5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite
Description
BenchChem offers high-quality 5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H52N7O7P |
|---|---|
Molecular Weight |
797.9 g/mol |
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H52N7O7P/c1-28(2)49(29(3)4)57(54-24-12-23-43)56-37-35(55-41(38(37)52-8)48-27-47-36-39(44-5)45-26-46-40(36)48)25-53-42(30-13-10-9-11-14-30,31-15-19-33(50-6)20-16-31)32-17-21-34(51-7)22-18-32/h9-11,13-22,26-29,35,37-38,41H,12,24-25H2,1-8H3,(H,44,45,46)/t35-,37-,38-,41-,57?/m1/s1 |
InChI Key |
XXRTXDUOPCNYDH-DJADKNTFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist's In-Depth Technical Guide to 5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite
Abstract
This technical guide provides a comprehensive overview of 5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite, a critical building block for the synthesis of RNA oligonucleotides containing the pivotal N6-methyladenosine (m6A) modification. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, synthesis protocols, and analytical considerations for incorporating this modified nucleoside into synthetic RNA. We will explore the underlying principles of phosphoramidite chemistry, offer field-proven insights into optimizing synthesis and deprotection, and provide detailed, step-by-step methodologies for producing high-quality m6A-modified oligonucleotides for pioneering research in epitranscriptomics and RNA therapeutics.
Introduction: The Significance of N6-methyladenosine (m6A) in RNA Biology
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in various other RNA species, including long non-coding RNAs (lncRNAs) and microRNAs (miRNAs)[1][2][3]. This reversible epigenetic mark is installed by a "writer" complex, primarily composed of METTL3 and METTL14, and can be removed by "eraser" demethylases such as FTO and ALKBH5[2][4]. The biological outcome of m6A modification is mediated by "reader" proteins that recognize the methylated adenosine and subsequently influence RNA metabolism, including splicing, nuclear export, stability, and translation[4][5].
The dynamic nature of m6A modification implicates it as a critical regulator of gene expression in a myriad of biological processes, from development and differentiation to disease pathogenesis, including cancer and neurological disorders[3][6]. The ability to synthesize RNA oligonucleotides with site-specific m6A incorporation is therefore paramount for elucidating its precise functional roles and for developing novel RNA-based therapeutics[3][7]. The subject of this guide, 5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite, is the key reagent that enables the chemical synthesis of such modified RNA molecules.
Chemical Structure and Functional Components
The precise chemical design of this phosphoramidite is what enables its successful use in automated solid-phase oligonucleotide synthesis. Each component serves a distinct and vital purpose.
-
5'-O-Dimethoxytrityl (DMTr) Group: This acid-labile protecting group is attached to the 5'-hydroxyl of the ribose sugar. Its bulkiness also provides a means for purification via "trityl-on" reverse-phase HPLC[8]. During synthesis, the DMTr group is removed at the beginning of each coupling cycle by treatment with a mild acid, exposing the 5'-hydroxyl for reaction with the next incoming phosphoramidite[9].
-
2'-O-methyl (2'-OMe) Group: The presence of a methyl group at the 2'-position of the ribose sugar provides several advantages. It mimics the natural 2'-hydroxyl group of RNA while offering enhanced nuclease resistance to the resulting oligonucleotide[5][10]. This modification is particularly valuable for antisense applications and in the development of RNAi therapeutics[3].
-
N6-methyladenosine Core: This is the functional heart of the molecule, providing the m6A modification that is the subject of investigation.
-
3'-CED Phosphoramidite Moiety: This reactive group at the 3'-position is what enables the formation of the phosphite triester linkage to the free 5'-hydroxyl of the growing oligonucleotide chain. The 2-cyanoethyl (CE) group protects the phosphorus from unwanted side reactions and is removed during the final deprotection step[11][12]. The diisopropylamino (iPr2N) group is a good leaving group that is displaced by the 5'-hydroxyl of the growing chain upon activation[11].
Caption: Chemical structure and key functional groups.
Synthesis of m6A-Modified RNA Oligonucleotides: A Step-by-Step Protocol
The synthesis of RNA oligonucleotides containing 2'-O-methyl-N6-methyladenosine is performed on an automated solid-phase synthesizer. The following protocol is a generalized procedure that should be adapted based on the specific synthesizer and the scale of the synthesis.
Reagent Preparation
-
Phosphoramidite Solution: Dissolve the 5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). This solution is highly sensitive to moisture and should be prepared under an inert atmosphere (e.g., argon) and used within 1-2 days for optimal performance[13].
-
Standard Reagents: Ensure all other reagents for RNA synthesis (activator, capping reagents, oxidizer, deblocking solution) are fresh and anhydrous. Moisture is a primary cause of low coupling efficiency[14].
Automated Synthesis Cycle
The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.
Caption: The four-step oligonucleotide synthesis cycle.
-
Deblocking (Detritylation): The DMTr group is removed from the 5'-end of the growing oligonucleotide chain by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane), exposing the 5'-hydroxyl group for the next reaction[9].
-
Coupling: The 5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite solution is mixed with an activator (e.g., 5-(ethylthio)-1H-tetrazole, ETT) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain[9].
-
Field-Proven Insight: For this modified phosphoramidite, a coupling time of 6 minutes is recommended to ensure high coupling efficiency[13]. Standard phosphoramidites may require shorter times.
-
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups that did not react during the coupling step are permanently blocked by acetylation using capping reagents[9].
-
Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphotriester linkage using an oxidizing agent, typically an iodine solution[9].
This cycle is repeated until the desired sequence is synthesized.
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.
-
Cleavage from Support: The solid support with the synthesized oligonucleotide is treated with a deprotection solution to cleave the ester linkage holding the oligonucleotide to the support.
-
Protecting Group Removal: This is a critical step that must be compatible with all modifications present in the oligonucleotide.
-
Recommended Protocol: This phosphoramidite is compatible with both UltraMild deprotection conditions and standard deprotection with AMA (a mixture of ammonium hydroxide and methylamine)[13][15].
-
UltraMild Deprotection: Use 0.05M potassium carbonate in methanol for 4 hours at room temperature. This is suitable for oligonucleotides with sensitive modifications[13][16].
-
AMA Deprotection: Use a 1:1 mixture of 30% ammonium hydroxide and 40% methylamine for 10 minutes at 65°C[7][16]. This is a faster and highly effective method for standard oligonucleotides.
-
-
Purification and Quality Control
Purification is essential to remove truncated sequences and other impurities.
-
Purification: High-performance liquid chromatography (HPLC) is the method of choice for purifying synthetic oligonucleotides[8][17][18].
-
Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity. It is particularly effective for "trityl-on" purification, where the full-length product retains the hydrophobic DMTr group, allowing for excellent separation from failure sequences[8].
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the number of phosphate groups (i.e., length). It is very effective for resolving full-length products from shorter failure sequences (n-1).
-
-
Quality Control: The purity and identity of the final product should be confirmed.
-
Analytical HPLC: To assess the purity of the final product.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the synthesized oligonucleotide, verifying the correct incorporation of the modified base.
-
Data Presentation and Troubleshooting
Synthesis and Purification Data
| Parameter | Typical Value/Recommendation | Rationale/Reference |
| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile | Standard concentration for automated synthesizers. |
| Coupling Time | 6 minutes | Ensures high coupling efficiency for this modified base[13]. |
| Activator | 0.25 M ETT | A common and effective activator for RNA synthesis. |
| Deprotection | AMA (10 min at 65°C) or K2CO3 in MeOH (4h at RT) | Provides flexibility for compatibility with other sensitive modifications[13][16]. |
| Primary Purification Method | Reverse-Phase HPLC (Trityl-on) | Excellent separation of full-length product from truncated sequences[8]. |
| Expected Purity (Post-HPLC) | >95% | Achievable with optimized synthesis and purification protocols. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Coupling Efficiency | 1. Moisture in reagents (especially acetonitrile or phosphoramidite solution).2. Degraded phosphoramidite or activator.3. Insufficient coupling time. | 1. Use fresh, anhydrous reagents. Prepare phosphoramidite solutions under inert gas.2. Replace with fresh reagents.3. Increase coupling time to the recommended 6 minutes[13][14]. |
| Presence of n-1 sequences | Incomplete coupling at one or more steps. | Review and optimize coupling efficiency as described above. Ensure capping step is efficient. |
| Incomplete Deprotection | 1. Insufficient deprotection time or temperature.2. Degraded deprotection reagent. | 1. Adhere to the recommended deprotection conditions (time and temperature).2. Use fresh AMA or potassium carbonate solution[16]. |
| Unexpected Mass (MS) | 1. Incomplete removal of a protecting group.2. Unintended modification during synthesis or deprotection. | 1. Re-evaluate deprotection protocol.2. Analyze synthesis and deprotection conditions for potential side reactions. Consider using milder deprotection conditions[6]. |
Conclusion
5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite is an indispensable tool for the modern RNA biochemist. Its thoughtful design allows for the efficient and precise incorporation of the critical m6A modification into synthetic RNA oligonucleotides. By understanding the function of each chemical component and adhering to optimized protocols for synthesis, deprotection, and purification, researchers can produce high-quality m6A-modified RNA probes and potential therapeutics. This capability is fundamental to advancing our understanding of the epitranscriptomic landscape and harnessing it for the development of next-generation therapies.
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Bio-Synthesis Inc. (n.d.). 2' O-Methyl RNA (2' Me) Synthesis. Retrieved from [Link]
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Glen Research. (n.d.). 2′-OMe-N6-Me-A-CE (m6Am) Phosphoramidite. Glen Report 35-22. Retrieved from [Link]
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Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
- He, C., & He, C. (2021). m6A RNA methylation: from mechanisms to therapeutic potential. EMBO reports, 22(2), e51552.
- Höbartner, C., et al. (2003). The Synthesis of 2′-O-[(Triisopropylsilyl)oxy] methyl (TOM) Phosphoramidites of Methylated Ribonucleosides (m1G, m2G, m22G, m1I, m3U, m4C, m6A, m62A) for Use in Automated RNA Solid-Phase Synthesis. Monatshefte für Chemie / Chemical Monthly, 134, 851.
- Imaeda, Y., et al. (2019). N6-methyl adenosine in siRNA evades immune response without reducing RNAi activity. Nucleosides, Nucleotides & Nucleic Acids, 38(10), 972-984.
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ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. Retrieved from [Link]
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Glen Research. (n.d.). 2′-OMe-N6-Me-A-CE Phosphoramidite (10-3105). Retrieved from [Link]
- Rontree, S., & Kanavarioti, A. (2021). Optimising analytical separations of synthetic RNA with modified HPLC. Drug Target Review.
- Rydzik, A. M., et al. (2023). Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA. Bioorganic & Medicinal Chemistry Letters, 81, 129126.
- Song, J., et al. (2017). Chemical Modifications to RNA: A New Layer of Gene Expression Regulation. ACS Chemical Biology, 12(2), 316-326.
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Glen Research. (n.d.). N6-Methyl-A-CE Phosphoramidite, m6A. Retrieved from [Link]
- Zaccara, S., et al. (2019). The m6A-binding protein YTHDF2 directs codon-dependent mRNA decay.
- Zhang, X., et al. (2019). Structural insights into FTO's catalytic mechanism for the demethylation of multiple RNA substrates. Proceedings of the National Academy of Sciences, 116(7), 2919-2924.
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The Cornerstone of Epitranscriptomic Synthesis: A Technical Guide to 2'-O-Me-m6A CED Phosphoramidite
For researchers, scientists, and drug development professionals navigating the intricate landscape of RNA therapeutics and epitranscriptomics, the precise incorporation of modified nucleosides is paramount. Among the over 170 known RNA modifications, N6-methyladenosine (m6A) and 2'-O-methylation (2'-OMe) stand out for their profound regulatory roles in gene expression, RNA stability, and immune response.[][2] The synergistic combination of these modifications in a single building block, 2'-O-methyl-N6-methyladenosine (m6Am), offers a powerful tool for dissecting biological pathways and developing next-generation oligonucleotide therapeutics.[3][4]
This in-depth technical guide provides a comprehensive exploration of the structure and application of 5'-O-DMT-2'-O-methyl-N6-methyladenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (2'-O-Me-m6A CED phosphoramidite). We will delve into the causality behind its structural design, provide field-proven protocols for its use in solid-phase oligonucleotide synthesis, and discuss the critical quality control measures necessary to ensure the integrity of the final modified oligonucleotide.
Deconstructing the 2'-O-Me-m6A CED Phosphoramidite: A Symphony of Protective and Reactive Moieties
The efficacy of 2'-O-Me-m6A CED phosphoramidite in automated oligonucleotide synthesis hinges on the strategic placement of various chemical groups, each serving a distinct and critical function. Understanding the role of each component is fundamental to its successful application.
The Core Nucleoside: 2'-O-methyl-N6-methyladenosine (m6Am)
At the heart of this phosphoramidite lies the m6Am nucleoside, a dually modified adenosine.
-
N6-methyladenosine (m6A): This is the most abundant internal modification in eukaryotic mRNA and plays a vital role in RNA metabolism, including splicing, nuclear export, stability, and translation.[][2][5] Its presence can be dynamically regulated by "writer" (methyltransferase) and "eraser" (demethylase) enzymes, making it a key player in epigenetic regulation.[][2][6] Incorporating m6A into synthetic oligonucleotides allows for the investigation of these processes and the development of RNA-based therapeutics that can modulate gene expression.[7][][9]
-
2'-O-methylation (2'-OMe): This modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar.[10][11] This seemingly minor alteration confers significant advantages. It enhances the stability of RNA by providing resistance to nuclease degradation and alkaline hydrolysis.[10][11] Furthermore, the 2'-O-methyl group favors an A-form RNA helix, which can increase the binding affinity of an oligonucleotide to its target sequence.[11] In the context of therapeutics, 2'-O-methylation can also help in evading the innate immune response.[10]
The Gatekeeper: 5'-O-Dimethoxytrityl (DMT) Group
The synthesis of oligonucleotides is a stepwise process that proceeds in the 3' to 5' direction.[12] To ensure the orderly addition of one nucleotide at a time, the 5'-hydroxyl group of the incoming phosphoramidite must be protected. The dimethoxytrityl (DMT) group serves this purpose.[11][13] It is a bulky, acid-labile protecting group that prevents the 5'-hydroxyl from participating in unwanted side reactions during the coupling step.[13][14] Its removal, or "deblocking," is achieved with a mild acid treatment, exposing the 5'-hydroxyl for the next coupling cycle.[12]
The Workhorse: 3'-O-(2-Cyanoethyl-N,N-diisopropyl)phosphoramidite (CED)
The 3'-phosphoramidite moiety is the reactive component that enables the formation of the internucleotide phosphodiester bond.
-
Phosphorus(III): The trivalent phosphorus is highly reactive and, upon activation, readily couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[11][13]
-
Diisopropylamino (iPr2N) Group: This bulky amine group protects the phosphorus from unwanted reactions during storage and handling.[13] During the coupling step, it is protonated by an activator and serves as an excellent leaving group.[13]
-
2-Cyanoethyl (CE) Group: This group protects the phosphite triester linkage formed during coupling.[9] It is stable throughout the synthesis cycles but is easily removed during the final deprotection step under basic conditions via a β-elimination reaction.[9]
Below is a diagram illustrating the logical relationship of the key structural components of the 2'-O-Me-m6A CED phosphoramidite.
Caption: Key structural components of the 2'-O-Me-m6A CED phosphoramidite.
Incorporation into Oligonucleotides: A Field-Proven Protocol
The incorporation of 2'-O-Me-m6A into a growing oligonucleotide chain follows the standard phosphoramidite synthesis cycle.[3] High coupling efficiency is critical, especially for longer oligonucleotides, as even a small decrease can significantly reduce the yield of the full-length product.[]
The Four-Step Synthesis Cycle
The automated synthesis cycle consists of four main steps for each nucleotide addition:
-
Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound oligonucleotide using a solution of a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).
-
Coupling: The 2'-O-Me-m6A CED phosphoramidite is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI), and delivered to the synthesis column. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing chain. A slightly extended coupling time of 6 minutes is recommended for this modified phosphoramidite to ensure high efficiency.[3]
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups that did not undergo coupling are acetylated using a mixture of acetic anhydride and N-methylimidazole.[]
-
Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (THF).[]
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
The workflow for the solid-phase synthesis of an oligonucleotide incorporating 2'-O-Me-m6A is depicted below.
Caption: Automated oligonucleotide synthesis cycle for incorporating 2'-O-Me-m6A.
Cleavage and Deprotection
After the synthesis is complete, the oligonucleotide must be cleaved from the solid support, and all protecting groups (cyanoethyl from the phosphates and protecting groups from the nucleobases) must be removed. The 2'-O-Me-m6A phosphoramidite is compatible with various deprotection strategies.[3]
| Deprotection Method | Reagent | Conditions | Suitability |
| UltraMild | 0.05M Potassium Carbonate in Methanol | 4 hours at Room Temperature | Recommended for highly sensitive modifications. |
| Standard | 30% Ammonium Hydroxide | 2 hours at Room Temperature | A common and effective method. |
| AMA | 1:1 mixture of Ammonium Hydroxide and 40% aqueous Methylamine | 10 minutes at 65°C | A rapid deprotection method. |
Table 1: Recommended Deprotection Conditions for Oligonucleotides Containing 2'-O-Me-m6A.[2][3]
Experimental Protocol: AMA Deprotection
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1 mL of a pre-mixed 1:1 (v/v) solution of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Seal the vial tightly and incubate at 65°C for 15 minutes.
-
Cool the vial on ice for 10 minutes.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solvent to dryness using a centrifugal evaporator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and analysis.
Quality Control and Analysis: Ensuring Fidelity
The purity and identity of the final modified oligonucleotide are critical for its intended application. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for analyzing synthetic oligonucleotides.
-
Purity Analysis (HPLC): Ion-Pair Reversed-Phase (IP-RP) HPLC is commonly used to assess the purity of the oligonucleotide, separating the full-length product from shorter failure sequences.
-
Identity Confirmation (LC-MS): Electrospray Ionization Mass Spectrometry (ESI-MS) provides the molecular weight of the oligonucleotide, confirming the successful incorporation of the 2'-O-Me-m6A modification and the overall sequence integrity.
| Parameter | Typical Value |
| Coupling Efficiency | >99% |
| Purity (HPLC) | >85% (for a 20-mer, unpurified) |
| Identity (Mass Spec) | Observed mass should be within ±0.02% of the calculated mass |
Table 2: Typical Quality Control Specifications for Oligonucleotides Synthesized with 2'-O-Me-m6A Phosphoramidite.
Conclusion
The 2'-O-Me-m6A CED phosphoramidite is a meticulously designed building block that empowers researchers to synthesize RNA molecules with site-specific dual modifications. Its structure, balancing stability and reactivity, is optimized for high-efficiency automated solid-phase synthesis. By understanding the function of each component and adhering to proven protocols for synthesis, deprotection, and analysis, scientists can confidently generate high-quality modified oligonucleotides. These molecules are invaluable tools for advancing our understanding of epitranscriptomics and for the development of innovative RNA-based diagnostics and therapeutics.
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CD Genomics. (n.d.). What Is 2'-O-Methylation and How to Detect It. Retrieved from [Link]
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The Dual-Edged Sword: A Technical Guide to the Properties of 2'-O-methyl N6-methyladenosine (m6Am) in Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6,2'-O-dimethyladenosine (m6Am) is a post-transcriptional modification of RNA that has garnered significant attention for its profound impact on RNA metabolism and function. Situated at the 5' end of messenger RNA, adjacent to the 7-methylguanosine cap, this modification acts as a critical regulator of mRNA stability and translation. For drug development professionals and researchers in the field of oligonucleotide therapeutics, a deep understanding of the properties conferred by m6Am is paramount. This technical guide provides a comprehensive overview of the biophysical, chemical, and biological characteristics of m6Am when incorporated into oligonucleotides, offering insights into its potential for therapeutic innovation.
Introduction: The Significance of m6Am
RNA modifications, collectively known as the "epitranscriptome," add a layer of regulatory complexity to the flow of genetic information.[1][2] Among the more than 160 known RNA modifications, N6,2'-O-dimethyladenosine (m6Am) stands out due to its strategic location and dynamic nature.[1][2] It is formed by the methylation of the N6 position of adenine and the 2'-hydroxyl group of the ribose sugar.[3] This dual methylation imparts unique properties to the nucleotide, influencing its interaction with proteins and enzymes, and ultimately dictating the fate of the RNA molecule.[4][5]
The presence of m6Am is not static; it is a reversible modification regulated by a dedicated set of enzymes. The "writer" enzyme, Phosphorylated CTD Interacting Factor 1 (PCIF1), also known as CAPAM, installs the m6A methylation on 2'-O-methylated adenosine (Am) at the 5' end of mRNAs.[6][7] Conversely, the "eraser" enzyme, Fat mass and obesity-associated protein (FTO), can demethylate m6Am, converting it back to Am.[4][5][8] This dynamic interplay allows for precise control over gene expression in response to various cellular signals.
Biophysical and Chemical Properties of m6Am-Modified Oligonucleotides
The incorporation of m6Am into oligonucleotides brings about significant changes in their fundamental properties, primarily related to stability and hybridization. These changes are largely attributed to the presence of the 2'-O-methyl group.
Enhanced Nuclease Resistance
A key challenge in the development of oligonucleotide-based therapeutics is their susceptibility to degradation by cellular nucleases.[9] The 2'-O-methyl modification provides a steric shield, rendering the phosphodiester backbone more resistant to nuclease cleavage.[][11] This modification is known to protect against both endonucleases and, when combined with end-blocking strategies like phosphorothioate linkages, exonucleases.[11] Consequently, oligonucleotides containing m6Am exhibit a significantly longer half-life in biological fluids and within cells.[9]
Impact on Duplex Stability (Melting Temperature, Tm)
The 2'-O-methyl group locks the ribose sugar in an A-form helical conformation, which is the preferred conformation for RNA:RNA and RNA:DNA duplexes.[9] This pre-organization leads to a more stable duplex upon hybridization. Generally, the incorporation of 2'-O-methylated nucleotides, including m6Am, increases the melting temperature (Tm) of RNA:RNA duplexes.[11][12] However, the effect on RNA:DNA hybrid stability is reported to be minor.[11] One study on oligodeoxynucleotides noted a slight decrease in duplex stability with 2'-O-methyl-adenosine substitutions.[13]
Table 1: Impact of 2'-O-Methyl Modification on Oligonucleotide Duplex Stability
| Duplex Type | Modification | Change in Tm (°C) per modification | Reference(s) |
| RNA:RNA | 2'-O-Methyl | Increased | [11][14] |
| RNA:DNA | 2'-O-Methyl | Minor change | [11] |
| DNA:DNA | 2'-O-Methyl-Adenosine | ~ -1.3°C | [13] |
The precise change in Tm can be sequence-dependent.
Biological Functions and Implications of m6Am
The strategic placement of m6Am at the 5' end of mRNA transcripts has profound biological consequences, primarily affecting mRNA stability and translation.
Regulation of mRNA Stability
One of the most well-documented roles of m6Am is its ability to protect mRNA from degradation.[4][5] The 5' cap structure is a primary target for decapping enzymes, such as DCP2, which initiate mRNA decay.[4][5] The presence of m6Am adjacent to the cap has been shown to confer resistance to DCP2-mediated decapping, thereby increasing the half-life of the mRNA transcript.[4][5] This stabilizing effect has been observed for a wide range of transcripts and is a key mechanism by which m6Am controls gene expression.[4][15]
Modulation of Translation
The impact of m6Am on mRNA translation is more complex and appears to be context-dependent. Some studies have reported that m6Am can enhance translation efficiency.[4] Conversely, other reports suggest that m6Am may repress translation or have no significant effect.[8][16] These conflicting findings may arise from differences in the experimental systems, cell types, and the specific mRNAs being studied.[15][17] The interplay between m6Am and various translation initiation factors is an active area of research.
Role in Splicing
Beyond the 5' cap of mRNA, m6Am has also been identified within small nuclear RNAs (snRNAs), such as U2 snRNA, where it is involved in regulating pre-mRNA splicing.[3][8] This highlights the versatile role of this modification in different aspects of RNA processing.
Synthesis and Characterization of m6Am-Modified Oligonucleotides
The ability to chemically synthesize oligonucleotides containing m6Am is crucial for both research and therapeutic development.
Solid-Phase Synthesis using m6Am Phosphoramidite
The most common method for incorporating m6Am into synthetic oligonucleotides is through standard phosphoramidite chemistry on a solid support.[18][19] This requires a specialized m6Am phosphoramidite building block, which is now commercially available.[18][20] The synthesis cycle involves a series of steps: deblocking, coupling, capping, and oxidation, which are repeated for each nucleotide addition.
Experimental Protocol: Solid-Phase Synthesis of an m6Am-Modified Oligonucleotide
-
Support Preparation: Start with a solid support (e.g., controlled pore glass) functionalized with the first nucleoside of the desired sequence.
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activate the m6Am phosphoramidite (or any other desired phosphoramidite) with an activator (e.g., tetrazole) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of around 6 minutes is recommended for the m6Am phosphoramidite.[18]
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine in water/pyridine/THF).
-
Repeat: Repeat steps 2-5 for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove all remaining protecting groups from the bases and phosphates using a suitable deprotection solution (e.g., AMA - a mixture of aqueous ammonium hydroxide and aqueous methylamine).
-
Purification: Purify the full-length oligonucleotide from shorter, failed sequences using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Characterization Techniques
Following synthesis and purification, it is essential to verify the identity and purity of the m6Am-modified oligonucleotide.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of synthetic oligonucleotides.[21][22] Ion-pairing reversed-phase HPLC is commonly used to separate the desired full-length product from shorter sequences and other impurities.[21]
-
Mass Spectrometry (MS): Mass spectrometry provides a definitive confirmation of the oligonucleotide's identity by measuring its molecular weight with high accuracy.[23] Electrospray ionization (ESI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight) is the most common technique for oligonucleotide analysis.[21]
Therapeutic Potential and Future Directions
The unique properties of m6Am make it an attractive modification for the development of next-generation oligonucleotide therapeutics.[24][25]
-
Enhanced Stability and Efficacy: The increased nuclease resistance and, in some cases, enhanced target affinity can lead to improved pharmacokinetic and pharmacodynamic properties of antisense oligonucleotides, siRNAs, and aptamers.[26][27][28]
-
Modulation of Immune Response: RNA modifications can influence the innate immune response to synthetic oligonucleotides. The impact of m6Am in this context is an important area for future investigation.
-
Targeting the m6Am Machinery: The enzymes that write and erase m6Am, PCIF1 and FTO, are themselves potential drug targets for various diseases, including cancer and viral infections.[8][29][30]
Visualizations
Caption: Chemical structure of N6,2'-O-dimethyladenosine (m6Am).
Caption: Workflow for synthesis of m6Am-modified oligonucleotides.
Caption: The dynamic regulation and function of m6Am in mRNA.
Conclusion
2'-O-methyl N6-methyladenosine is a pivotal RNA modification with a dual role in enhancing the stability of oligonucleotides and modulating key biological processes. Its ability to confer nuclease resistance and influence mRNA fate makes it a valuable tool in the design of RNA-based therapeutics. As our understanding of the epitranscriptome continues to expand, the strategic incorporation of m6Am and other modifications will undoubtedly pave the way for the development of more potent and durable oligonucleotide drugs.
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A Senior Application Scientist's Guide to Phosphoramidite Chemistry for RNA Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The advent of RNA-based therapeutics, from siRNAs to mRNA vaccines, has placed unprecedented demand on the rapid, high-fidelity chemical synthesis of RNA oligonucleotides. The cornerstone of this technology is the phosphoramidite method, a robust and automatable solid-phase synthesis strategy. This guide provides an in-depth exploration of the core chemical principles, critical process parameters, and field-proven insights essential for mastering RNA synthesis.
The Foundation: Core Principles of Solid-Phase RNA Synthesis
Chemical synthesis of RNA proceeds in the 3' to 5' direction, the opposite of enzymatic synthesis. The process is executed as a cyclical, four-step solid-phase synthesis, which offers the immense advantage of allowing excess reagents and byproducts to be simply washed away after each reaction, driving the chemistry toward completion.[1] The entire sequence is assembled while anchored to a solid support, typically controlled pore glass (CPG).[1]
The success of this method is critically dependent on a system of orthogonal protecting groups. These chemical moieties temporarily block reactive sites on the ribonucleoside phosphoramidite monomers to prevent unwanted side reactions. Key protected sites include:
-
5'-Hydroxyl Group: Protected with an acid-labile dimethoxytrityl (DMT) group.[1] Its removal is the first step of each cycle, and the resulting orange-colored DMT cation provides a real-time spectroscopic measure of coupling efficiency.[2]
-
2'-Hydroxyl Group: The defining challenge of RNA synthesis compared to DNA. This group requires a robust protecting group that is stable throughout the synthesis cycles but can be removed cleanly at the end without compromising the integrity of the RNA backbone.[3]
-
Exocyclic Amines: The amino groups on adenosine (A), guanosine (G), and cytidine (C) are protected with acyl groups like benzoyl (Bz) or isobutyryl (iBu) to prevent branching and other side reactions.[1]
-
Phosphorus Moiety: A β-cyanoethyl group protects the phosphorus, which is removed during the final deprotection step.[2]
The Building Blocks: 2'-Hydroxyl Protecting Groups
The choice of the 2'-hydroxyl protecting group is a critical decision that profoundly impacts the fidelity, yield, and success of RNA synthesis, especially for long or complex sequences.[4][5] The ideal group must be stable during all synthesis steps yet be removed under conditions that do not harm the final RNA product.[3][5]
| Protecting Group | Structure | Key Advantages | Key Disadvantages |
| TBDMS (tert-butyldimethylsilyl) | Si(CH₃)₂(C(CH₃)₃) | Well-established chemistry, cost-effective.[5] | Slower deprotection; potential for 2' to 3' silyl migration, causing phosphodiester bond cleavage.[5] |
| TOM (Tri-iso-propylsilyloxymethyl) | CH₂-O-Si(CH(CH₃)₂)₃ | High coupling efficiency due to reduced steric hindrance; stable.[3][5] | Higher cost compared to TBDMS.[5] |
| ACE (bis(2-acetoxyethoxy)methyl) | CH(OCH₂CH₂OAc)₂ | Very high coupling efficiency; rapid, mild deprotection under acidic conditions.[3][4][6] | Requires an additional deprotection step to remove acetyl groups.[5] |
Newer generation chemistries like TOM and ACE generally offer superior performance, leading to higher yields of full-length product, particularly for oligonucleotides longer than 50 bases.[4][6]
The Engine of Synthesis: The Four-Step Cycle
Each addition of a ribonucleotide monomer is achieved through a coordinated, four-step chemical cycle performed in an automated synthesizer.
Caption: The automated four-step solid-phase RNA synthesis cycle.
Step 1: Detritylation (Deblocking)
The cycle begins with the removal of the 5'-DMT protecting group from the nucleotide bound to the solid support.[1][7] This is achieved by treating the support with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.[7] This reaction quantitatively removes the DMT group, exposing the 5'-hydroxyl group, which is now ready to react with the next incoming nucleotide.[1][2]
Step 2: Coupling (Chain Elongation)
This is the core chain-building reaction. The next ribonucleoside, in the form of a phosphoramidite monomer, is delivered to the column along with a weak acid activator.[1][2]
-
Causality: The activator, such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), protonates the diisopropylamino group on the phosphoramidite.[2][8] This converts it into an excellent leaving group.[2] The now-exposed 5'-hydroxyl group of the support-bound chain performs a nucleophilic attack on the phosphorus atom, displacing the protonated amine and forming a new, trivalent phosphite triester linkage.[1][2] The steric bulk of the 2'-protecting group makes this step slower for RNA than for DNA, often requiring longer coupling times or more potent activators like ETT.[3][8][9]
Caption: Mechanism of the phosphoramidite coupling reaction.
Step 3: Capping
Even with highly optimized chemistry, the coupling step does not achieve 100% efficiency (typically ~99%).[10] This leaves a small fraction of unreacted 5'-hydroxyl groups on the growing chains.[10] If left unblocked, these would react in the next coupling cycle, leading to the formation of oligonucleotides with an internal deletion, known as (n-1) shortmers.[7]
-
Causality: To prevent this, a "capping" step is performed. A mixture of acetic anhydride and 1-methylimidazole is introduced, which rapidly acetylates any unreacted 5'-hydroxyl groups.[2][7] This acetylation renders them inert to all subsequent synthesis cycles, effectively terminating the failed chains.[2][10] This is a critical self-validating step; by ensuring that only correctly elongated chains can continue to grow, the purity of the final full-length product is dramatically increased.
Step 4: Oxidation
The newly formed phosphite triester linkage from the coupling step is unnatural and unstable, particularly to the acidic conditions of the subsequent detritylation step.[11][12]
-
Causality: To create a stable, natural phosphodiester backbone, the trivalent P(III) phosphite is oxidized to a pentavalent P(V) phosphate triester.[11][12] This is most commonly achieved using a solution of iodine (I₂) in a mixture of water, pyridine, and tetrahydrofuran (THF).[11][13] The reaction is rapid and efficient, converting the linkage into a stable phosphate triester that can withstand subsequent synthesis cycles.[11][12] This completes one full cycle of nucleotide addition.
Post-Synthesis: Cleavage, Deprotection, and Purification
Once the desired sequence has been assembled, the oligonucleotide must be liberated from the solid support and all protecting groups must be removed. This is a multi-stage process that requires careful execution to avoid degrading the final RNA product.[14]
Generic Deprotection Protocol (TBDMS Chemistry)
-
Cleavage & Base/Phosphate Deprotection: The solid support is first treated with a basic solution, often a mixture of aqueous ammonia and ethanol or aqueous methylamine (AMA).[2][15][16] This single step serves two purposes: it cleaves the ester linkage holding the RNA chain to the CPG support and it removes the protecting groups from the exocyclic amines (on A, C, G) and the cyanoethyl group from the phosphate backbone.[2][14]
-
2'-Hydroxyl Deprotection: The crude RNA is then treated with a fluoride ion source to remove the 2'-O-TBDMS groups.[3] A common reagent is triethylamine trihydrofluoride (TEA·3HF) in a solvent like N-Methyl-2-pyrrolidone (NMP) or DMSO, often heated to ~65°C for several hours.[14][17][18] This step is the most sensitive, as incomplete deprotection or harsh conditions can lead to strand cleavage.
-
Desalting and Purification: The final solution contains the full-length RNA product, truncated sequences, and salts from the deprotection steps. The crude product is typically desalted and then purified using high-performance liquid chromatography (HPLC).[14][19] Both ion-exchange and reversed-phase HPLC are powerful techniques for isolating the desired full-length oligonucleotide with high purity.[19][20][21]
Challenges and Modern Advances in RNA Synthesis
While phosphoramidite chemistry is highly refined, challenges remain, particularly for the synthesis of very long or highly modified RNAs.[6][22]
-
Synthesis of Long RNA (>100 nt): The cumulative yield of a synthesis decreases exponentially with the length of the oligonucleotide. A 99% average stepwise coupling efficiency yields ~82% full-length 20-mer, but only ~37% of a 100-mer. This makes the synthesis of long RNAs, such as those needed for CRISPR guide RNAs or mRNA constructs, exceptionally challenging.[23] Solutions involve using high-efficiency 2'-protecting groups like ACE, optimized solid supports with larger pores, and more potent activators.[6][24]
-
Modified RNA: The synthesis of RNA containing modified nucleosides for therapeutic applications requires specialized phosphoramidites and may necessitate adjustments to coupling and deprotection protocols to accommodate the unique chemical properties of the modifications.
-
Dimer/Trimer Phosphoramidites: To accelerate synthesis and improve yields for long sequences, pre-formed dimer or trimer phosphoramidites can be used.[25] These building blocks add two or three nucleotides in a single coupling step, reducing the total number of cycles and the accumulation of deletion mutations.[25]
Conclusion
Phosphoramidite chemistry remains the gold standard for the chemical synthesis of RNA, enabling the production of high-purity oligonucleotides for a vast array of research and therapeutic applications. A thorough understanding of the underlying chemical principles—from the strategic selection of protecting groups to the precise execution of the four-step synthesis cycle and final deprotection—is paramount for success. As the demand for longer, more complex, and chemically diverse RNA molecules continues to grow, ongoing innovations in monomer chemistry, activators, and purification techniques will continue to push the boundaries of this powerful technology.
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An In-Depth Technical Guide to m6A and 2'-O-Me RNA Modifications: Biological Roles and Therapeutic Implications
Abstract
The field of epitranscriptomics has unveiled a new layer of gene regulation, revealing that chemical modifications to RNA molecules are not mere decorations but critical determinants of RNA fate. Among the over 170 known RNA modifications, N6-methyladenosine (m6A) and 2'-O-methylation (2'-O-Me) have emerged as key players in a vast array of biological processes. This technical guide provides an in-depth exploration of the biological roles of m6A and 2'-O-Me, from their fundamental molecular machinery to their profound implications in health and disease. Designed for researchers, scientists, and drug development professionals, this guide synthesizes current knowledge, details key experimental methodologies, and offers insights into the therapeutic potential of targeting these dynamic RNA modifications.
Part 1: The Dynamic World of the Epitranscriptome
Introduction to RNA Modifications: Beyond the Central Dogma
The central dogma of molecular biology, which describes the flow of genetic information from DNA to RNA to protein, has long been a cornerstone of our understanding of life. However, this model is elegantly embellished by a rich and complex landscape of post-transcriptional RNA modifications. These chemical alterations, collectively known as the "epitranscriptome," add a significant layer of regulatory complexity, influencing every step of an RNA molecule's life, from its processing and nuclear export to its translation and eventual decay.
The Major Players: An Overview of m6A and 2'-O-Me
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in various non-coding RNAs.[1] It is a dynamic and reversible modification, playing a pivotal role in fine-tuning gene expression.
2'-O-methylation (2'-O-Me) is the methylation of the 2'-hydroxyl group of the ribose sugar in a nucleotide. This modification is highly prevalent in stable non-coding RNAs such as ribosomal RNA (rRNA) and transfer RNA (tRNA), and it is also a key feature of the 5' cap of eukaryotic mRNAs.[2]
The "Writer-Eraser-Reader" Paradigm: A Framework for Understanding RNA Modification Dynamics
The functional consequences of m6A and, to some extent, 2'-O-Me are orchestrated by a trio of protein families that dynamically install, remove, and interpret these modifications:
-
Writers: These are enzymes that catalyze the addition of the chemical modification to the RNA molecule.
-
Erasers: These enzymes are responsible for the removal of the modification, allowing for the dynamic regulation of the epitranscriptomic landscape.
-
Readers: These are proteins that specifically recognize and bind to the modified RNA, thereby mediating the downstream functional effects.
This "writer-eraser-reader" paradigm provides a powerful conceptual framework for understanding how RNA modifications exert their profound influence on cellular processes.[3]
Part 2: N6-methyladenosine (m6A): The Most Abundant mRNA Modification
The m6A modification is a central hub in the post-transcriptional regulation of gene expression, with its dysregulation implicated in a wide range of human diseases, most notably cancer.[1][[“]][5]
The m6A Machinery: Writers, Erasers, and Readers
The fate of an m6A-modified transcript is determined by the interplay of its dedicated molecular machinery.[3]
-
Writers: The METTL3-METTL14-WTAP Complex The primary m6A "writer" in mammalian cells is a multi-subunit methyltransferase complex. At its core are METTL3, the catalytic subunit, and METTL14, which acts as a scaffold and recognizes the target RNA.[6] WTAP (Wilms' tumor 1-associating protein) is a crucial regulatory component that guides the complex to its target sites within the nucleus.[7] Other associated proteins, such as VIRMA, RBM15/15B, and ZC3H13, further fine-tune the activity and specificity of the writer complex.[3]
-
Erasers: FTO and ALKBH5 The reversibility of m6A methylation is a key feature of its regulatory role. This is made possible by two primary "erasers": the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5).[8] Both are Fe(II)- and α-ketoglutarate-dependent dioxygenases that oxidatively demethylate m6A. While both enzymes can remove the m6A mark, they exhibit different substrate preferences and cellular localizations, suggesting distinct biological roles.[8]
-
Readers: The YTH Domain Family and Others The functional consequences of m6A are primarily mediated by "reader" proteins that specifically recognize and bind to the m6A mark. The most well-characterized family of m6A readers are the YT521-B homology (YTH) domain-containing proteins. This family includes:
-
YTHDF1: Primarily promotes the translation of m6A-modified mRNAs by interacting with translation initiation factors.[9]
-
YTHDF2: The first identified m6A reader, which predominantly mediates the degradation of m6A-containing transcripts by recruiting them to mRNA decay sites.[[“]][10]
-
YTHDF3: Works in concert with YTHDF1 to promote translation and with YTHDF2 to facilitate decay.[9]
-
YTHDC1: A nuclear reader that influences the splicing of m6A-modified pre-mRNAs.
-
YTHDC2: A helicase that has roles in both translation and mRNA decay.
In addition to the YTH family, other proteins, such as the insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs) and heterogeneous nuclear ribonucleoproteins (HNRNPs), have also been identified as m6A readers, further expanding the functional repertoire of this modification.[7]
-
Biological Functions of m6A
The m6A modification has been shown to regulate virtually every step in the life cycle of an mRNA molecule.
-
mRNA Splicing and Processing: Nuclear m6A, recognized by YTHDC1, can influence alternative splicing decisions, thereby expanding the proteomic diversity from a single gene.[11]
-
mRNA Stability and Decay: The most well-established role of cytoplasmic m6A is the regulation of mRNA stability. The binding of YTHDF2 to m6A-modified transcripts targets them for degradation, providing a mechanism for the rapid turnover of specific mRNAs.[[“]][6][10][12][13] Conversely, IGF2BP proteins can bind to and protect m6A-modified transcripts from decay.[[“]]
-
Translation Regulation: m6A can either enhance or repress translation depending on its location within the mRNA and the specific reader proteins involved.[9][14] m6A in the 5' untranslated region (UTR) can promote cap-independent translation, particularly under stress conditions.[15] In the coding sequence and 3' UTR, m6A can modulate translation efficiency through the actions of YTHDF1 and YTHDF3.[9]
Key Experimental Techniques for Studying m6A
A variety of techniques have been developed to map and quantify m6A modifications across the transcriptome.
Methylated RNA immunoprecipitation sequencing (MeRIP-seq), also known as m6A-seq, is a widely used technique for the transcriptome-wide mapping of m6A.[7] The method relies on the use of an m6A-specific antibody to enrich for m6A-containing RNA fragments, which are then sequenced.
Detailed Step-by-Step Protocol for MeRIP-seq:
-
RNA Isolation and Fragmentation: Isolate total RNA or poly(A)+ RNA from the biological sample of interest. Fragment the RNA to an average size of ~100-200 nucleotides using chemical or enzymatic methods.[16]
-
Immunoprecipitation: Incubate the fragmented RNA with a high-quality anti-m6A antibody.[10] Capture the antibody-RNA complexes using protein A/G magnetic beads.
-
Washing and Elution: Perform stringent washes to remove non-specifically bound RNA fragments. Elute the m6A-enriched RNA fragments from the beads.
-
Library Preparation and Sequencing: Construct a sequencing library from the immunoprecipitated RNA and a corresponding input control (fragmented RNA that has not been immunoprecipitated). Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Use peak-calling algorithms to identify regions of m6A enrichment in the immunoprecipitated sample relative to the input control.
While MeRIP-seq is powerful for identifying m6A-enriched regions, it has limited resolution. m6A individual-nucleotide resolution cross-linking and immunoprecipitation (miCLIP) provides single-nucleotide resolution mapping of m6A sites.[17][18][19][20] This technique utilizes UV cross-linking to create a covalent bond between the anti-m6A antibody and the RNA, which induces specific mutations or truncations during reverse transcription at the m6A site.
Detailed Step-by-Step Protocol for miCLIP:
-
RNA-Antibody Cross-linking: Incubate fragmented RNA with an anti-m6A antibody and expose to UV light to induce cross-linking.[17]
-
Immunoprecipitation and RNA Trimming: Immunoprecipitate the RNA-protein complexes and perform a partial RNase digestion to trim the RNA fragments.
-
Adapter Ligation and Radiolabeling: Ligate a 3' adapter to the RNA fragments and radioactively label the 5' end.
-
Protein Digestion and Reverse Transcription: Digest the cross-linked antibody with proteinase K, leaving a peptide remnant at the cross-link site. Perform reverse transcription, during which the reverse transcriptase will often stall or introduce a mutation at the site of the peptide remnant.[17]
-
cDNA Library Preparation and Sequencing: Circularize the resulting cDNA, re-linearize, and amplify by PCR to create a sequencing library.
-
Data Analysis: Align the sequencing reads and identify the characteristic truncation and mutation signatures to pinpoint the precise location of m6A modifications.[17]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of m6A levels in a given RNA sample.[1][14][20][21][22][23][24] This method involves the complete enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and identified and quantified by mass spectrometry.
More recently, methods like m6A-SAC-seq have been developed for quantitative, single-nucleotide resolution mapping of m6A.[18][25][26][27][28][29] This antibody-free method utilizes an engineered enzyme to specifically label m6A residues, allowing for their identification and quantification through sequencing.
Table 1: Quantitative m6A Levels in Human Tissues and Cancer
| Sample Type | m6A/A Ratio (%) | Reference |
| Healthy Human Adipose Tissue (Subcutaneous) | ~0.15 | [30] |
| Healthy Human Adipose Tissue (Visceral) | ~0.12 | [30] |
| Colorectal Cancer Patient Serum (Average) | 5.57 nM (concentration) | [16] |
| Gastric Cancer Patient Serum (Average) | 6.93 nM (concentration) | [16] |
| Healthy Control Serum (Average) | Not specified in abstract | [16] |
Note: Data from different studies may not be directly comparable due to variations in methodology and units of measurement.
Part 3: 2'-O-methylation (2'-O-Me): A Guardian of RNA Integrity
2'-O-methylation is a widespread and highly conserved RNA modification that plays a critical role in maintaining the structural integrity and function of a diverse range of RNA molecules.
The 2'-O-Me Machinery: Fibrillarin (FBL) and the C/D box snoRNPs
The vast majority of 2'-O-methylation events in eukaryotes are guided by C/D box small nucleolar RNAs (snoRNAs).[31][32][33] These snoRNAs are part of a larger ribonucleoprotein complex (snoRNP) that includes the methyltransferase Fibrillarin (FBL) as its catalytic core. The snoRNA acts as a guide, using its antisense sequence to direct the FBL-containing snoRNP to the specific nucleotide to be methylated on the target RNA, typically rRNA or snRNA.[31][34]
Biological Functions of 2'-O-Me
-
rRNA Processing and Ribosome Biogenesis: 2'-O-methylation of rRNA is essential for the correct folding of rRNA, the assembly of ribosomal subunits, and the overall process of ribosome biogenesis.[23][26][30][35] Perturbations in rRNA 2'-O-methylation patterns can lead to defects in translation.[8][26]
-
Self vs. Non-Self RNA Discrimination by the Innate Immune System: 2'-O-methylation at the 5' cap of eukaryotic mRNAs serves as a molecular signature of "self" RNA.[9][17] The innate immune system has evolved sensors, such as MDA5 and TLR7/8, that can recognize and mount an immune response against RNAs lacking this modification, such as those from invading viruses.[5][9][17][35][36] Many viruses have, in turn, evolved their own 2'-O-methyltransferases to mimic host mRNAs and evade this immune surveillance.
-
mRNA Translation and Stability: Beyond its role in the 5' cap, internal 2'-O-methylation in mRNA has also been suggested to influence translation and stability, although this is an area of active research.[37]
Key Experimental Techniques for Studying 2'-O-Me
RiboMeth-seq is a high-throughput sequencing method for the transcriptome-wide mapping and quantification of 2'-O-Me sites.[15][24][38][39][40][41][42] The technique is based on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is resistant to alkaline hydrolysis.
Detailed Step-by-Step Protocol for RiboMeth-seq:
-
RNA Isolation and Alkaline Hydrolysis: Isolate the RNA of interest (e.g., total RNA for rRNA analysis). Perform partial alkaline hydrolysis to randomly fragment the RNA.
-
Library Preparation: Ligate adapters to the 5' and 3' ends of the RNA fragments and perform reverse transcription followed by PCR to generate a sequencing library.[24]
-
High-Throughput Sequencing: Sequence the prepared library.
-
Data Analysis: Align the sequencing reads to a reference sequence. 2'-O-methylated sites will be identified as gaps in the read coverage, as the resistance to hydrolysis at these sites leads to a depletion of read ends.[33][37][43] The level of depletion can be used to quantify the stoichiometry of the modification.
As with m6A, LC-MS/MS is the gold standard for the precise quantification of 2'-O-Me levels in different RNA species.[2][34][38]
Table 2: Quantification of 2'-O-Me in Different RNA Species
| RNA Species | 2'-O-Me Abundance | Method | Reference |
| Eukaryotic rRNA | High | RiboMeth-seq, LC-MS/MS | [2] |
| Eukaryotic tRNA | High | LC-MS/MS | [2] |
| Eukaryotic mRNA (internal) | Low/Controversial | Various | [2] |
| Viral RNA (e.g., Coronaviruses) | Present at 5' cap | Sequence analysis | [27] |
Note: The abundance of 2'-O-Me is highly dependent on the specific RNA molecule and the organism.
Part 4: Crosstalk and Future Directions
Interplay Between m6A and 2'-O-Me
While m6A and 2'-O-Me have largely been studied in isolation, emerging evidence suggests potential crosstalk between these two modifications in regulating gene expression. For instance, some studies have shown that the m6A writer METTL3 can interact with splicing factors, and it is plausible that this could influence the processing of snoRNAs, which are essential for guiding 2'-O-methylation.[7][39] Furthermore, both modifications can impact mRNA stability and translation, suggesting that they may act in concert to fine-tune the expression of specific genes.[32] The interplay between m6A modifications and non-coding RNAs, which are often heavily 2'-O-methylated, is another area of growing interest.[41][42][44][45]
Therapeutic Targeting of RNA Modifications
The critical roles of m6A and 2'-O-Me in diseases, particularly cancer, have made their regulatory proteins attractive targets for therapeutic intervention.[[“]][8][11][13][19][21][31][43][44][46]
-
Inhibitors of Writers and Erasers: Small molecule inhibitors targeting the m6A writers (e.g., METTL3) and erasers (e.g., FTO) are in various stages of development.[8][13][31] For example, inhibitors of FTO have shown anti-tumor effects in preclinical models of several cancers.[8][31]
-
Targeting Reader Proteins: Developing inhibitors that block the recognition of m6A by reader proteins, such as the YTHDF family, is another promising therapeutic strategy.[11]
Challenges and Future Perspectives in Epitranscriptomics Research
The field of epitranscriptomics is rapidly advancing, but several challenges remain. The development of more sensitive and quantitative methods for detecting and mapping RNA modifications, especially for low-abundance transcripts and in single cells, is a key priority. Unraveling the complex interplay between different RNA modifications and their combined impact on gene regulation is another major frontier. As our understanding of the epitranscriptome deepens, we can expect to see the development of novel diagnostic and therapeutic strategies that target this exciting new layer of biological control.
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An In-depth Technical Guide to Epitranscriptomics: Harnessing Modified Nucleosides for Research and Drug Development
Abstract
The field of epitranscriptomics, which encompasses the study of biochemical modifications to RNA, has unveiled a new layer of gene regulation critical to cellular function and disease.[1] These modifications, installed by "writer" enzymes, recognized by "reader" proteins, and removed by "erasers," dynamically control the fate of RNA molecules, influencing everything from splicing and stability to translation.[2][3][4][5] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It delves into the core concepts of epitranscriptomics, with a focus on key modified nucleosides such as N6-methyladenosine (m6A), 5-methylcytosine (m5C), and pseudouridine (Ψ). We will explore the molecular machinery that governs these modifications, detail the principal experimental and computational methodologies for their detection and analysis, and discuss their profound implications in disease pathogenesis and the development of novel therapeutics.
The Epitranscriptome: A Dynamic Layer of Genetic Regulation
For decades, RNA was largely considered a passive messenger, a simple transcript of the genetic code. However, we now know that RNA molecules are adorned with over 170 distinct chemical modifications, creating a complex regulatory landscape known as the epitranscriptome.[6][7][8][9] These modifications are not static; they are dynamically added and removed in response to cellular signals, adding a crucial layer of control to gene expression.[4]
The key players in this dynamic process are three classes of proteins:
-
Writers: Enzymes that catalyze the addition of chemical modifications to RNA. A prime example is the METTL3-METTL14 methyltransferase complex, which installs the m6A modification.[2][10]
-
Erasers: Enzymes that remove these modifications, allowing for reversible regulation. The FTO and ALKBH5 proteins are well-characterized m6A demethylases.[2][10]
-
Readers: Proteins that specifically recognize and bind to modified nucleosides, translating the chemical mark into a functional outcome. The YTH domain-containing family of proteins (YTHDF1/2/3, YTHDC1/2) are prominent readers of m6A.[2][11]
The interplay between these factors dictates the functional consequences of RNA modifications, which include influencing mRNA stability, translation efficiency, splicing, and nuclear export.[10][12] Dysregulation of this machinery is increasingly linked to a wide range of human diseases, including cancer, neurological disorders, and cardiovascular diseases.[2][9][13]
Caption: Dynamic regulation of N6-methyladenosine (m6A) by writer, eraser, and reader proteins.
Key Modified Nucleosides and Their Functions
While numerous RNA modifications exist, a few have emerged as central players in mRNA regulation.
-
N6-methyladenosine (m6A): The most abundant internal modification in eukaryotic mRNA, m6A is a major focus of epitranscriptomic research.[14][15] It is preferentially found near stop codons and in 3' untranslated regions (UTRs).[16] m6A has been shown to influence mRNA stability, with YTHDF2 binding often leading to transcript degradation.[17] It also plays roles in splicing, translation, and microRNA maturation.[12]
-
5-methylcytosine (m5C): Another key modification, m5C is known to influence mRNA stability and translation.[12] The writer enzyme NSUN2 is responsible for depositing many m5C marks.[2] Like m6A, aberrant m5C patterns have been implicated in various diseases.
-
Pseudouridine (Ψ): The most abundant RNA modification, pseudouridine is an isomer of uridine.[18] It is installed by pseudouridine synthases and can alter RNA structure and its interactions with other molecules.[18] The inclusion of pseudouridine in synthetic mRNAs, such as those used in COVID-19 vaccines, has been shown to reduce immunogenicity and enhance translation efficiency.[][20][21]
-
N1-methyladenosine (m1A): This modification introduces a positive charge and can disrupt RNA secondary structures.[1] It is involved in regulating the stability of tRNA and rRNA.[1]
Methodologies for Epitranscriptome Analysis: A Technical Overview
The study of epitranscriptomics relies on a diverse toolkit of experimental and computational methods. The choice of technique depends on the specific research question, such as whether the goal is to quantify global modification levels or to map their precise locations across the transcriptome.
Quantification of Global RNA Modifications
For a broad assessment of the abundance of specific modifications, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[22][23] This technique offers high sensitivity and the ability to quantify multiple modified nucleosides simultaneously from a small amount of starting material.[6][8][22]
Causality Behind Experimental Choice: LC-MS/MS is chosen when the primary goal is to determine the overall prevalence of RNA modifications, for example, to identify cancer-associated changes in global modification patterns that could serve as biomarkers.[6][8] It provides a direct, quantitative measure of the chemical entities themselves, bypassing potential biases of antibody-based or sequencing-based methods.
Transcriptome-Wide Mapping of Modifications
Identifying the precise location of modifications within RNA transcripts is crucial for understanding their function. Several high-throughput sequencing-based methods have been developed for this purpose.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq / m6A-Seq): This is the most widely used method for mapping m6A and other modifications for which specific antibodies are available.[24][25]
Caption: A simplified workflow for Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq).
Step-by-Step MeRIP-Seq Protocol:
-
RNA Extraction: High-quality total RNA is extracted from the cells or tissues of interest.[26] RNA integrity is paramount and should be assessed (e.g., using an Agilent Bioanalyzer).
-
RNA Fragmentation: The RNA is chemically or enzymatically fragmented into smaller pieces (typically ~100 nucleotides).[26]
-
Immunoprecipitation (IP): The fragmented RNA is incubated with an antibody specific to the modification of interest (e.g., anti-m6A).[26][27] A parallel "input" control sample is taken at this step, which does not undergo IP.
-
Enrichment: Antibody-bound RNA fragments are captured, often using protein A/G magnetic beads.[26]
-
Washing and Elution: The beads are washed to remove non-specifically bound RNA, and the enriched, modified RNA fragments are then eluted.[26]
-
Library Preparation: Sequencing libraries are prepared from both the immunoprecipitated (IP) and the input RNA samples.
-
High-Throughput Sequencing: The libraries are sequenced using next-generation sequencing platforms.
-
Bioinformatic Analysis: Sequencing reads are aligned to a reference genome/transcriptome. "Peak calling" algorithms are then used to identify regions that are significantly enriched in the IP sample compared to the input control, revealing the locations of the modification.[7][27]
Self-Validating System: The inclusion of an input control is critical for the trustworthiness of MeRIP-Seq data. It accounts for biases in fragmentation and sequencing, ensuring that the identified peaks represent true enrichment of the modification rather than inherent characteristics of the transcriptome.
Other Mapping Techniques:
-
miCLIP (m6A individual-nucleotide resolution UV crosslinking and immunoprecipitation): This method combines UV crosslinking and immunoprecipitation to provide single-nucleotide resolution mapping of m6A sites.[28]
-
Direct RNA Sequencing: Technologies like Oxford Nanopore allow for the direct sequencing of native RNA molecules without the need for reverse transcription.[29][30] RNA modifications cause characteristic changes in the electrical current as the RNA passes through the nanopore, enabling their direct detection and mapping at single-molecule resolution.[28][29][31] This approach can simultaneously identify modifications and analyze other transcript features like splicing and poly(A) tail length.[14][30]
Comparison of Detection Methods
| Method | Principle | Resolution | Throughput | Quantitative? | Key Advantage | Key Limitation |
| LC-MS/MS | Separation and mass analysis of nucleosides | N/A (Global) | Low | Highly Quantitative | Gold standard for absolute quantification | No positional information |
| MeRIP-Seq | Antibody enrichment + NGS | ~100-200 nt | High | Semi-quantitative | Widely used, robust for transcriptome-wide profiling | Antibody specificity can be a concern; lower resolution |
| miCLIP | UV crosslinking + IP + NGS | Single nucleotide | High | Semi-quantitative | High resolution mapping | Technically challenging |
| Direct RNA-Seq | Nanopore sequencing of native RNA | Single nucleotide | High | Semi-quantitative | Provides single-molecule data, no amplification bias | Bioinformatics for modification calling is still evolving |
Bioinformatics in Epitranscriptomics
The analysis of high-throughput epitranscriptomics data requires specialized bioinformatics tools.[7][12][32] Key analytical steps include:
-
Data Preprocessing and Quality Control: Ensuring the quality of sequencing reads.[27]
-
Alignment: Mapping reads to a reference genome or transcriptome.[27]
-
Peak Calling: Identifying regions of modification enrichment in MeRIP-Seq data.[7]
-
Differential Modification Analysis: Comparing modification patterns between different conditions.[7]
-
Functional Annotation: Correlating modification sites with gene features and predicting their functional impact.[33]
Epitranscriptomics in Drug Development
The critical role of RNA modifications in disease has made the proteins that write, read, and erase these marks attractive targets for therapeutic intervention.[11][34][35][36]
-
Targeting the Machinery: Small molecule inhibitors are being developed to target the enzymatic activity of writer and eraser proteins.[37] For example, inhibitors of the m6A methyltransferase METTL3 have shown promise in preclinical cancer models.[35][37] Similarly, targeting m6A erasers like FTO is another active area of research.[37]
-
Modulating Reader Proteins: Disrupting the interaction between reader proteins and their target modified RNAs is another therapeutic strategy.[11]
-
RNA-Based Therapeutics: Understanding the impact of modifications on RNA stability and translation is crucial for the design of mRNA vaccines and therapeutics.[][38][39] Incorporating modified nucleosides like pseudouridine and N1-methylpseudouridine is a key strategy to enhance the efficacy and reduce the immunogenicity of synthetic mRNA.[20][21]
Caption: Therapeutic strategies targeting the writers, erasers, and readers of RNA modifications.
Future Perspectives
The field of epitranscriptomics is rapidly advancing. Future research will likely focus on:
-
Expanding the Catalog: Discovering and characterizing the functions of the many other known RNA modifications.
-
Improving Technology: Developing new methods for detecting modifications with higher resolution, sensitivity, and throughput, particularly for low-abundance transcripts.[36][40]
-
Single-Cell Epitranscriptomics: Resolving the heterogeneity of RNA modifications at the single-cell level.
-
Clinical Translation: Moving epitranscriptomic-based diagnostics and therapeutics from the laboratory to the clinic.[34][36][41]
The study of modified nucleosides has fundamentally changed our understanding of gene regulation. As we continue to decipher this complex RNA code, the potential for novel diagnostics and transformative therapies will only continue to grow.
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Chemical properties of cyanoethyl phosphoramidites.
An In-Depth Technical Guide to the Chemical Properties of Cyanoethyl Phosphoramidites
In the landscape of modern molecular biology and therapeutic development, the chemical synthesis of oligonucleotides stands as a foundational pillar. This guide is crafted for researchers, scientists, and professionals in drug development who seek a deeper understanding of the core reagents that drive this technology: cyanoethyl phosphoramidites. We move beyond a superficial overview to provide a detailed exploration of their chemical properties, emphasizing the causality behind their design and application. As a senior application scientist, my goal is to bridge theoretical chemistry with practical, field-proven insights, offering a self-validating system of knowledge to empower your work in the laboratory.
The Architectural Blueprint of a Phosphoramidite
At its heart, a 2'-deoxyribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite is a meticulously designed molecule, engineered for controlled, stepwise addition to a growing oligonucleotide chain.[1] Its structure can be dissected into several key functional components, each with a specific role in the symphony of solid-phase oligonucleotide synthesis.
-
The Nucleoside Core: This is the fundamental building block, comprising a deoxyribose sugar and a nitrogenous base (Adenine, Guanine, Cytosine, or Thymine). The exocyclic amino groups of A, G, and C are protected to prevent unwanted side reactions during synthesis.[2]
-
The 5'-Hydroxyl Protecting Group: The 5'-hydroxyl group is the site of chain elongation and is reversibly protected, most commonly with an acid-labile 4,4'-dimethoxytrityl (DMT) group.[3] The vibrant orange color of the released trityl cation upon acid treatment provides a convenient real-time spectrophotometric method for monitoring coupling efficiency.[3]
-
The Phosphoramidite Moiety: This is the reactive center of the molecule, a trivalent phosphorus atom bonded to a diisopropylamino group and a β-cyanoethyl group. The diisopropylamino group acts as a leaving group upon activation, while the β-cyanoethyl group protects the phosphate backbone during synthesis.[1][]
Diagram 1: General Structure of a Cyanoethyl Phosphoramidite
Caption: A schematic representation of a cyanoethyl phosphoramidite monomer.
The Chemistry of Activation and Coupling: A Step-by-Step Dissection
The cornerstone of phosphoramidite chemistry is the highly efficient coupling reaction that forms the internucleotide linkage.[1] This process is not spontaneous; it requires the activation of the phosphoramidite to a more reactive intermediate.
The Role of the Activator: A Tale of Protonation and Nucleophilic Attack
Weakly acidic azole compounds, most notably 1H-tetrazole and its derivatives, are the activators of choice in oligonucleotide synthesis.[] The activation mechanism proceeds through a two-step pathway:
-
Protonation: The activator donates a proton to the nitrogen atom of the diisopropylamino group of the phosphoramidite. This protonation converts the amino group into a good leaving group.[6][7]
-
Nucleophilic Displacement: The conjugate base of the activator (e.g., tetrazolide) then acts as a nucleophile, attacking the phosphorus center and displacing the protonated diisopropylamine. This forms a highly reactive phosphite tetrazolide intermediate.[6][8]
The choice of activator is critical and influences the rate and efficiency of the coupling reaction. More acidic activators can accelerate the protonation step, but may also lead to undesired side reactions like detritylation of the monomer in solution.[6][7]
The Coupling Reaction: Forging the Phosphite Triester Linkage
Once activated, the phosphite tetrazolide intermediate is highly susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain, which is anchored to a solid support.[] This reaction displaces the tetrazolide and forms a new phosphite triester linkage, extending the oligonucleotide chain by one nucleotide. The efficiency of this coupling step is typically very high, often exceeding 99%.[1]
Diagram 2: The Mechanism of Phosphoramidite Activation and Coupling
Caption: The activation and coupling steps in phosphoramidite chemistry.
The Guardian of the Backbone: The β-Cyanoethyl Group
The choice of the β-cyanoethyl group to protect the phosphite triester is a deliberate and strategic one, central to the success of the phosphoramidite method.
Stability and Reactivity Profile
The β-cyanoethyl group exhibits a crucial balance of stability and reactivity. It is stable under the acidic conditions required for detritylation and the neutral conditions of the coupling reaction.[9] However, it is readily removed under mild basic conditions via a β-elimination mechanism.[10][11] This orthogonality is a cornerstone of the protecting group strategy in oligonucleotide synthesis.[3]
The Deprotection Mechanism: A Base-Catalyzed Elimination
The final deprotection of the oligonucleotide involves treating the solid support-bound chain with a base, typically concentrated ammonium hydroxide.[10][12] The electron-withdrawing nature of the cyano group makes the protons on the adjacent carbon atom acidic.[11] The base abstracts a proton, initiating an elimination reaction that cleaves the P-O bond and releases acrylonitrile as a byproduct.[3]
Table 1: Key Chemical Properties of the β-Cyanoethyl Protecting Group
| Property | Description | Significance in Oligonucleotide Synthesis |
| Stability | Stable to acidic and neutral conditions. | Prevents premature deprotection during detritylation and coupling steps.[9] |
| Lability | Cleaved under mild basic conditions. | Allows for efficient and selective removal at the end of the synthesis.[10] |
| Cleavage Mechanism | β-elimination. | A clean and rapid reaction that minimizes side products.[11] |
| Byproduct | Acrylonitrile. | Can potentially lead to cyanoethylation of nucleobases as a side reaction.[3][13] |
Stability and Handling: Ensuring Reagent Integrity
While robust, cyanoethyl phosphoramidites are sensitive to moisture and oxidation. Proper handling and storage are paramount to maintaining their reactivity and ensuring high coupling efficiencies.
Hydrolytic Instability
In the presence of water, phosphoramidites can hydrolyze to form the corresponding H-phosphonate, which is inactive in the coupling reaction.[][15] This degradation is often autocatalytic, particularly for deoxyguanosine (dG) phosphoramidites.[16] Therefore, anhydrous conditions must be strictly maintained throughout the synthesis process.[17] Phosphoramidite solutions should be prepared using anhydrous acetonitrile and stored under an inert atmosphere (e.g., argon).[9]
Thermal Stability
The thermal stability of phosphoramidites can vary, with some exhibiting significant degradation at elevated temperatures.[18] It is recommended to store phosphoramidites as dry powders at low temperatures (-20°C) for long-term stability. For use on automated synthesizers, solutions are typically kept at ambient temperature, which can lead to gradual degradation over time.[15]
Experimental Protocols: A Practical Guide
Protocol for Phosphoramidite Activation and Coupling (Automated Synthesizer)
This protocol outlines the key steps in a typical coupling cycle on an automated DNA synthesizer.
-
Detritylation: The 5'-DMT group of the support-bound nucleoside is removed by treatment with a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous, non-nucleophilic solvent like dichloromethane.
-
Washing: The solid support is thoroughly washed with anhydrous acetonitrile to remove the acid and the liberated trityl cation.
-
Activation/Coupling: A solution of the phosphoramidite and a solution of the activator (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile) are simultaneously delivered to the reaction column. The coupling reaction is typically allowed to proceed for a few minutes.
-
Washing: The solid support is again washed with anhydrous acetonitrile to remove excess reagents and byproducts.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[11]
-
Washing: A final wash with acetonitrile prepares the support for the next synthesis cycle.
Protocol for Final Deprotection and Cleavage
-
Cleavage from Support and Base Deprotection: The solid support is treated with concentrated ammonium hydroxide at room temperature or elevated temperature (e.g., 55°C) for several hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the exocyclic amines of the nucleobases.[10][12]
-
Phosphate Deprotection: The β-cyanoethyl groups are simultaneously removed from the phosphate backbone during the ammonium hydroxide treatment.[12]
-
Work-up: The solid support is filtered off, and the ammoniacal solution containing the crude oligonucleotide is evaporated to dryness. The resulting oligonucleotide can then be purified by methods such as HPLC or gel electrophoresis.
Diagram 3: Workflow for Solid-Phase Oligonucleotide Synthesis
Caption: A simplified workflow of the solid-phase oligonucleotide synthesis cycle.
Conclusion and Future Perspectives
The elegant chemistry of cyanoethyl phosphoramidites has been instrumental in the advancement of genomics, molecular diagnostics, and the development of nucleic acid-based therapeutics.[17][] Their well-defined structure, predictable reactivity, and the robustness of the synthetic cycle they enable have made the routine synthesis of DNA and RNA a reality. As the field moves towards longer and more complex oligonucleotides with diverse chemical modifications, a fundamental understanding of the chemical properties of these essential building blocks remains as critical as ever. Ongoing research continues to refine protecting group strategies and activation methods to further enhance the efficiency and fidelity of oligonucleotide synthesis, promising even greater possibilities for the future.[17]
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- Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing. (2021).
- What Are Phosphoramidites? (n.d.). BOC Sciences.
- Scaringe, S. A., Francklyn, C., & Usman, N. (1990). Chemical synthesis of biologically active oligoribonucleotides using beta-cyanoethyl protected ribonucleoside phosphoramidites. Nucleic Acids Research, 18(18), 5433–5441.
- Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis. (2022). PubMed Central.
- Structures of 2-cyanoethyl phosphoramidites and solid supports. (n.d.). ResearchGate.
- Polymer support oligonucleotide synthesis XVIII1.2: Use of ??-cyanoethyi-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. (2015). ResearchGate.
- Standard Base Phosphoramidites for Oligonucleotide Synthesis. (n.d.). Glen Research.
- 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. (n.d.). Sigma-Aldrich.
- A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. (n.d.).
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Methodological & Application
Application Notes & Protocols: Site-Specific Incorporation of 2'-O-Me-m6A into RNA Oligonucleotides
Authored by: A Senior Application Scientist
Abstract
The epitranscriptomic landscape of RNA modifications is a critical layer of gene regulation. Among more than 170 known RNA modifications, N6-methyladenosine (m6A) and 2'-O-methylation (Nm) are among the most abundant in eukaryotic messenger RNA (mRNA). The combined modification, 2'-O-methyl-N6-methyladenosine (2'-O-Me-m6A or m6Am), is notably found as the first transcribed nucleotide adjacent to the 5'-cap in a significant fraction of mRNAs.[1][2] This modification plays a crucial role in regulating mRNA stability, splicing, and translation initiation.[2][3] The ability to synthesize RNA oligonucleotides containing site-specific 2'-O-Me-m6A is therefore essential for researchers in molecular biology, drug development, and diagnostics to elucidate its precise biological functions and leverage its properties for therapeutic applications.
This comprehensive guide provides a detailed protocol for the incorporation of 2'-O-Me-m6A into synthetic RNA oligonucleotides using automated solid-phase phosphoramidite chemistry. We delve into the rationale behind each step, from phosphoramidite selection to final purification and quality control, ensuring researchers can confidently produce high-quality modified RNA for their experimental needs.
Introduction: The Significance of 2'-O-Me-m6A
RNA modifications are not mere decorations; they are functional components that profoundly influence the fate of an RNA molecule. The 2'-O-Me-m6A modification is a prime example, combining two prevalent modifications:
-
N6-methyladenosine (m6A): The most abundant internal modification in eukaryotic mRNA, m6A is a dynamic mark installed by "writer" complexes (like METTL3/METTL14), removed by "erasers" (FTO, ALKBH5), and recognized by "reader" proteins (such as the YTH-domain family) to mediate its effects.[3] These effects include influencing pre-mRNA splicing, nuclear export, translational efficiency, and mRNA decay.[2][4]
-
2'-O-methylation (Nm): This modification occurs on the ribose sugar moiety and is found in various RNA species, including tRNA, rRNA, and snRNA.[5] The addition of a methyl group to the 2'-hydroxyl position pre-organizes the ribose into the C3'-endo sugar pucker characteristic of A-form RNA helices. This conformational constraint enhances the thermal stability of RNA duplexes and provides resistance against nuclease degradation.[5][6]
When combined at the 5'-end of mRNA as m6Am, this modification has been shown to enhance translation and protect the mRNA from decapping and degradation.[1][2] The ability to synthesize RNA probes containing this modification is invaluable for studying the binding dynamics of reader proteins, validating the functional roles of m6Am in specific transcripts, and developing modified RNA-based therapeutics (e.g., siRNAs, antisense oligonucleotides) with enhanced stability and efficacy.[7][8]
Synthesis Strategy: The Phosphoramidite Approach
The gold standard for chemical synthesis of RNA oligonucleotides is the solid-phase phosphoramidite method .[9][10] This automated, cyclical process builds the RNA chain in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[9][11] The incorporation of a modified nucleotide like 2'-O-Me-m6A requires a corresponding phosphoramidite building block that is stable throughout the synthesis cycles and compatible with the deprotection conditions.[12][13]
The key features of the 2'-O-Me-m6A phosphoramidite monomer are:
-
5'-DMT Group: A dimethoxytrityl (DMT) group protects the 5'-hydroxyl, which is removed at the start of each cycle to allow chain extension.
-
2'-O-Methyl Group: This is a stable modification that does not require a protecting group.
-
N6-Methyl and Exocyclic Amine Protection: The exocyclic amine of adenosine is methylated (N6-Me), but still requires an additional protecting group (e.g., phenoxyacetyl, Pac) to prevent side reactions during synthesis.[1]
-
3'-Phosphoramidite Group: A reactive phosphoramidite moiety at the 3'-position enables the coupling reaction with the 5'-hydroxyl of the growing RNA chain.
The synthesis proceeds via a four-step cycle for each nucleotide addition: Deblocking, Coupling, Capping, and Oxidation .
Logical Workflow for Modified RNA Oligo Synthesis
Caption: Overall workflow for 2'-O-Me-m6A RNA oligonucleotide synthesis.
Detailed Protocols
This section provides a step-by-step methodology for synthesizing an RNA oligonucleotide containing a 2'-O-Me-m6A modification.
Materials and Reagents
| Reagent | Recommended Vendor/Grade | Purpose |
| 2'-O-Me-m6A(Pac)-CE Phosphoramidite | e.g., Glen Research (10-3105) | Modified nucleotide building block[1] |
| Standard A, C, G, U RNA Phosphoramidites | Synthesis Grade | Standard RNA building blocks (TBDMS or TOM protected)[14] |
| Controlled Pore Glass (CPG) Solid Support | 500Å or 1000Å pore size | Solid phase for synthesis[9] |
| Anhydrous Acetonitrile (ACN) | DNA/RNA Synthesis Grade | Solvent for phosphoramidites and wash steps |
| Dichloroacetic Acid (DCA) in Dichloromethane | 3% (v/v) | Deblocking reagent (DMT removal) |
| Activator (e.g., DCI or Tetrazole) | 0.25 - 0.5 M in ACN | Catalyzes the coupling reaction |
| Capping Reagent A (Acetic Anhydride) | Standard Synthesis Grade | Capping unreacted 5'-OH groups |
| Capping Reagent B (N-Methylimidazole) | Standard Synthesis Grade | Catalyst for capping |
| Oxidizer (Iodine/Water/Pyridine) | 0.02 - 0.1 M | Oxidizes phosphite triester to phosphate triester |
| Ammonium Hydroxide / Methylamine (AMA) | 1:1 mixture (v/v) | Cleavage from support and base deprotection[15][16] |
| Triethylamine trihydrofluoride (TEA·3HF) | Anhydrous | Removal of 2'-TBDMS protecting groups[17][18] |
| Dimethylsulfoxide (DMSO) | Anhydrous | Solvent for 2'-deprotection reaction |
| Sodium Acetate (NaOAc) | 3 M, RNase-free | For oligonucleotide precipitation |
| n-Butanol or Ethanol | Molecular Biology Grade | For oligonucleotide precipitation and washing |
Protocol 1: Automated Solid-Phase Synthesis
This protocol is based on a standard automated DNA/RNA synthesizer. All reagents should be installed on the synthesizer according to the manufacturer's instructions.
-
Phosphoramidite Preparation: Dissolve the 2'-O-Me-m6A phosphoramidite and standard RNA phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
-
Synthesis Program: Program the desired RNA sequence into the synthesizer.
-
Synthesis Cycle: The synthesizer will execute the following four steps for each nucleotide addition.
Caption: The four-step phosphoramidite synthesis cycle.
-
Step 1: Deblocking: The acid-labile 5'-DMT group is removed by flushing the column with 3% DCA in dichloromethane to expose the 5'-hydroxyl group.
-
Step 2: Coupling: The 2'-O-Me-m6A phosphoramidite and an activator (e.g., DCI) are simultaneously delivered to the column. The activated phosphoramidite couples with the free 5'-hydroxyl group. A longer coupling time of 6-10 minutes is recommended for modified bases to ensure high coupling efficiency.[1]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents. This prevents the formation of failure sequences (n-1 mers).
-
Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.
-
-
Final Deblocking: After the final coupling cycle, the synthesizer can be programmed to leave the terminal 5'-DMT group on (DMT-on) for purification purposes, or remove it (DMT-off). The DMT-on strategy is highly recommended as it facilitates purification by reverse-phase chromatography.
Protocol 2: Cleavage and Deprotection
This two-stage deprotection protocol is critical for obtaining functional RNA.
Stage 1: Cleavage from Support and Base Deprotection
-
Transfer the CPG support from the synthesis column to a 2 mL screw-cap vial.
-
Add 1.5 mL of a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%), commonly known as AMA.[11][15]
-
Seal the vial tightly and heat at 65 °C for 15 minutes .[15] This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases (e.g., Pac on m6A, Ac on C, etc.).
-
Cool the vial on ice for 10 minutes.
-
Carefully transfer the supernatant containing the oligonucleotide to a new tube. Rinse the CPG with 0.5 mL of RNase-free water and combine the supernatants.
-
Dry the sample completely in a vacuum concentrator (e.g., SpeedVac).
Stage 2: Removal of 2'-Hydroxyl Protecting Groups (TBDMS)
Note: This step is only necessary if the synthesized oligo contains standard ribonucleotides protected with TBDMS groups. The 2'-O-Me group itself is stable and requires no deprotection.
-
To the dried oligonucleotide pellet, add 115 µL of anhydrous DMSO. Heat gently at 65 °C for 5 minutes if needed to fully dissolve the pellet.[17]
-
Add 60 µL of triethylamine (TEA) and mix gently.
-
Add 75 µL of triethylamine trihydrofluoride (TEA·3HF). Caution: TEA·3HF is corrosive and should be handled with care in a fume hood.
-
Quench the reaction by adding 1.75 mL of a suitable quenching buffer (e.g., Glen-Pak RNA Quenching Buffer) or proceed directly to desalting.[17]
Protocol 3: Purification and Quality Control
Purification by Reverse-Phase HPLC (DMT-on Method)
-
Sample Preparation: Resuspend the quenched, deprotected oligonucleotide in an appropriate volume of HPLC Buffer A.
-
HPLC Conditions:
-
Column: Reverse-phase C18 column.
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Buffer B: 100% Acetonitrile.
-
Gradient: A linear gradient from ~5% to 50% Buffer B over 30-40 minutes.
-
Detection: UV absorbance at 260 nm.
-
-
Fraction Collection: The DMT-on product will be the most retained (longest retention time) major peak. Collect this peak.
-
DMT Removal (Detritylation): Dry the collected fraction. Resuspend in 80% aqueous acetic acid for 30 minutes at room temperature.
-
Final Desalting: Desalt the detritylated oligonucleotide using a C18 Sep-Pak cartridge or by ethanol/butanol precipitation to remove salts and acetic acid.[17]
Quality Control
-
Purity Analysis: Analyze the final product by analytical reverse-phase or anion-exchange HPLC. A pure sample should yield a single major peak.
-
Identity Confirmation: Confirm the molecular weight of the final product using Electrospray Ionization Mass Spectrometry (ESI-MS).[15] The observed mass should match the calculated theoretical mass for the 2'-O-Me-m6A-containing RNA sequence.
| Analysis Method | Purpose | Expected Outcome |
| RP-HPLC | Purity Assessment | A single, sharp peak representing >90% of the total integrated area at 260 nm. |
| ESI-MS | Identity Confirmation | A deconvoluted mass spectrum showing a major peak corresponding to the calculated molecular weight of the oligo. |
Conclusion and Field-Proven Insights
The successful incorporation of 2'-O-Me-m6A into synthetic RNA is a powerful tool for modern biological research. The protocol detailed herein, based on established phosphoramidite chemistry, provides a reliable pathway to obtaining high-quality modified oligonucleotides.
Key Causality-Driven Insights:
-
Choice of Protecting Group: The use of a phenoxyacetyl (Pac) group on the N6-position of adenosine is crucial. It is labile enough to be removed by AMA but stable enough to prevent side reactions during synthesis, such as branching.[1]
-
Deprotection Strategy: The two-stage deprotection is essential. Using a strong base like AMA first ensures rapid and complete removal of base-labile groups without damaging the RNA backbone. The subsequent fluoride treatment is specifically targeted to the silicon-based 2'-TBDMS groups, ensuring the integrity of the rest of the molecule.[18]
-
DMT-on Purification: This strategy is highly recommended as it leverages the hydrophobicity of the DMT group to achieve excellent separation of the full-length product from shorter failure sequences, significantly simplifying purification.
By following this guide, researchers can confidently synthesize custom RNA probes to explore the intricate roles of 2'-O-Me-m6A in the epitranscriptomic regulation of gene expression.
References
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Abramova, T., D'Onofrio, J., & Rozners, E. (2018). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 23(10), 2469. [Link]
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Glen Research. (n.d.). Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Glen Report 19.22. [Link]
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Fergione, S., & Fedorova, O. (2021). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]
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Glen Research. (2019). Deprotection Guide. [Link]
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Amerigo Scientific. (n.d.). Modified RNA Synthesis. [Link]
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Reddy, M. P., Far, N., & Hanna, N. B. (1997). A new method for the deprotection of oligonucleotides. Tetrahedron Letters, 38(28), 4955-4958. (Note: The provided search result links to a ResearchGate page discussing this topic). [Link]
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Pathak, T., Anslyn, E. V., & Matzuk, M. M. (2014). Solid-Phase Synthesis and Hybridization Behavior of Partially 2′/3′-O-Acetylated RNA Oligonucleotides. The Journal of Organic Chemistry, 79(7), 3114–3122. [Link]
- Usman, N., Wincott, F. E., & Reddy, M. P. (2000). Deprotection and purification of oligonucleotides and their derivatives. U.S.
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Abou Assi, H., Rangadurai, A., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(19), 11133–11147. [Link]
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Wikipedia. (n.d.). Oligonucleotide synthesis. [Link]
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He, C., & Angelova, M. T. (2019). Modification of messenger RNA by 2′-O-methylation regulates gene expression in vivo. Nature Communications, 10(1), 3448. [Link]
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Wiedner, S., & D'Onofrio, J. (2022). Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks. The Journal of Organic Chemistry, 87(17), 11846–11855. [Link]
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Rydzik, A. M., Riether, D., & Gottschling, D. (2023). Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA. Bioorganic & Medicinal Chemistry Letters, 81, 129126. [Link]
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ResearchGate. (2023). Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA. [Link]
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OUCI. (2023). Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA. [Link]
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Glen Research. (n.d.). 2'-OMe-N6-Me-A-CE Phosphoramidite. [Link]
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Frye, M., & Harries, L. W. (2020). Small changes, big implications: the impact of m6A RNA methylation on gene expression in pluripotency and development. Stem Cell Reports, 15(5), 991–1005. [Link]
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Helm, M., & Motorin, Y. (2023). Interconnections between m6A RNA modification, RNA structure, and protein–RNA complex assembly. EMBO Reports, 24(11), e57833. [Link]
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Gonzalez, R. L. Jr. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments, (125), 55921. [Link]
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He, C. (2022). The detection and functions of RNA modification m6A based on m6A writers and erasers. Journal of Biomedical Science, 29(1), 70. [Link]
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Motorin, Y., & Marchand, V. (2021). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. Genes, 12(3), 356. [Link]
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He, C., & Yu, Y. (2022). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development, 36(13-14), 783–797. [Link]
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RayBiotech. (n.d.). m6A RNA Enrichment & Quantification Kit. [Link]
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Yale University Keck Oligo Synthesis Resource. (n.d.). RNA & 2'-O-methyl RNA. [Link]
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Glen Research. (n.d.). Use of 2'-OMe-PACE Monomers During Oligo Synthesis. Glen Report 30.14. [Link]
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Mathur, L., Jung, S., Jang, C., & Lee, G. (2021). Quantitative analysis of m6A RNA modification by LC-MS. STAR Protocols, 2(3), 100724. [Link]
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ResearchGate. (2021). Quantitative analysis of m6A RNA modification by LC-MS. [Link]
-
Biosynthesis Inc. (2023). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. [Link]
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Application Notes & Protocols for the Synthesis and Application of Nuclease-Resistant RNA Probes with 2'-O-Methyl Modifications
Introduction: The Imperative for Stability in RNA-Targeted Methodologies
The transient nature of ribonucleic acid (RNA) presents a formidable challenge in molecular biology and therapeutic development. Susceptibility to degradation by ubiquitous nucleases often limits the efficacy and reliability of RNA-based tools such as probes and antisense oligonucleotides. The strategic incorporation of chemical modifications is paramount to overcoming this hurdle. Among the most effective and widely adopted modifications is the methylation of the 2'-hydroxyl group of the ribose sugar, creating a 2'-O-methyl (2'-O-Me) nucleotide.
This modification significantly enhances the nuclease resistance of RNA molecules, thereby increasing their stability in biological environments.[][2] The 2'-O-Me modification also confers advantageous hybridization properties, such as increasing the thermal stability (Tm) of RNA:RNA duplexes, which allows for the use of shorter, more specific probes.[3][4] These characteristics make 2'-O-Me modified RNA probes superior tools for a range of applications including antisense technology, RNA interference (RNAi), aptamer development, and in situ hybridization.[][5] This document provides a comprehensive guide to the synthesis, characterization, and application of these robust probes, grounded in the principles of solid-phase phosphoramidite chemistry and established analytical techniques.
Scientific Principles: The "Why" Behind 2'-O-Methylation
The efficacy of 2'-O-Me modification stems from its fundamental impact on the chemical and structural properties of the RNA backbone.
Mechanism of Nuclease Resistance: The 2'-hydroxyl group in a standard ribonucleotide acts as a nucleophile that can attack the adjacent phosphodiester bond, leading to cleavage of the RNA backbone. This process is often catalyzed by nucleases. By replacing the hydrogen of the 2'-hydroxyl with a methyl group, this nucleophilic potential is eliminated. This seemingly minor alteration sterically hinders the approach of nucleases and prevents the intramolecular catalytic cleavage, rendering the phosphodiester bond significantly more resistant to degradation.[2][6]
Enhanced Hybridization Affinity and Specificity: The 2'-O-Me modification locks the ribose sugar into a C3'-endo conformation, which is the conformation adopted by nucleotides in an A-form RNA helix.[5][7] This pre-organization of the sugar moiety reduces the entropic penalty of hybridization to a complementary RNA strand. The result is a more stable RNA:RNA duplex with a higher melting temperature (Tm) compared to an unmodified RNA:RNA or a DNA:RNA duplex of the same sequence.[4] This increased stability allows for the use of shorter probes, which in turn provides greater specificity and better discrimination against mismatched targets.[3][4]
Synthesis of 2'-O-Me Modified RNA Probes: A Step-by-Step Protocol
The gold standard for synthesizing 2'-O-Me modified RNA probes is automated solid-phase phosphoramidite chemistry. This method allows for the precise, sequential addition of nucleotides, including the desired 2'-O-Me modified monomers, to a growing chain anchored to a solid support.
Workflow for Solid-Phase Synthesis of 2'-O-Me RNA Probes
Caption: Automated solid-phase synthesis workflow for 2'-O-Me RNA probes.
Protocol 1: Solid-Phase Synthesis
1. Probe Design and Reagent Preparation:
- Probe Sequence Design: Design the RNA probe sequence complementary to the target RNA. Typical probe lengths are 15-30 nucleotides. Incorporate 2'-O-Me modifications at all or specific nucleotide positions.
- Phosphoramidites: Obtain high-quality 2'-O-Me RNA phosphoramidites (A, C, G, U) and standard DNA phosphoramidites if creating a chimeric probe.[8][9][10][11][12] Ensure they are anhydrous.
- Solid Support: Choose a suitable solid support, such as controlled-pore glass (CPG), functionalized with the initial nucleotide of the sequence.[13][14]
- Reagents: Prepare fresh synthesis reagents including deblocking solution (e.g., trichloroacetic acid in dichloromethane), activator (e.g., ethylthiotetrazole), capping solutions, and an oxidizing agent (e.g., iodine solution).
2. Automated Synthesis:
- Program the DNA/RNA synthesizer with the desired probe sequence and synthesis protocol.[13][14][15]
- The synthesis proceeds in a cyclical manner for each nucleotide addition:
- Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide on the solid support, exposing the 5'-hydroxyl group.
- Coupling: The next phosphoramidite in the sequence is activated and coupled to the exposed 5'-hydroxyl group. 2'-O-Me phosphoramidites generally exhibit high coupling efficiencies.[16]
- Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
- The cycle repeats until the full-length probe is synthesized.
3. Cleavage and Deprotection:
- Following synthesis, the solid support is treated with a cleavage/deprotection solution (e.g., a mixture of aqueous ammonia and methylamine) to cleave the probe from the support and remove the protecting groups from the phosphate backbone and nucleobases.[13][14]
4. Purification:
- The crude probe solution is dried and then resuspended in a suitable buffer.
- Purification is typically performed by High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from shorter, failed sequences.[13]
5. Quality Control and Quantification:
- Mass Spectrometry: Confirm the identity and purity of the synthesized probe by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
- UV-Vis Spectroscopy: Quantify the probe concentration by measuring its absorbance at 260 nm.
Evaluating Nuclease Resistance: A Comparative Assay
A key advantage of 2'-O-Me modified probes is their enhanced stability. This protocol provides a method to empirically validate this property.
Workflow for Nuclease Resistance Assay
Caption: Experimental workflow for assessing the nuclease resistance of RNA probes.
Protocol 2: Nuclease Degradation Assay
1. Experimental Setup:
- Prepare identical concentrations of the 2'-O-Me modified RNA probe and an equivalent unmodified RNA probe (as a control).
- For each probe, set up reaction tubes containing the probe in a suitable buffer (e.g., PBS or cell culture medium containing fetal bovine serum as a source of nucleases).
2. Nuclease Challenge:
- Add a defined amount of nuclease (e.g., RNase A or a percentage of serum) to each tube.
- Incubate the reactions at 37°C.
3. Time-Course Analysis:
- At designated time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each reaction and immediately quench the nuclease activity by adding a stop solution (e.g., a denaturing loading buffer containing EDTA).
4. Gel Electrophoresis:
- Analyze the samples on a denaturing polyacrylamide gel (dPAGE).
- Stain the gel with a fluorescent nucleic acid stain (e.g., SYBR Gold).
5. Data Analysis and Interpretation:
- Image the gel and quantify the intensity of the full-length probe band at each time point.
- Plot the percentage of intact probe remaining over time for both the 2'-O-Me modified and unmodified probes.
- A significantly slower degradation rate for the 2'-O-Me probe confirms its enhanced nuclease resistance.
Expected Data Summary
| Time Point | % Intact Unmodified RNA Probe | % Intact 2'-O-Me RNA Probe |
| 0 hr | 100% | 100% |
| 1 hr | ~40% | ~98% |
| 4 hr | <10% | ~95% |
| 24 hr | Undetectable | >85% |
Applications in Research and Development
The superior properties of 2'-O-Me RNA probes make them invaluable in various applications.
-
Antisense Oligonucleotides (ASOs): 2'-O-Me modifications are used to create stable ASOs that can modulate gene expression by sterically blocking translation or altering mRNA splicing.[17][18][19]
-
Fluorescence In Situ Hybridization (FISH): The high affinity and specificity of 2'-O-Me probes allow for robust detection and localization of specific RNA transcripts within fixed cells and tissues.[20][21][22]
-
RNA Interference (RNAi): While siRNAs require a central portion that can be cleaved by RNase H, the ends are often modified with 2'-O-Me groups to enhance stability and reduce off-target effects.[17]
-
Diagnostics: The stability and specificity of these probes are leveraged in the development of nucleic acid-based diagnostic assays.
Protocol 3: Fluorescence In Situ Hybridization (FISH) with 2'-O-Me Probes
This protocol provides a general framework for using a fluorescently labeled 2'-O-Me RNA probe to detect a target mRNA in cultured cells.
1. Probe Preparation:
- Synthesize a 2'-O-Me RNA probe (20-25 nt) complementary to the target mRNA, labeled with a fluorophore (e.g., FAM, Cy3, or Cy5) at the 5' or 3' end.
2. Cell Preparation:
- Grow cells on coverslips to the desired confluency.
- Fix the cells (e.g., with 4% paraformaldehyde), and then permeabilize them (e.g., with 0.1% Triton X-100 in PBS) to allow probe entry.
3. Hybridization:
- Prepare a hybridization buffer (containing, for example, formamide and salts to control stringency).
- Dilute the fluorescent 2'-O-Me probe in the hybridization buffer to the final working concentration (e.g., 50-200 nM).
- Apply the probe solution to the cells on the coverslip, cover, and incubate in a humidified chamber at a calculated hybridization temperature (e.g., 42-55°C) for 4-16 hours.
4. Washing:
- Wash the coverslips with wash buffers of increasing stringency (decreasing salt concentration and/or increasing temperature) to remove unbound and non-specifically bound probes.
5. Counterstaining and Mounting:
- Counterstain the cell nuclei with DAPI.
- Mount the coverslips onto microscope slides using an anti-fade mounting medium.
6. Imaging:
- Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets. The specific localization of the fluorescent signal indicates the subcellular location of the target RNA.
Conclusion
The synthesis of RNA probes with 2'-O-Me modifications represents a critical enabling technology for researchers and drug developers. By imparting nuclease resistance and enhancing hybridization performance, this modification allows for the creation of highly stable and specific tools for interrogating and manipulating RNA function. The protocols and principles outlined in this guide provide a robust framework for the successful synthesis, validation, and application of 2'-O-Me RNA probes, empowering advancements across the landscape of molecular biology and nucleic acid therapeutics.
References
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Majlessi, M., Nelson, N. C., & Becker, M. M. (1998). Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets. Nucleic Acids Research, 26(9), 2224–2229. [Link]
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Majlessi, M., Nelson, N. C., & Becker, M. M. (1998). Advantages of 2′-O-methyl oligoribonucleotide probes for detecting RNA targets. Nucleic Acids Research, 26(9), 2224–2229. [Link]
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Tsourkas, A., Behlke, M. A., & Bao, G. (2003). Hybridization of 2′-O-methyl and 2′-deoxy molecular beacons to RNA and DNA targets. Nucleic Acids Research, 31(4), 1319–1324. [Link]
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CD Genomics. What Is 2'-O-Methylation and How to Detect It. [Link]
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protocols.io. (2019). In vitro transcription, capping, and 2'-O methylation of long RNAs. [Link]
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Erales, J., & Marchand, V. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? International Journal of Molecular Sciences, 19(10), 3014. [Link]
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protocols.io. (2019). In vitro transcription, capping, and 2'-O methylation of long RNAs. [Link]
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Nishikura, K. (2001). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 29(12), 2576–2583. [Link]
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Motorin, Y., & Marchand, V. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International Journal of Molecular Sciences, 20(1), 20. [Link]
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Watts, J. K., & Martin-Pintado, N. (2018). Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity. Nucleic Acids Research, 46(14), 7011–7024. [Link]
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ResearchGate. (2002). Synthesis of RNA using 2 '-O-DTM protection. [Link]
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JoVE. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. [Link]
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Azevedo, A. S., et al. (2019). Optimizing locked nucleic acid/2'-O-methyl-RNA fluorescence in situ hybridization (LNA/2'OMe-FISH) procedure for bacterial detection. PLoS ONE, 14(5), e0217689. [Link]
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Azevedo, A. S., et al. (2019). Optimizing locked nucleic acid/2'-O-methyl-RNA fluorescence in situ hybridization (LNA/2'OMe-FISH) procedure for bacterial detection. PLoS ONE, 14(5), e0217689. [Link]
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Deprotection methods for RNA containing 2'-O-methyl-N6-methyl adenosine.
An Application Guide to the Deprotection of RNA Containing 2'-O-methyl-N6-methyl Adenosine
Authored by: A Senior Application Scientist
Introduction: The Challenge of Modified RNA Synthesis
The therapeutic landscape is being reshaped by RNA-based drugs, including small interfering RNAs (siRNAs), antisense oligonucleotides, and mRNA vaccines. The efficacy and stability of these molecules are often enhanced by incorporating modified nucleosides, such as 2'-O-methyl (2'-OMe) and N6-methyladenosine (m6A).[1][2] The 2'-OMe modification provides nuclease resistance, while m6A is a prevalent natural modification involved in regulating mRNA stability and translation, making it a key target for therapeutic modulation.[3][4][5]
The chemical synthesis of these complex biomolecules is a multi-step process reliant on a sophisticated framework of temporary protecting groups.[6] These groups shield reactive functionalities on the nucleobases, the phosphate backbone, and the 2'-hydroxyl of the ribose sugar during the sequential addition of phosphoramidite monomers.[6][7] The final, and arguably most critical, phase of this process is deprotection—the complete and scarless removal of all these protective moieties to yield the final, functional RNA oligonucleotide.
This guide provides a detailed examination of the deprotection strategies for RNA oligonucleotides, with a specific focus on sequences containing the 2'-O-methyl-N6-methyl adenosine modification. The challenge lies not in deprotecting the 2'-OMe or m6A modifications themselves—as they are incorporated as stable, integral parts of the final molecule—but in executing a global deprotection of the entire oligonucleotide without causing backbone degradation or other side reactions.[8][9] Success hinges on an orthogonal protection strategy , where different classes of protecting groups are removed under distinct chemical conditions that do not affect other groups, ensuring the integrity of the final product.[10][11]
Part 1: Core Principles of Orthogonal RNA Deprotection
Successful RNA deprotection is fundamentally a two-stage process designed to prevent cleavage of the phosphodiester backbone, which is uniquely susceptible to degradation when the adjacent 2'-hydroxyl group is free under basic conditions.[7][9][12]
The Protecting Group Ensemble
A typical RNA synthesis strategy employs several classes of protecting groups, each with a specific removal chemistry.
| Functional Group | Common Protecting Group(s) | Deprotection Reagent Class | Rationale |
| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Mild Acid (e.g., Trichloroacetic Acid) | Removed at the start of each synthesis cycle. Can be left on for purification ("DMT-ON").[13] |
| Exocyclic Amines (A, C, G) | Acyl groups: Acetyl (Ac), Benzoyl (Bz), Isobutyryl (iBu) | Base (e.g., Ammonia, Methylamine) | Prevents side reactions during phosphoramidite coupling. Acetyl-protected Cytidine (Ac-C) is crucial for rapid deprotection schemes.[7][8][9] |
| Internucleotide Phosphate | β-cyanoethyl | Base (via β-elimination) | Stable during synthesis but readily removed during the first deprotection step.[7][9] |
| 2'-Hydroxyl | tert-Butyldimethylsilyl (TBDMS or TBS) | Fluoride Ion (e.g., TBAF, TEA·3HF) | The cornerstone of RNA synthesis. Its stability to base is critical for preventing chain cleavage during the first deprotection step.[7][12][13] |
The Two-Step Deprotection Workflow
The entire deprotection strategy is built around the stability of the 2'-O-TBDMS group.
Step 1: Base and Phosphate Deprotection. The oligonucleotide, still attached to the solid support, is treated with a basic solution. This single treatment accomplishes three simultaneous tasks:
-
Cleavage: The succinyl linker is hydrolyzed, releasing the RNA from the solid support.
-
Phosphate Deprotection: The β-cyanoethyl groups are removed from the phosphate backbone via β-elimination.
-
Base Deprotection: The acyl protecting groups on the exocyclic amines of A, C, and G are cleaved.
Crucially, the 2'-O-TBDMS group remains intact throughout this step, safeguarding the RNA backbone from degradation.[7][9]
Step 2: 2'-Hydroxyl (Silyl) Deprotection. After the base-labile groups are removed and the oligo is isolated, it is treated with a fluoride-containing reagent to cleave the silicon-oxygen bond of the TBDMS group, liberating the final 2'-hydroxyls.[12][13]
Part 2: Experimental Protocols and Methodologies
The following protocols are robust and widely applicable for RNA containing standard and modified nucleosides like 2'-OMe-m6A. The key is careful execution and the use of high-purity, RNase-free reagents and materials.
Protocol 1: Cleavage, Base, and Phosphate Deprotection
This procedure uses Ammonium Hydroxide/Methylamine (AMA), a highly efficient reagent that significantly reduces deprotection times compared to traditional ammonium hydroxide alone.[9][14][15] The use of Acetyl-protected Cytidine (Ac-C) phosphoramidites during synthesis is mandatory for this rapid protocol.[8][9]
Materials:
-
RNA oligonucleotide synthesized on solid support (e.g., CPG) in a synthesis column.
-
AMA solution: 1:1 (v/v) mixture of concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine.[16][17] Prepare fresh weekly and store tightly sealed at 4°C.
-
2 mL screw-cap vials with O-rings.
-
Heating block or oven set to 65°C.
-
Speed-Vac or centrifugal evaporator.
-
RNase-free water, pipette tips, and microcentrifuge tubes.
Procedure:
-
Support Transfer: Carefully extrude the solid support from the synthesis column into a 2 mL screw-cap vial.
-
AMA Addition: Add 1.0 mL of AMA solution to the vial. Ensure the support is fully submerged.
-
Incubation: Tightly seal the vial.
-
Causality: The reaction of methylamine with base-protecting groups generates gas, which can cause significant pressure buildup. Ensure the vial is sealed properly to prevent leakage or rupture.
-
-
Incubate the vial in a heating block at 65°C for 15 minutes .[17]
-
Cooling: After incubation, immediately transfer the vial to an ice bath or a -20°C freezer for 5 minutes to cool and reduce internal pressure before opening.
-
Oligo Recovery: Carefully open the vial. Using a pipette, transfer the AMA supernatant containing the cleaved oligonucleotide to a new RNase-free microcentrifuge tube.
-
Washing: Wash the remaining solid support twice with 0.5 mL of RNase-free water each time. Combine these washes with the supernatant from the previous step.
-
Evaporation: Dry the combined solution completely in a Speed-Vac. This step may take several hours. The resulting pellet is the partially deprotected RNA, ready for the final silyl removal step.
Protocol 2: 2'-O-TBDMS (Silyl) Deprotection
This protocol uses a buffered fluoride reagent, Triethylamine Trihydrofluoride (TEA·3HF), which offers excellent performance and is less sensitive to trace amounts of water than alternatives like TBAF.[8][18]
Materials:
-
Dried, partially deprotected RNA pellet from Protocol 1.
-
Triethylamine (TEA).
-
Heating block or oven set to 65°C.
-
RNase-free microcentrifuge tubes and pipette tips.
Deprotection Cocktail Preparation (for DMT-ON Purification): For a single reaction, prepare the following mix. This cocktail is buffered with TEA to prevent the loss of the 5'-DMT group, which is essential for subsequent DMT-ON cartridge purification.[8]
-
115 µL anhydrous DMSO
-
60 µL Triethylamine (TEA)
-
75 µL Triethylamine Trihydrofluoride (TEA·3HF)
Procedure (DMT-ON Workflow):
-
Dissolution: Add 115 µL of anhydrous DMSO to the dried RNA pellet. Vortex and, if necessary, heat at 65°C for up to 5 minutes to ensure the oligo is completely dissolved.[16][19]
-
Causality: Complete dissolution is critical for the deprotection reaction to proceed to completion. Undissolved material will not be deprotected.
-
-
Reagent Addition: Add 60 µL of TEA to the DMSO/RNA solution and mix gently. Then, add 75 µL of TEA·3HF and mix again.[16]
-
Incubation: Seal the tube and incubate at 65°C for 2.5 hours .[8][16][19] Do not exceed this temperature or time, as it can lead to degradation.
-
Quenching: After incubation, cool the sample to room temperature. The reaction is now ready for quenching and purification as described in the next section.
Part 3: Post-Deprotection Workup and Quality Control
Proper workup is essential to remove residual deprotection reagents and purify the final RNA product. The choice of method depends on whether the 5'-DMT group was retained (DMT-ON) or removed (DMT-OFF).
Protocol 3: DMT-ON Cartridge Purification
This is a rapid and highly effective method for purifying siRNA-length oligonucleotides.
Materials:
-
Deprotected RNA solution from Protocol 2.
-
Glen-Pak™ RNA Quenching Buffer.[19]
-
Glen-Pak™ RNA Purification Cartridge.[19]
-
Reagents: Acetonitrile, 2.0 M Triethylammonium Acetate (TEAA), 2% Trifluoroacetic Acid (TFA), 1 M Ammonium Bicarbonate/30% Acetonitrile.[19]
-
Vacuum manifold.
Procedure:
-
Quenching: To the cooled deprotection reaction mixture (~250 µL), add 1.75 mL of Glen-Pak RNA Quenching Buffer . Mix well.[19] This dilutes the DMSO and prepares the sample for loading.
-
Cartridge Preparation: Condition the Glen-Pak cartridge on a vacuum manifold by washing sequentially with 1 mL acetonitrile and 1 mL of 2M TEAA.
-
Loading: Load the quenched RNA solution onto the cartridge. The DMT-ON RNA will bind to the cartridge matrix.
-
Washing: Wash the cartridge with 1.0 mL of 10% Acetonitrile/90% 2M TEAA, followed by 1.0 mL of RNase-free water. This removes any truncated sequences (failures) that lack the DMT group.
-
On-Cartridge Detritylation: To cleave the DMT group, wash the cartridge with 2 x 1.0 mL of 2% TFA.
-
Final Wash: Wash with 2 x 1.0 mL of RNase-free water to remove residual acid.
-
Elution: Place a collection tube under the cartridge and elute the final, purified RNA product with 1.0 mL of 1M ammonium bicarbonate/30% Acetonitrile.[19]
-
Final Evaporation: Dry the eluted sample in a Speed-Vac to yield the purified RNA. A second drying step from RNase-free water may be needed to remove all traces of ammonium bicarbonate.
Quality Control: The Self-Validating System
Every protocol must be a self-validating system. Analysis of the final product is a non-negotiable step to confirm the success of the deprotection and purification.
Recommended Analytical Methods:
-
Mass Spectrometry (ESI-MS): Provides the molecular weight of the final product, confirming its identity and the complete removal of all protecting groups.[8][17][20]
-
High-Performance Liquid Chromatography (HPLC):
-
Polyacrylamide Gel Electrophoresis (PAGE): A classic method for assessing the purity and integrity of RNA, especially for longer oligonucleotides.[12]
| Analytical Method | Primary Information Provided | Key Advantage |
| ESI-MS | Molecular Weight / Identity | Unambiguously confirms complete deprotection. |
| IEX-HPLC | Purity (by length) | High resolution for separating failure sequences from the full-length product. |
| RP-HPLC | Purity (by hydrophobicity) | Excellent for DMT-ON/OFF separation and analysis. |
| Denaturing PAGE | Purity & Integrity | Visual assessment of product integrity and purity. |
References
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Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Glen Report, 4-12. [Link]
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Glen Research. (n.d.). Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Glen Report, 19.22. [Link]
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Scaringe, S. A. (2001). RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection. Current Protocols in Nucleic Acid Chemistry, 2(1), 3-5. [Link]
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Potapov, V., et al. (2012). Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis. Current Protocols in Nucleic Acid Chemistry, Chapter 3, Unit 3.21. [Link]
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Zhang, W. (n.d.). Purification of synthetic RNA. Wen Zhang Research Lab. [Link]
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Glen Research. (n.d.). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Application Guide. [Link]
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Fergione, S., et al. (2021). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]
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Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. [Link]
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Beigelman, L., et al. (2001). Oligoribonucleotides with 2′-O-(tert-Butyldimethylsilyl) Groups. Current Protocols in Nucleic Acid Chemistry, 2(1), 3-6. [Link]
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University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. [Link]
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Glen Research. (n.d.). Deprotection - Volume 2 - RNA Deprotection. Glen Report, 21.15. [Link]
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Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. ResearchGate. [Link]
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Gryaznov, S. M., et al. (2000). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 28(14), e69. [Link]
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Groli, M., et al. (2005). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. ResearchGate. [Link]
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Glen Research. (n.d.). Oligonucleotide Deprotection Review. [Link]
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Kumar, P., et al. (2005). Solid-phase synthesis and on-column deprotection of RNA from 2'- (and 3'-) O-levulinated (Lv) ribonucleoside monomers. Semantic Scholar. [Link]
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Sheng, J., et al. (2018). Deprotection of N1-Methyladenosine-Containing RNA Using Triethylamine Hydrogen Fluoride. Current Protocols in Nucleic Acid Chemistry, 74(1), 3.25.1-3.25.10. [Link]
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Hogrefe, R. I., et al. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 30(19), 4259–4267. [Link]
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Milecki, J., et al. (2001). The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers. Nucleic Acids Research, 29(21), 4440–4447. [Link]
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The Medicine Maker. (2023). Building the Future of RNA Manufacturing. [Link]
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Zhao, Y., et al. (2022). Technical challenges in defining RNA modifications. Seminars in Cell & Developmental Biology, 121, 53-60. [Link]
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Motorin, Y., & Helm, M. (2014). Removing roadblocks to deep sequencing of modified RNAs. RNA Biology, 11(4), 337–340. [Link]
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Sarzynska, J., et al. (2022). Challenges with Simulating Modified RNA: Insights into Role and Reciprocity of Experimental and Computational Approaches. International Journal of Molecular Sciences, 23(6), 3169. [Link]
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Roost, C., et al. (2015). Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification. Journal of the American Chemical Society, 137(5), 2107–2113. [Link]
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Rydzik, A. M., et al. (2023). Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA. ResearchGate. [Link]
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Rydzik, A. M., et al. (2023). Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA. Bioorganic & Medicinal Chemistry Letters, 81, 129126. [Link]
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He, L., et al. (2022). N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications. Frontiers in Oncology, 12, 977112. [Link]
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Wang, X., et al. (2014). N6-methyladenosine-dependent regulation of messenger RNA stability. Nature, 505(7481), 117–120. [Link]
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Application Notes & Protocols: Leveraging Antisense Therapeutics to Modulate the m6A RNA Epitranscriptome
Abstract
The N6-methyladenosine (m6A) modification is the most abundant internal modification on eukaryotic mRNA, playing a pivotal role in RNA metabolism, from splicing and nuclear export to stability and translation.[1][2] This dynamic and reversible epitranscriptomic mark is installed by "writer" enzymes, removed by "erasers," and interpreted by "reader" proteins, collectively governing the fate of target transcripts.[3][4][5] Dysregulation of the m6A machinery is deeply implicated in the pathogenesis of numerous diseases, particularly cancer, where it can drive tumor progression, metastasis, and drug resistance.[1][2] Antisense oligonucleotides (ASOs) are short, synthetic nucleic acids designed to bind to specific RNA sequences, offering a powerful therapeutic modality for modulating gene expression. This guide provides a comprehensive overview and detailed protocols for the application of ASO technology to therapeutically target the m6A regulatory network. We will explore strategies for knocking down key m6A enzymes and modulating m6A-associated non-coding RNAs, thereby providing researchers and drug developers with the foundational knowledge to harness this promising therapeutic avenue.
Foundational Concepts: The Intersection of m6A and Antisense Technology
The m6A Regulatory Machinery: Writers, Erasers, and Readers
The fate of an m6A-modified RNA is determined by a sophisticated interplay of proteins. Understanding these players is critical for designing effective therapeutic strategies.
-
Writers (Methyltransferases): This complex, primarily composed of METTL3 and METTL14, is responsible for installing the m6A mark on RNA. METTL3 serves as the catalytic subunit, while METTL14 provides the RNA-binding scaffold.
-
Erasers (Demethylases): The m6A modification is reversible, thanks to the action of demethylases. The two primary erasers are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5), which oxidatively remove the methyl group.[5][6]
-
Readers (m6A-Binding Proteins): These proteins recognize the m6A mark and execute its downstream effects. The YTH-domain family of proteins are the most prominent readers. For instance, YTHDF2 typically mediates the degradation of m6A-modified mRNA, while YTHDF1 can promote translation initiation.[5][7]
Dysregulation in the expression or activity of any of these components can lead to aberrant m6A patterns, contributing to disease.[1][2] For example, the eraser ALKBH5 is highly expressed in glioblastoma stem cells, where it promotes tumorigenesis by demethylating key transcripts like the pre-mRNA of the transcription factor FOXM1.[4]
Antisense Oligonucleotides (ASOs): A Primer
ASOs are short (typically 18-25 nucleotides), chemically modified, single-stranded nucleic acids that bind to a target RNA via Watson-Crick base pairing.[8] This binding event can modulate the function of the target RNA in several ways, but the most common mechanism for therapeutic gene silencing is RNase H-mediated degradation.
-
RNase H-dependent ASOs: These are typically designed as "gapmers," which consist of a central block of DNA-like nucleotides flanked by "wings" of modified RNA nucleotides (e.g., 2'-O-Methoxyethyl, 2'-MOE).[8] When the ASO binds to its target mRNA, the DNA-RNA hybrid in the central gap is recognized and cleaved by RNase H, an endogenous enzyme, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[8][9]
Chemical modifications are essential for therapeutic ASOs, conferring nuclease resistance, increasing binding affinity, and improving pharmacokinetic properties.[8][10]
| Modification Type | Primary Purpose | Example | Impact |
| Backbone | Nuclease Resistance | Phosphorothioate (PS) | Replaces a non-bridging oxygen with sulfur, reducing degradation by nucleases.[8] |
| Sugar (Wings) | Increase Binding Affinity, Nuclease Resistance | 2'-O-Methoxyethyl (MOE) | Enhances affinity for target RNA and provides additional nuclease resistance.[8] |
| Sugar (Wings) | High Binding Affinity | Locked Nucleic Acid (LNA) | A conformationally "locked" sugar ring significantly increases binding affinity.[8] |
Table 1. Common chemical modifications used in antisense oligonucleotides.
Application I: ASOs Targeting m6A Regulatory Proteins
The most direct application of ASOs in this field is to target the mRNA of the writers and erasers themselves. By reducing the expression of these key enzymes, one can globally alter the m6A landscape to achieve a therapeutic effect. This strategy is being actively explored in oncology.[1][11]
Mechanism of Action and Rationale
The rationale is straightforward: if a cancer is driven by the overexpression of an m6A eraser like FTO or ALKBH5, an ASO can be designed to target the FTO or ALKBH5 mRNA.[11] The ASO-mRNA hybrid will be cleaved by RNase H, leading to reduced protein levels of the eraser. This, in turn, will increase the m6A methylation levels on key oncogenic transcripts, potentially marking them for degradation by reader proteins like YTHDF2, thereby reducing their cancer-promoting activity.[12]
Protocol 1: Design and In Vitro Screening of ASOs
Objective: To design, synthesize, and screen ASOs for their ability to knock down a target m6A regulator (e.g., ALKBH5) in a relevant cell line.
Causality: The sequence of the ASO is the primary determinant of its specificity. The chemical modifications (PS backbone and MOE wings) are crucial for stability and potency in a biological system. Screening multiple sequences is necessary because mRNA secondary structure and protein binding can affect ASO accessibility and efficacy.
Methodology:
-
Sequence Design & Selection:
-
Obtain the target mRNA sequence (e.g., Human ALKBH5, RefSeq NM_001363690.2) from the NCBI database.
-
Use an ASO design tool or algorithm to generate candidate 20-mer sequences targeting the 3' UTR or coding sequence. Avoid regions with known single nucleotide polymorphisms (SNPs).
-
Perform a BLAST search for each candidate against the human transcriptome to ensure specificity and minimize off-target effects. Select 5-10 candidate sequences for initial screening.
-
-
ASO Synthesis:
-
Synthesize the selected ASO sequences as 5-10-5 MOE gapmers. This design features a central 10-nucleotide DNA gap flanked by five 2'-MOE modified nucleotides on each end.
-
Incorporate a phosphorothioate (PS) backbone throughout the entire oligonucleotide to confer nuclease resistance.[8]
-
Order the synthesized and purified ASOs from a reputable vendor (e.g., Integrated DNA Technologies). A non-targeting ASO with a scrambled sequence should be included as a negative control.
-
-
Cell Culture and Transfection:
-
Culture a relevant human cell line (e.g., U-87 MG glioblastoma cells for ALKBH5) in appropriate media.
-
On the day before transfection, seed cells in 24-well plates to be 70-80% confluent at the time of transfection.
-
Prepare transfection complexes by diluting the ASOs and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium, following the manufacturer's protocol. The goal is to test a range of final ASO concentrations (e.g., 10, 25, 50 nM).
-
Add the ASO-lipid complexes to the cells and incubate for 24-48 hours.
-
-
Validation/Quality Control: Target Knockdown Analysis:
-
RNA Extraction: Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit).
-
RT-qPCR: Synthesize cDNA and perform quantitative PCR (qPCR) using primers specific for the target gene (ALKBH5) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative expression of the target gene using the ΔΔCt method. A successful ASO will show a dose-dependent reduction in target mRNA levels compared to cells treated with the non-targeting control.
-
Western Blot (Optional but Recommended): For the most potent ASOs, confirm the reduction of the target protein by performing a Western blot on protein lysates from treated cells.
-
Application II: ASOs Targeting m6A-Associated Non-Coding RNAs
Long non-coding RNAs (lncRNAs) and circular RNAs (circRNAs) are also subject to m6A modification and play significant roles in gene regulation.[1][6] In some cases, lncRNAs can act as scaffolds or guides for m6A regulatory proteins.[6] ASOs can be used to disrupt these non-coding RNA functions.
Mechanism and Rationale
For example, the antisense lncRNA FOXM1-AS promotes the interaction of the eraser ALKBH5 with the nascent FOXM1 transcript, leading to its demethylation and increased expression.[6] An ASO targeting FOXM1-AS would lead to its degradation, disrupting the ALKBH5-FOXM1 interaction, increasing FOXM1 m6A levels, and ultimately reducing the expression of the oncogenic FOXM1 protein.[6][13]
Protocol 2: Quantifying Global m6A Levels Post-ASO Treatment
Objective: To determine if the ASO-mediated knockdown of an m6A regulator results in the expected change in total m6A levels in the mRNA population.
Causality: Knocking down a writer (e.g., METTL3) should decrease global m6A, while knocking down an eraser (e.g., ALKBH5) should increase it. Quantifying this change provides direct evidence that the ASO is having the intended downstream effect on the epitranscriptome.
Methodology:
-
Sample Preparation:
-
Treat cells with the validated potent ASO targeting the m6A regulator (or a non-targeting control) at the optimal concentration determined in Protocol 1.
-
Harvest cells after 48-72 hours and extract total RNA.
-
Isolate mRNA from the total RNA population using oligo(dT)-magnetic beads. This step is crucial to remove ribosomal RNA, which is abundant but has different modification patterns.
-
Quantify the purified mRNA concentration accurately.
-
-
m6A Quantification (ELISA-based Method):
-
This method provides a relative quantification of m6A levels and is suitable for high-throughput analysis.[14][15]
-
Coating: Immobilize 100-200 ng of the purified mRNA sample in each well of a high-binding 96-well plate.
-
Blocking: Block the wells to prevent non-specific antibody binding.
-
Primary Antibody: Add a specific anti-m6A primary antibody to the wells and incubate.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Compare the absorbance values of the ASO-treated samples to the non-targeting control samples. An increase in absorbance for an eraser-knockdown sample indicates a successful increase in global m6A levels.
-
-
Validation/Quality Control (LC-MS/MS Method - Gold Standard):
-
For absolute and more precise quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[16]
-
Digestion: Digest purified mRNA down to single nucleosides using a cocktail of enzymes (e.g., nuclease P1, phosphodiesterases, and alkaline phosphatase).
-
Separation & Detection: Separate the nucleosides (adenosine and N6-methyladenosine) using liquid chromatography and detect and quantify them using a tandem mass spectrometer.
-
Analysis: Calculate the ratio of m6A to total A (adenosine) to determine the absolute abundance of the modification. This provides robust validation for the results obtained by ELISA.
-
Experimental Workflow Overview
The overall process for developing an ASO to modulate the m6A pathway follows a logical progression from design to functional validation.
Challenges and Future Perspectives
While targeting the m6A pathway with ASOs holds immense promise, several challenges remain.
-
Delivery: Efficient delivery of ASOs to target tissues other than the liver remains a significant hurdle, although various strategies like nanoparticle formulation and ligand conjugation are being explored.[8][17]
-
Specificity and Off-Target Effects: While ASOs are highly specific, off-target effects can occur. Thorough bioinformatic analysis and experimental validation are essential.
-
Complexity of m6A Regulation: The m6A network is complex and context-dependent. The effect of modulating a single enzyme may vary significantly across different cell types and disease states.[18]
The future of this field may involve more nuanced approaches. Instead of global modulation, developing tools for site-specific editing of m6A marks, potentially using CRISPR-Cas-based systems fused to m6A writers or erasers, could offer greater precision.[4] Furthermore, the concept of directly incorporating m6A modifications into the ASO itself to alter its stability, protein interactions, or immune-stimulatory properties is an unexplored but intriguing possibility for future research.
References
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m6A RNA Modification: Technologies Behind Future Anti-Cancer Therapy. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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Targeting epitranscriptomics for novel drug development. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Uncovering the Epitranscriptome: A Review on mRNA Modifications and Emerging Frontiers. (n.d.). Preprints.org. Retrieved January 7, 2026, from [Link]
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m6A RNA Modification: Technologies Behind Future Anti-Cancer Therapy. (2025). Molecules, 30(20), 4091. Retrieved January 7, 2026, from [Link]
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m6A Modification in Coding and Non-coding RNAs: Roles and Therapeutic Implications in Cancer. (2020). Molecular Cancer, 19(1), 12. Retrieved January 7, 2026, from [Link]
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The m6A epitranscriptome: transcriptome plasticity in brain development and function. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Emerging Roles of N6-Methyladenosine (m6A) Epitranscriptomics in Toxicology. (2021). Toxicological Sciences, 182(1), 1-15. Retrieved January 7, 2026, from [Link]
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The m6A epitranscriptome on neural development and degeneration. (2021). Cell & Bioscience, 11(1), 124. Retrieved January 7, 2026, from [Link]
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The Expanding Role of Non-Coding RNAs in Neurodegenerative Diseases: From Biomarkers to Therapeutic Targets. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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The roles and implications of RNA m6A modification in cancer. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]
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Rethinking m6A Readers, Writers, and Erasers. (2017). Genes & Development, 31(2), 104-116. Retrieved January 7, 2026, from [Link]
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Exploring the impact of m6A modification on immune diseases: mechanisms and therapeutic implication. (n.d.). Frontiers Media S.A. Retrieved January 7, 2026, from [Link]
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M6A RNA modification: focusing on non-small cell lung cancer progression, therapeutic strategies and challenges. (2025). Frontiers in Oncology, 15, 1622359. Retrieved January 7, 2026, from [Link]
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Advances in the Design of (Nano)Formulations for Delivery of Antisense Oligonucleotides and Small Interfering RNA: Focus on the Central Nervous System. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]
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m6A Readers. (n.d.). Hadden Research Lab - University of Connecticut. Retrieved January 7, 2026, from [Link]
-
Mechanism of gene silencing by antisense ON. Adapted from reference[19]. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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The detection and functions of RNA modification m6A based on m6A writers and erasers. (n.d.). Journal of Biological Chemistry. Retrieved January 7, 2026, from [Link]
-
m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations. (n.d.). Epigenetics & Chromatin. Retrieved January 7, 2026, from [Link]
-
Synthetic-polymer-assisted antisense oligonucleotide delivery: targeted approaches for precision disease treatment. (n.d.). Beilstein Journals. Retrieved January 7, 2026, from [Link]
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Exploring m6A RNA Methylation: Writers, Erasers, Readers. (n.d.). EpigenTek. Retrieved January 7, 2026, from [Link]
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M6A RNA modification: focusing on non-small cell lung cancer progression, therapeutic strategies and challenges. (n.d.). Frontiers Media S.A. Retrieved January 7, 2026, from [Link]
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Current insights on m6A RNA modification in acute leukemia: therapeutic targets and future prospects. (n.d.). Frontiers Media S.A. Retrieved January 7, 2026, from [Link]
-
Roles and therapeutic implications of m6A modification in cancer immunotherapy. (2021). Molecular Cancer, 20(1), 59. Retrieved January 7, 2026, from [Link]
-
Targeted delivery of antisense oligonucleotides by chemically self-assembled nanostructures. (2013). Bioconjugate Chemistry, 24(10), 1754-1762. Retrieved January 7, 2026, from [Link]
-
An Improved m6A-ELISA for Quantifying N6 -methyladenosine in Poly(A)-purified mRNAs. (n.d.). Bio-protocol. Retrieved January 7, 2026, from [Link]
-
A) Synthesis of ms²ct⁶A‐modified oligoribonucleotide with the sequence... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
m6AConquer: a consistently quantified and orthogonally validated database for the N 6-methyladenosine (m6A) epitranscriptome. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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The in vivo role of m6A RNA modification in Cellular Stress, Aging, and Neurological Disease. (n.d.). Grantome. Retrieved January 7, 2026, from [Link]
-
The Emerging Role of m6A Modification in Regulating the Immune System and Autoimmune Diseases. (n.d.). Frontiers Media S.A. Retrieved January 7, 2026, from [Link]
-
Uncovering cellular mechanism related to gene silencing therapies. (2021). News-Medical.Net. Retrieved January 7, 2026, from [Link]
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m6A modification enhances the stability of CDC25A promotes tumorigenicity of esophagogastric junction adenocarcinoma via cell cycle. (n.d.). International Journal of Biological Sciences. Retrieved January 7, 2026, from [Link]
-
(PDF) An Improved m6A-ELISA for Quantifying N6 -methyladenosine in Poly(A)-purified mRNAs. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Quantitative analysis of m6A RNA modification by LC-MS. (n.d.). eScholarship, University of California. Retrieved January 7, 2026, from [Link]
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Different mechanisms of action for antisense oligonucleotide mediated... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Delivery of antisense oligonucleotides using multi-layer coated gold nanoparticles to methicillin-resistant S. aureus for combinatorial treatment. (2021). Materials Science and Engineering: C, 126, 112167. Retrieved January 7, 2026, from [Link]
-
The Emerging Clinical Application of m6A RNA Modification in Inflammatory Bowel Disease and Its Associated Colorectal Cancer. (n.d.). Journal of Inflammation Research. Retrieved January 7, 2026, from [Link]
-
Profiling of m6A RNA modifications identified an age‐associated regulation of AGO2 mRNA stability. (2018). Aging Cell, 17(2), e12726. Retrieved January 7, 2026, from [Link]
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m6A modification enhances the stability of CDC25A promotes tumorigenicity of esophagogastric junction adenocarcinoma via cell cy. (2024). Semantic Scholar. Retrieved January 7, 2026, from [Link]
-
Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. (n.d.). Molecular Therapy. Retrieved January 7, 2026, from [Link]
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m6A modification plays an integral role in mRNA stability and translation during pattern-triggered immunity. (2024). Proceedings of the National Academy of Sciences, 121(33), e2318725121. Retrieved January 7, 2026, from [Link]
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A Researcher's Guide to the Synthesis and Characterization of Custom RNA Aptamers with 2'-O-Methyl-N6-Methyladenosine (2'-O-Me-m6A)
Application Note & Protocol
Introduction
RNA aptamers are short, single-stranded nucleic acid molecules capable of binding to a wide array of targets with high affinity and specificity. Their therapeutic and diagnostic potential is often hindered by their susceptibility to degradation by endogenous nucleases. Chemical modification is a cornerstone strategy to overcome this limitation, enhancing aptamer stability and bioavailability.[1][2] The dual modification, 2'-O-methyl-N6-methyladenosine (2'-O-Me-m6A), combines two powerful alterations: a 2'-O-methyl (2'-OMe) group on the ribose sugar and an N6-methyl (m6A) group on the adenine base.
The 2'-OMe modification is well-established to confer significant nuclease resistance and increase the thermal stability of duplexes.[1][3][4][5] The m6A modification, the most prevalent internal modification in eukaryotic mRNA, is known to influence RNA structure, stability, and protein interactions.[6][7][8] The strategic incorporation of a 2'-O-Me-m6A monomer into an RNA aptamer sequence can therefore yield a molecule with superior stability and potentially altered, or enhanced, binding characteristics.
This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of custom RNA aptamers containing site-specific 2'-O-Me-m6A modifications. It is designed for researchers in molecular biology, drug development, and diagnostics who are familiar with the principles of solid-phase oligonucleotide synthesis.
Section 1: Rationale and Pre-Synthesis Considerations
The Scientific Rationale for 2'-O-Me-m6A Incorporation
The decision to incorporate a 2'-O-Me-m6A modification is driven by the need to enhance the druglike properties of an RNA aptamer.
-
Enhanced Nuclease Resistance: The 2'-hydroxyl group of RNA is the primary site of attack for many ribonucleases. The substitution of this hydroxyl with a methoxy (O-Me) group provides a steric shield, dramatically increasing the aptamer's half-life in biological fluids.[3][4][9][10] This modification protects against both endo- and exonucleases.[3]
-
Increased Thermal Stability: The 2'-OMe modification locks the ribose pucker in an A-form helix-favoring C3'-endo conformation, which increases the melting temperature (Tm) of RNA duplexes.[4] This can contribute to a more stable and rigid aptamer structure.
-
Modulation of Binding Affinity: While the 2'-OMe group enhances stability, the N6-methyladenosine (m6A) can directly influence molecular recognition. The methyl group on the Watson-Crick face of adenine can alter hydrogen bonding patterns, potentially refining the specificity or increasing the affinity of the aptamer for its target.[6]
The Key Reagent: 2'-O-Me-m6A-CE Phosphoramidite
The cornerstone of this protocol is the successful incorporation of the modified nucleotide using its corresponding phosphoramidite building block.
-
Structure: 5'-Dimethoxytrityl-N-methyl-N-phenoxyacetyl-Adenosine,2'-O-methyl- 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.
-
Commercial Availability: This specialized phosphoramidite is available from dedicated chemical synthesis suppliers such as Glen Research.[11]
-
Handling and Storage: Like all phosphoramidites, the 2'-O-Me-m6A amidite is sensitive to moisture and oxidation. It must be stored at -10 to -30°C under an inert atmosphere (e.g., argon) and handled in a dry environment. For synthesis, it should be dissolved in anhydrous acetonitrile.[11]
Required Equipment and Reagents
| Category | Item | Purpose |
| Instrumentation | Automated DNA/RNA Synthesizer | For solid-phase oligonucleotide synthesis. |
| HPLC System with UV Detector | For purification of the final product. | |
| Mass Spectrometer (MALDI-TOF or LC-ESI-MS) | For identity and purity confirmation. | |
| UV-Vis Spectrophotometer | For quantification of the final product. | |
| Lyophilizer (SpeedVac) | For drying down samples. | |
| Synthesis Reagents | 2'-O-Me-m6A-CE Phosphoramidite | The modified building block.[11] |
| Standard RNA Phosphoramidites (A, C, G, U) | For the rest of the sequence. | |
| Solid Support (e.g., CPG, 1000 Å) | The starting point for synthesis. | |
| Anhydrous Acetonitrile | Primary solvent for synthesis. | |
| Activator (e.g., 5-Ethylthio-1H-tetrazole (ETT)) | To activate phosphoramidites for coupling.[12] | |
| Capping Reagents (Cap A and Cap B) | To terminate failed sequences. | |
| Oxidizer (Iodine solution) | To create the stable phosphate triester linkage. | |
| Deblocking Reagent (e.g., 3% Trichloroacetic acid) | To remove the 5'-DMT protecting group. | |
| Post-Synthesis | Cleavage/Deprotection Solution (e.g., AMA) | To cleave from support and remove protecting groups. |
| HPLC Buffers (e.g., TEAA, Acetonitrile) | For ion-pair reverse-phase chromatography. | |
| Desalting Cartridges (e.g., C18 Sep-Pak) | To remove salts after purification. |
Section 2: Automated Solid-Phase Synthesis Protocol
The synthesis proceeds via standard phosphoramidite chemistry, with a key modification to the coupling step for the 2'-O-Me-m6A monomer.[13][14] The process is a cycle of four chemical reactions for each nucleotide addition.
Figure 1: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Step-by-Step Synthesis Methodology
-
Preparation: Dissolve the 2'-O-Me-m6A-CE Phosphoramidite and standard RNA phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M). Install on the synthesizer.
-
Initiation: The synthesis begins with the solid support (e.g., CPG) which has the first nucleoside pre-attached.
-
Cycle 1: Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed by washing with a solution of 3% trichloroacetic acid (TCA) in dichloromethane, exposing a free 5'-hydroxyl group.
-
Cycle 2: Coupling: This is the most critical step for the modification. The activated phosphoramidite is coupled to the growing RNA chain.
-
For standard RNA monomers: A coupling time of ~4 minutes is typical.[15]
-
For the 2'-O-Me-m6A monomer: Due to the potential steric bulk of the modified base and protecting groups, a longer coupling time is recommended to ensure high efficiency. A coupling time of 6-12 minutes is advised. [11][15] Use a potent activator like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) for efficient activation.[12]
-
-
Cycle 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (Cap A) and N-methylimidazole (Cap B). This prevents the formation of deletion mutations in the final product.
-
Cycle 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using a solution of iodine in water/pyridine/THF.
-
Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each nucleotide in the desired aptamer sequence.
Section 3: Post-Synthesis Cleavage and Deprotection
After the final synthesis cycle, the aptamer is still attached to the solid support and carries protecting groups on the phosphate backbone and nucleobases. These must be removed.
Figure 2: Workflow for post-synthesis processing of the modified RNA aptamer.
Protocol for Cleavage and Deprotection
-
Cleavage from Support & Base Deprotection:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1.0 mL of AMA solution (a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine).
-
Seal the vial tightly and incubate at 65°C for 15-20 minutes. The 2'-O-Me-m6A phosphoramidite is compatible with this deprotection method.[11]
-
Cool the vial, carefully open, and transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
Dry the sample completely in a lyophilizer.
-
-
2'-Hydroxyl Deprotection:
-
Caution: This step involves hydrofluoric acid and must be performed with appropriate personal protective equipment in a chemical fume hood.
-
Resuspend the dried pellet in a solution of triethylamine trihydrofluoride (TEA·3HF) or a similar fluoride reagent according to the manufacturer's protocol for the specific 2'-protecting groups used (e.g., TBDMS or TOM).
-
Incubate at 65°C for the recommended time (typically 2.5 hours for TBDMS).
-
Quench the reaction carefully by adding an appropriate quenching buffer (e.g., isopropoxytrimethylsilane).
-
Precipitate the RNA with an appropriate salt and ethanol, or proceed directly to purification.
-
Section 4: Purification and Quality Control
Purification is essential to separate the full-length product (FLP) from shorter, failed sequences. Quality control is a non-negotiable step to validate the synthesis.
HPLC Purification Protocol
Ion-pair reverse-phase HPLC is a powerful method for purifying chemically modified RNA aptamers with single-nucleotide resolution.[16][17][18][19]
-
Column: C18 reverse-phase column (e.g., Waters XBridge C18).
-
Mobile Phase A: Aqueous buffer, e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B over 20-30 minutes. The exact gradient will need to be optimized based on aptamer length and sequence.
-
Detection: Monitor absorbance at 260 nm.
-
Procedure:
-
Resuspend the crude, deprotected aptamer in Mobile Phase A.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient. The full-length product is typically the last major peak to elute.
-
Collect the fraction corresponding to the main peak.
-
Lyophilize the collected fraction to dryness.
-
-
Desalting: Resuspend the purified aptamer in nuclease-free water and desalt using a C18 cartridge to remove the TEAA salt.
Quality Control: Mass Spectrometry
Mass spectrometry is the definitive method to confirm the identity and purity of the synthesized aptamer. It verifies that the correct mass, including the modification, is present.[7][20][21]
-
Technique: Electrospray Ionization (ESI-MS) is preferred for its accuracy with large biomolecules. MALDI-TOF can also be used.
-
Procedure:
-
Submit a small aliquot of the purified and desalted aptamer for analysis.
-
Calculate the expected molecular weight of the aptamer sequence. Remember to account for the mass of the 2'-O-Me-m6A modification.
-
-
Data Interpretation: Compare the observed mass from the spectrometer with the calculated theoretical mass.
| Parameter | Value |
| Mass of 2'-O-Me-m6A Monophosphate | ~343.2 g/mol |
| Example Calculation (for a hypothetical 20-mer) | |
| Theoretical Mass (unmodified 20-mer) | ~6450.0 Da |
| Theoretical Mass (with one 2'-O-Me-m6A) | ~6464.0 Da (approx.) |
| Acceptance Criterion | Observed mass should be within ± 0.02% of the theoretical mass. |
Section 5: Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Synthesis Yield | Inefficient coupling of the modified phosphoramidite. | Increase the coupling time for the 2'-O-Me-m6A amidite to 10-12 minutes. Ensure phosphoramidite and activator are fresh and anhydrous. |
| Multiple Peaks in HPLC | Incomplete capping; premature chain cleavage. | Check capping reagents. Ensure deprotection conditions are not too harsh. Optimize the HPLC gradient for better separation. |
| Incorrect Mass in MS | Incomplete deprotection; modification loss. | Review deprotection steps and times. Ensure the correct protecting groups were used on the phosphoramidite. Confirm no unintended modifications occurred. |
| No Product Detected | Failure of first coupling step; clogged lines. | Check the synthesizer for any hardware issues. Verify the quality of the solid support and the first nucleoside phosphoramidite. |
Conclusion
The synthesis of RNA aptamers containing specialized modifications like 2'-O-Me-m6A is a precise but achievable process with modern solid-phase synthesis techniques. The key to success lies in understanding the chemical properties of the modified phosphoramidite, particularly the need for an extended coupling time to ensure high reaction efficiency. Rigorous post-synthesis purification by HPLC and validation by mass spectrometry are critical to obtaining a high-quality product suitable for downstream applications. By following the detailed protocols and rationale outlined in this guide, researchers can confidently produce custom-modified aptamers poised for advanced therapeutic and diagnostic development.
References
- HPLC purification of RNA aptamers up to 59 nucleotides with single-nucleotide resolution. Methods in Molecular Biology.
- HPLC Purification of Chemically Modified RNA Aptamers. National Institutes of Health.
- High-performance liquid chromatography purification of chemically modified RNA aptamers. Analytical Biochemistry.
- HPLC Purification of RNA Aptamers up to 59 Nucleotides with Single-Nucleotide Resolution. Springer.
- Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues. National Institutes of Health.
- HPLC Purification of RNA Aptamers up to 59 Nucleotides with Single-Nucleotide Resolution | Request PDF. ResearchGate.
- Application Notes and Protocols for Site-Specific Modification of RNA. BenchChem.
- Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA. PubMed.
- Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA | Request PDF. ResearchGate.
- In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and comprehensive selection strategies. Taylor & Francis Online.
- m6A RNA Methylation Analysis by MS. CD Genomics.
- Nuclease Resistance Modifications. Synoligo.
- Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery. National Institutes of Health.
- Analysis of nuclease resistance of LNA-and 2'OMe RNA-modified dimerized. ResearchGate.
- 2'-OMe-N6-Me-A-CE Phosphoramidite (10-3105). Glen Research.
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- Diagram of fishing SELEX using a random 2'O-Methyl RNA library. A... ResearchGate.
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- Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments.
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Analytical techniques for oligonucleotides containing modified bases.
<
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Ascendancy of Modified Oligonucleotides
Oligonucleotide therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represent a rapidly expanding class of drugs poised to revolutionize medicine by targeting diseases at the genetic level.[1][2][3] Unlike traditional small molecules, these synthetic strands of nucleic acids can be rationally designed to modulate the expression of specific genes. However, unmodified oligonucleotides are susceptible to rapid degradation by nucleases and exhibit poor cellular uptake. To overcome these limitations, a variety of chemical modifications are incorporated into their structure.[4][5]
Common modifications include:
-
Phosphorothioate (PS) linkages: Replacing a non-bridging oxygen with a sulfur atom in the phosphate backbone significantly enhances nuclease resistance.[4][6]
-
2'-Sugar modifications: Modifications at the 2'-position of the ribose sugar, such as 2'-O-Methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE), increase binding affinity to the target RNA, enhance nuclease resistance, and can reduce toxicity.[4][6][7][8]
These modifications, while crucial for therapeutic efficacy, introduce significant analytical challenges. They create a diverse landscape of product-related impurities, such as shortmers (n-1) and longmers (n+1), and diastereomers at each PS linkage.[2][9] Robust and orthogonal analytical methods are therefore essential for ensuring the identity, purity, and quality of these complex drug substances.[3] This guide provides an in-depth overview of the key analytical techniques and detailed protocols for the characterization of modified oligonucleotides.
Chapter 1: The Analytical Imperative - A Multi-faceted Approach
A comprehensive analysis of a modified oligonucleotide requires a suite of orthogonal techniques that can collectively provide a complete picture of the drug substance. No single method can fully characterize the identity, purity, quantity, and structural integrity. The primary analytical modalities—Mass Spectrometry, Chromatography, and Capillary Electrophoresis—each provide unique and complementary information.
An integrated analytical workflow is crucial for building a complete quality profile, from raw material control to final product release. This typically involves using high-resolution mass spectrometry for identity confirmation, a combination of chromatographic techniques for purity and impurity profiling, and capillary electrophoresis for high-resolution size-based separation.
Chapter 2: Mass Spectrometry - The Definitive Identity Test
Mass spectrometry (MS) is the cornerstone for the characterization of oligonucleotides, providing unequivocal confirmation of molecular weight and sequence. When coupled with liquid chromatography (LC), it becomes a powerful tool for both identification and impurity analysis.[10][11]
Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP-LC)
IP-RP-LC is the most widely used separation technique for LC-MS analysis of oligonucleotides.[12][13]
The Principle: The highly negatively charged phosphate backbone of oligonucleotides prevents retention on traditional reversed-phase (e.g., C18) columns. IP-RP overcomes this by introducing an ion-pairing (IP) agent, typically a bulky alkylamine like triethylamine (TEA), into the mobile phase.[12] The positively charged amine neutralizes the negative charges on the oligonucleotide, and the alkyl groups of the IP reagent interact with the hydrophobic stationary phase, thus retaining the oligonucleotide. Elution is achieved by increasing the concentration of an organic solvent, such as acetonitrile or methanol.
For MS compatibility, a volatile acid modifier like hexafluoroisopropanol (HFIP) is added. HFIP improves MS sensitivity and helps maintain the IP reagent in the mobile phase.[12][14]
Why this choice? The combination of TEA and HFIP provides excellent chromatographic resolution for oligonucleotides and is volatile, making it compatible with electrospray ionization mass spectrometry (ESI-MS).[14] This system allows for the separation of the full-length product (FLP) from closely related impurities, such as n-1 failure sequences.[12]
Protocol: Intact Mass Analysis by IP-RP-LC-MS
This protocol outlines a general method for the intact mass confirmation of a modified 20-mer phosphorothioate oligonucleotide.
1. Reagent and Sample Preparation:
-
Mobile Phase A (Aqueous): 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in LC-MS grade water.
-
Mobile Phase B (Organic): 15 mM TEA and 400 mM HFIP in 50:50 (v/v) Acetonitrile:Water.
-
Sample Preparation: Dissolve the oligonucleotide sample in LC-MS grade water to a final concentration of 10 µM.
2. LC-MS System and Conditions:
| Parameter | Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | Oligonucleotide-specific C18, 1.7 µm, 2.1 x 50 mm | Designed for high-efficiency oligonucleotide separations.[14] |
| Column Temp. | 60 °C | Elevated temperature denatures secondary structures, leading to sharper peaks.[12] |
| Flow Rate | 0.2 mL/min | Lower flow rates can enhance column efficiency for macromolecules.[14] |
| Injection Vol. | 5 µL | |
| UV Detection | 260 nm | Wavelength of maximum absorbance for nucleic acids. |
| Gradient | 35% to 55% B over 10 minutes | A shallow gradient is crucial for resolving closely related species.[14] |
| MS System | High-Resolution Q-TOF or Orbitrap | Provides accurate mass measurement essential for confirming identity.[15] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Oligonucleotides readily form negative ions due to the phosphate backbone.[13] |
| Mass Range | 800 - 3000 m/z | Covers the expected charge state distribution for a ~20-mer oligonucleotide.[16] |
3. Data Analysis:
-
The raw ESI-MS spectrum will show a distribution of multiply charged ions.
-
Use a deconvolution algorithm (e.g., MaxEnt) to transform the multiply charged spectrum into a single, zero-charge mass spectrum.[16]
-
Compare the observed monoisotopic or average mass with the theoretical mass of the target oligonucleotide. A mass accuracy of <15 ppm is typically expected.[15][17]
Chapter 3: Chromatographic Techniques for Purity and Impurity Profiling
While LC-MS is excellent for identity, orthogonal chromatographic methods are needed to accurately quantify purity and profile impurities.
Anion-Exchange Chromatography (AEX)
AEX separates molecules based on the magnitude of their net negative charge.[18][19]
The Principle: The negatively charged phosphate backbone of the oligonucleotide interacts with a positively charged stationary phase.[19] Elution is achieved by increasing the ionic strength of the mobile phase with a salt gradient (e.g., NaCl or NaClO₄), which disrupts the electrostatic interaction and releases the oligonucleotide.[16][19] Since the net charge is proportional to the length of the oligonucleotide, AEX provides excellent separation of the full-length product from shorter failure sequences (n-x) and longer addition sequences (n+x).[18]
Why this choice? AEX is a true orthogonal technique to IP-RP-LC.[12] Its separation is based primarily on charge (length), whereas IP-RP separates based on a mixed-mode of hydrophobicity and charge. It is particularly powerful for resolving failure sequences that may co-elute in a reversed-phase system.[18]
Protocol: Purity Assessment by AEX-HPLC
1. Reagent and Sample Preparation:
-
Mobile Phase A (Low Salt): 20 mM Tris-HCl, pH 8.0, 10% Acetonitrile.
-
Mobile Phase B (High Salt): 20 mM Tris-HCl, pH 8.0, 1.0 M NaCl, 10% Acetonitrile.
-
Sample Preparation: Dissolve the oligonucleotide sample in Mobile Phase A to a concentration of 0.5 mg/mL.
2. HPLC System and Conditions:
| Parameter | Setting | Rationale |
| LC System | HPLC or UHPLC System | |
| Column | Strong Anion-Exchange (SAX), non-porous, 4.6 x 100 mm | Non-porous particles offer high efficiency for large molecule separations. |
| Column Temp. | 80 °C | High temperature, along with organic modifier, reduces secondary structures.[2][16] |
| Flow Rate | 1.0 mL/min | |
| Injection Vol. | 10 µL | |
| UV Detection | 260 nm | |
| Gradient | 50% to 80% B over 20 minutes | A shallow salt gradient is required to resolve species differing by a single nucleotide. |
3. Data Analysis:
-
Integrate the peak areas for the main peak (FLP) and all impurity peaks.
-
Calculate purity as: (Area of FLP Peak / Total Area of All Peaks) * 100%.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as a valuable alternative and orthogonal technique, particularly for its MS compatibility without the need for ion-pairing reagents.[17][20][21][22]
The Principle: HILIC uses a polar stationary phase (e.g., amide, diol) and a mobile phase with a high concentration of organic solvent.[20][23] A water-enriched layer forms on the surface of the stationary phase, and polar analytes like oligonucleotides partition into this layer. Elution is achieved by increasing the aqueous content of the mobile phase.[20]
Why this choice? HILIC offers a different selectivity compared to IP-RP and AEX. The absence of ion-pairing reagents simplifies mobile phase preparation and can be gentler on the MS instrument.[17] It is particularly useful for separating highly polar or modified oligonucleotides.[20][21]
Chapter 4: Capillary Electrophoresis - The High-Resolution Standard
Capillary electrophoresis (CE), specifically Capillary Gel Electrophoresis (CGE), offers exceptionally high resolution for size-based separations of oligonucleotides.[24][25][26]
The Principle: In CGE, a capillary is filled with a sieving polymer matrix (gel).[27] When a voltage is applied, the negatively charged oligonucleotides migrate towards the positive electrode. Their migration speed is retarded by the gel matrix, with smaller molecules moving faster than larger ones.[24][27] This allows for the separation of oligonucleotides with single-nucleotide length differences.[24]
Why this choice? CGE provides unparalleled resolving power for n-1 and n+1 impurities and is often considered the gold standard for assessing oligonucleotide purity by length.[25][28] It consumes very small amounts of sample and reagent and can be fully automated.[24]
Protocol: Oligonucleotide Purity by CGE
1. Reagent and Sample Preparation:
-
Sieving Matrix: Use a commercially available, replaceable polymer solution (gel buffer).
-
Capillary: A neutral-coated fused-silica capillary (e.g., 50 µm ID, 33 cm total length).[27]
-
Sample Preparation: Dilute the oligonucleotide sample in deionized water to ~0.2 mg/mL. Denature by heating at 95°C for 5 minutes, then snap-cool on ice.[26]
2. CE System and Conditions:
| Parameter | Setting | Rationale |
| CE System | Automated Capillary Electrophoresis System | |
| Capillary Conditioning | Flush with gel buffer before each run. | Ensures reproducible migration times.[24] |
| Injection | Electrokinetic injection (e.g., -5 kV for 10 s) | |
| Separation Voltage | -15 kV to -30 kV (reverse polarity) | |
| Capillary Temp. | 50 °C | Denaturing conditions prevent secondary structures.[26] |
| Detection | UV absorbance at 260 nm |
3. Data Analysis:
-
The output electropherogram shows peaks corresponding to the full-length product and any size-based impurities.
-
Calculate purity based on the corrected peak area percentage of the main peak relative to the total integrated area.
Conclusion: A Quality-by-Design Approach
The analytical characterization of modified oligonucleotides is a complex but critical task in drug development. A robust analytical control strategy, built on a foundation of orthogonal, high-resolution techniques, is paramount. Ion-pair reversed-phase LC-MS provides the definitive confirmation of identity, while anion-exchange chromatography and capillary gel electrophoresis offer complementary and high-resolution assessments of purity. As the field of oligonucleotide therapeutics continues to advance, so too will the analytical technologies designed to ensure their quality, safety, and efficacy. Adherence to regulatory expectations, such as those outlined by the FDA, is essential throughout the development process.[1][9][29][30]
References
-
Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International. Available at: [Link]
-
Clinical Pharmacology Considerations for the Development of Oligonucleotide Therapeutics Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns. Waters Corporation. Available at: [Link]
-
Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry. PMC - PubMed Central. Available at: [Link]
-
Oligonucleotide Purity Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link]
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Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. Labcompare. Available at: [Link]
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HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides on the BioAccord System. Waters Corporation. Available at: [Link]
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Optimizing Separation of Oligonucleotides with Anion-Exchange Chromatography. Agilent. Available at: [Link]
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Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review. National Institutes of Health (NIH). Available at: [Link]
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Oligonucleotide Analysis with Ion-Pairing-Free Reversed Phase Method and TOF LC/MS. Agilent. Available at: [Link]
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Capillary Electrophoresis of Oligonucleotides. Integrated DNA Technologies (IDT). Available at: [Link]
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Oligos Made Easy Part 4: HILIC for Oligonucleotide Analysis. KNAUER. Available at: [Link]
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Mass spectra of phosphorothioate oligonucleotides. ResearchGate. Available at: [Link]
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Solutions for Oligonucleotide Analysis and Purification. Agilent. Available at: [Link]
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FDA guidances for development of oligonucleotide therapeutics: Key takeaways for sponsors. Parexel. Available at: [Link]
-
Chemical Sequencing of Phosphorothioate Oligonucleotides Using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. ACS Publications. Available at: [Link]
-
Oligonucleotide Analysis: Practical Techniques and Method Development Optimization for HPLC. Agilent. Available at: [Link]
-
Hydrophilic Interaction Liquid Chromatography for Oligonucleotide Therapeutics: Method Considerations. LCGC International. Available at: [Link]
-
2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. National Institutes of Health (NIH). Available at: [Link]
-
Platform Ion Pairing RPLC Method for Oligonucleotides Using High Throughput 20 mm Length Columns. Waters Corporation. Available at: [Link]
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Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. YMC. Available at: [Link]
-
Analysis of Oligonucleotides by Capillary Gel Electrophoresis with the Agilent 7100 Capillary Electrophoresis System. Agilent. Available at: [Link]
-
FDA Draft Guidance - An Exciting Step in the Journey to Bring Oligonucleotide Therapeutics to Patients. N-Lorem Foundation. Available at: [Link]
-
Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells. MDPI. Available at: [Link]
-
Qualification and Quantitation of Phosphorothioate Oligonucleotides Using a Quadrupole-Time-of-Flight Mass Spectrometer. LabRulez LCMS. Available at: [Link]
-
Evaluating HILIC Stationary Phases for Oligonucleotide Separation by LC/MS. LabRulez LCMS. Available at: [Link]
-
Therapeutic Oligonucleotides: Regulations & Quality Standards. Bioprocess Online. Available at: [Link]
-
Recent advances in analytical separation techniques for therapeutic oligonucleotides. Wiley Online Library. Available at: [Link]
-
Oligonucleotide Purification by Ion Exchange Chromatography: A Step-by-Step Guide to Process Understanding, Modeling, and Simulation. ACS Publications. Available at: [Link]
-
Capillary gel electrophoresis and antisense therapeutics. Analysis of DNA analogs. PubMed. Available at: [Link]
-
In your opinion, what techniques or methods might become more important in the analysis of oligonucleotides? Bioanalysis Zone. Available at: [Link]
-
Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. SpringerLink. Available at: [Link]
-
Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents. PMC - NIH. Available at: [Link]
-
Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. BioPharmaSpec. Available at: [Link]
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Use of 2'-O-Me-m6A phosphoramidite in mRNA synthesis for vaccines.
Application Notes & Protocols
Topic: Strategic Incorporation of 2'-O-Me-m6A Phosphoramidite in the Synthesis of mRNA for Vaccine Development
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of messenger RNA (mRNA) has been fully realized with the success of mRNA-based vaccines. The efficacy of these vaccines is critically dependent on the stability, translational efficiency, and immunogenicity of the synthetic mRNA molecule. Chemical modifications are key to optimizing these parameters. N6,2'-O-dimethyladenosine (m⁶Aₘ), a modification found at the 5' cap of eukaryotic mRNAs, has emerged as a crucial component for enhancing protein production and evading innate immune responses.[1][2] This document provides a detailed guide on the use of 2'-O-Me-N6-Me-A-CE Phosphoramidite for the site-specific incorporation of m⁶Aₘ into RNA oligonucleotides, which are essential for constructing advanced 5' cap analogs or as specialized primers for mRNA synthesis. We will explore the biochemical rationale, provide a robust protocol for solid-phase synthesis, and detail the necessary quality control measures to ensure the integrity of the final product.
Introduction: The Significance of mRNA Modifications
Native eukaryotic mRNA is decorated with a variety of chemical modifications that constitute the "epitranscriptome." These modifications are not mere decorations; they are critical regulators of mRNA metabolism, controlling everything from splicing and nuclear export to stability and translation.[3][4][5] One of the most abundant and functionally significant internal modifications is N6-methyladenosine (m⁶A).[6][7]
In the context of mRNA vaccines, two types of modifications are paramount: those that reduce the innate immunogenicity of the synthetic RNA and those that enhance its translation into the target antigen. The modification N6,2'-O-dimethyladenosine (m⁶Aₘ), is particularly important as it is a key feature of the mRNA 5' cap structure in higher eukaryotes.[1][8] The 5' cap, in general, is essential for initiating protein synthesis and protecting the mRNA from degradation.[1] The specific m⁶Aₘ modification, which occurs on the first transcribed nucleotide, further enhances mRNA stability and translational output, making it a highly desirable component in synthetic mRNA constructs for vaccines.[2][5][9]
While full-length therapeutic mRNA is produced by in vitro transcription (IVT), the precise, chemical synthesis of short, modified RNA strands using phosphoramidite chemistry is indispensable for creating components like custom cap analogs or modified primers that impart these beneficial properties to the final mRNA product.[10][11]
The Biochemical Advantage of m⁶Aₘ in mRNA Constructs
The strategic inclusion of m⁶Aₘ, particularly at the 5' end of an mRNA molecule, offers a multi-pronged approach to enhancing its therapeutic efficacy.
-
Enhanced Translational Efficiency: The 5' cap structure is recognized by the eukaryotic initiation factor 4E (eIF4E), a crucial step for recruiting the ribosome and initiating translation. The presence of m⁶Aₘ adjacent to the cap has been shown to promote cap-independent translation and overall protein production, ensuring a robust antigenic response.[5][12][13]
-
Increased mRNA Stability: The 2'-O-methylation on the ribose sugar sterically hinders the activity of endonucleases, thereby protecting the mRNA from degradation in the cellular environment. This increased half-life means that a single mRNA molecule can serve as a template for protein synthesis for a longer duration.[14][15]
-
Immune Evasion: The innate immune system has evolved to recognize foreign RNA. Specific modifications, such as 2'-O-methylation, act as a molecular signature of "self," allowing the synthetic mRNA to evade detection by pattern recognition receptors like RIG-I and MDA5. This reduces the risk of unwanted inflammatory responses and improves the overall safety profile of the vaccine.[2]
Caption: Mechanism of m⁶Aₘ-modified mRNA.
Application: Solid-Phase Synthesis of m⁶Aₘ-Containing Oligonucleotides
The 2'-O-Me-N6-Me-A-CE Phosphoramidite is designed for use in automated solid-phase RNA synthesis. This allows for the production of high-purity, short RNA oligonucleotides with a precisely placed m⁶Aₘ modification. These oligos can then be used, for example, in the chemical synthesis of novel cap analogs that are subsequently attached to the IVT-produced mRNA.
Key Reagents and Materials
-
2'-O-Me-N6-Me-A-CE Phosphoramidite (e.g., Glen Research Cat #: 10-3105)[8]
-
Anhydrous Acetonitrile (Diluent)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Standard RNA synthesis reagents (Capping, Oxidation, Deblocking)
-
Solid support (CPG) appropriate for RNA synthesis
-
Deprotection solutions:
-
UltraMild: 0.05M Potassium Carbonate in Methanol[8]
-
AMA: Ammonium Hydroxide/40% Methylamine 1:1
-
Synthesis Parameters
Successful incorporation requires optimization of the coupling step. Below are the recommended parameters for the 2'-O-Me-N6-Me-A-CE Phosphoramidite, which utilizes a phenoxyacetyl (Pac) protecting group on the N6-methylamine to prevent side reactions.[1][8]
| Parameter | Recommendation | Rationale |
| Phosphoramidite Conc. | 0.1 M in Acetonitrile | Standard concentration for efficient coupling. |
| Activator | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) | A robust activator suitable for sterically hindered phosphoramidites. |
| Coupling Time | 6 minutes | An extended coupling time is required to ensure high efficiency for this modified base.[1][8] |
| Capping | UltraMild Cap Mix A (Pac₂O) | Use of phenoxyacetic anhydride (Pac₂O) is recommended to prevent exchange of the iPr-Pac group on guanosine residues.[16] |
| Deprotection | UltraMild (K₂CO₃/MeOH) or AMA | The phenoxyacetyl protecting group is compatible with both UltraMild and standard deprotection conditions.[8] Choose based on other modifications present. |
Experimental Protocol: Oligonucleotide Synthesis
This protocol outlines the key steps for incorporating 2'-O-Me-N6-Me-A into an RNA oligonucleotide using an automated solid-phase synthesizer.
Caption: Workflow for modified RNA oligonucleotide synthesis.
Step 1: Reagent Preparation
-
Allow the 2'-O-Me-N6-Me-A-CE Phosphoramidite vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the phosphoramidite in anhydrous acetonitrile to the final recommended concentration (e.g., 0.1 M).
-
Install the vial on the designated port on the DNA/RNA synthesizer. The solution is typically stable for 1-2 days on the synthesizer.[8]
Step 2: Automated Synthesis
-
Program the synthesis sequence on the instrument.
-
For the step involving the incorporation of 2'-O-Me-N6-Me-A, modify the synthesis cycle parameters to increase the coupling time to 6 minutes .
-
Ensure that the correct activator and capping solutions are used as specified in the table above.
-
Initiate the synthesis run. The synthesizer will perform the iterative four-step cycle:
-
Deblocking: Removal of the 5'-Dimethoxytrityl (DMT) group.
-
Coupling: Addition of the phosphoramidite to the growing chain.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite triester to a more stable phosphate triester.
-
Step 3: Cleavage and Deprotection
-
Once synthesis is complete, transfer the solid support (CPG) to a suitable reaction vial.
-
Add the chosen deprotection solution:
-
Filter the solution to separate the cleaved oligonucleotide from the solid support.
-
Dry the resulting oligonucleotide solution in a vacuum concentrator.
Step 4: Purification
-
Resuspend the crude oligonucleotide pellet in an appropriate buffer.
-
Purify the full-length product using High-Performance Liquid Chromatography (HPLC). Reverse-phase (RP-HPLC) is often suitable for detritylated oligos, while ion-exchange (IEX-HPLC) can provide higher purity.
-
Collect the fractions corresponding to the main product peak.
-
Desalt the purified fractions using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).
Step 5: Quality Control (Self-Validation)
This is a critical step to ensure the integrity of the synthesized product.
-
Purity Analysis: Analyze an aliquot of the purified product by UPLC or HPLC. The primary peak should represent >90% of the total absorbance.
-
Identity Verification: Confirm the successful incorporation of the m⁶Aₘ modification by Liquid Chromatography-Mass Spectrometry (LC-MS). The observed molecular weight should match the calculated theoretical mass of the sequence.[17][18] This step validates that the modification was successfully incorporated.
| QC Method | Purpose | Expected Result |
| UPLC/HPLC | Purity Assessment | A single major peak, ideally >90% purity. |
| LC-MS | Identity Confirmation | Observed mass matches the calculated mass of the m⁶Aₘ-containing sequence. |
Step 6: Final Product
-
Lyophilize the final, purified, and desalted oligonucleotide.
-
Store the product at -20°C or lower. The m⁶Aₘ-containing oligo is now ready for use in downstream applications, such as ligation to construct a 5' cap analog.
Conclusion
The chemical modification of mRNA is a cornerstone of modern vaccine and therapeutic development. The N6,2'-O-dimethyladenosine (m⁶Aₘ) modification, when positioned at the 5' end of an mRNA transcript, significantly enhances stability and translational efficiency while mitigating innate immune responses.[2][9][15] The use of 2'-O-Me-N6-Me-A-CE Phosphoramidite in solid-phase synthesis provides a robust and precise method for generating custom RNA oligonucleotides containing this critical modification. The detailed protocol and quality control measures outlined in these application notes provide researchers with a validated workflow to produce high-quality modified RNA components, paving the way for the development of next-generation mRNA vaccines and therapeutics.
References
-
Comprehensive Overview of m6A Detection Methods. CD Genomics. [Link]
-
m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations. RNA Biology. [Link]
-
Deep and accurate detection of m6A RNA modifications using miCLIP2 and m6Aboost machine learning. Nucleic Acids Research. [Link]
-
Methods for Detecting m6A in RNA. EpigenTek. [Link]
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mRNA m6A detection. Semantic Scholar. [Link]
-
Construction and Immunogenicity of Modified mRNA-Vaccine Variants Encoding Influenza Virus Antigens. Vaccines. [Link]
-
New nucleoside phosphoramidites and coupling protocols for solid-phase RNA synthesis. The Journal of Organic Chemistry. [Link]
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2′-OMe-N6-Me-A-CE Phosphoramidite. Glen Research. [Link]
-
m6A modification plays an integral role in mRNA stability and translation during pattern-triggered immunity. PNAS. [Link]
-
Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks. Journal of Organic Chemistry. [Link]
-
Hyperstimulatory N⁶-methyladenine (m6A) in residual SV40 plasmid DNA in mRNA vaccines. Zenodo. [Link]
-
Dynamic m6A methylation facilitates mRNA triaging to stress granules. Life Science Alliance. [Link]
-
Five‐step synthesis of m⁶Am phosphoramidite for RNA solid‐phase synthesis. ResearchGate. [Link]
-
New Product 2′-OMe-N6-Me-A-CE (m6Am) Phosphoramidite. Glen Report. [Link]
-
Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules. [Link]
-
Phosphoramidites. EMP Biotech. [Link]
-
In vitro selection with a site-specifically modified RNA library reveals the binding preferences of N6-methyladenosine (m6A) reader proteins. Nature Communications. [Link]
-
Synthetic modified messenger RNA for therapeutic applications. Journal of Controlled Release. [Link]
-
2'O-Methyl-Adenosine Phosphoramidite. Silantes. [Link]
-
Small changes, big implications: the impact of m6A RNA methylation on gene expression in pluripotency and development. Development. [Link]
-
2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion. Nucleic Acids Research. [Link]
-
Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks. The Journal of Organic Chemistry. [Link]
-
N6-Methyladenosine. Wikipedia. [Link]
-
m6A mRNA modification promotes chilling tolerance and modulates gene translation efficiency in Arabidopsis. The Plant Cell. [Link]
-
Transcriptome-wide analyses of RNA m6A methylation in hexaploid wheat reveal its roles in mRNA translation regulation. Frontiers in Plant Science. [Link]
-
Site-specific RNA modification via initiation of in vitro transcription reactions with m6A and isomorphic emissive adenosine analogs. RSC Chemical Biology. [Link]
-
m⁶A modification affects the mRNA stability, splicing, and translation... ResearchGate. [Link]
-
In vitro transcription, capping, and 2'-O methylation of long RNAs. Protocols.io. [Link]
-
2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. Bio-Synthesis Inc.. [Link]
-
Current progress in strategies to profile transcriptomic m6A modifications. Frontiers in Genetics. [Link]
-
In vitro transcription of body‐labelled m⁶A‐RNAs. ResearchGate. [Link]
-
How to Synthesize mRNA for Therapeutics and Vaccines. YouTube. [Link]
-
2'-O-Me Phosphoramidites and Supports for RNA Synthesis. Glen Research. [Link]
-
Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA. Bioorganic & Medicinal Chemistry Letters. [Link]
-
A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research. [Link]
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- 3. In vitro selection with a site-specifically modified RNA library reveals the binding preferences of N6-methyladenosine (m6A) reader proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Small changes, big implications: the impact of m6A RNA methylation on gene expression in pluripotency and development - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. epigentek.com [epigentek.com]
Troubleshooting & Optimization
Low coupling efficiency with 2'-O-methyl-N6-methyl adenosine phosphoramidite.
Introduction
Welcome to the technical support guide for 2'-O-methyl-N6-methyl adenosine phosphoramidite (m⁶Aₘ). This specialized phosphoramidite is a critical building block for synthesizing oligonucleotides containing the m⁶Aₘ modification, which is found at the 5'-cap of mRNA and internally, playing roles in regulating gene expression, RNA splicing, and translation initiation.[1]
However, the dual methylation at both the 2'-O-ribose position and the N6-position of the adenine base introduces significant steric hindrance.[2][3] This bulkiness can impede the standard phosphoramidite coupling reaction, often leading to lower coupling efficiencies compared to canonical DNA or RNA monomers.[3][4] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome these challenges and achieve high-yield synthesis of your modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is 2'-O-methyl-N6-methyl adenosine (m⁶Aₘ) phosphoramidite and why is it challenging to use?
A1: 2'-O-methyl-N6-methyl adenosine phosphoramidite is a modified ribonucleoside building block used in solid-phase oligonucleotide synthesis. The "2'-O-methyl" modification confers nuclease resistance and enhances binding affinity, while the "N6-methyl" on the adenosine base is a crucial epigenetic mark in RNA.[5][6][7][8]
The primary challenge is steric hindrance . The methyl groups on both the ribose sugar and the nucleobase create a bulky molecule. During the coupling step of synthesis, this bulkiness physically obstructs the phosphoramidite from efficiently approaching and reacting with the 5'-hydroxyl group of the growing oligonucleotide chain.[2][3][] This results in a slower reaction rate and requires optimized conditions to achieve high coupling efficiency.[4]
Q2: What is a typical "good" coupling efficiency for m⁶Aₘ, and how does a small drop-off impact my final yield?
A2: While standard DNA synthesis regularly achieves >99% coupling efficiency, sterically hindered monomers like m⁶Aₘ may yield slightly lower efficiencies. An ideal and acceptable efficiency for m⁶Aₘ is above 98% . While this seems high, the impact of small decreases is cumulative and severe.
Consider the synthesis of a 40-mer oligonucleotide:
-
At 99% average efficiency: The theoretical maximum yield of the full-length product is (0.99)³⁹ ≈ 67.6%.
-
At 97% average efficiency: The theoretical yield plummets to (0.97)³⁹ ≈ 29.6%.
This dramatic drop-off underscores the importance of optimizing the coupling step for this specific phosphoramidite to avoid a complex mixture of failure sequences (n-1, n-2, etc.) that are difficult to purify.[3]
In-Depth Troubleshooting Guide
Problem 1: My overall synthesis yield is low, and I see significant n-1 peaks on my analysis (HPLC/PAGE).
This is the most common issue and points directly to suboptimal coupling of the m⁶Aₘ phosphoramidite.
Initial Checks: Reagent and System Health
Before adjusting complex cycle parameters, ensure your foundational elements are sound. Low efficiency is often traced back to basic reagent or hardware issues.
-
Moisture Contamination: Water is the enemy of phosphoramidite chemistry. It reacts with the activated phosphoramidite faster than the growing oligo chain, effectively capping it.[2][]
-
Action: Use fresh, anhydrous grade (<30 ppm H₂O) acetonitrile. Ensure molecular sieves in your solvent bottles are active. Perform all reagent transfers under an inert gas like Argon.[2]
-
-
Reagent Degradation:
-
Phosphoramidite: Has the m⁶Aₘ vial been opened multiple times or stored improperly? Solutions of phosphoramidites in acetonitrile have limited stability.[2] Action: If in doubt, use a fresh vial of phosphoramidite and dissolve it immediately before use.
-
Activator: Activators can also degrade from moisture exposure. Action: Use a fresh bottle of activator for your synthesis run.
-
Workflow: Diagnosing Foundational Issues
Caption: Initial troubleshooting workflow for low coupling efficiency.
Problem 2: I've confirmed my reagents are fresh and anhydrous, but coupling efficiency for m⁶Aₘ is still below 97%.
This indicates the need to optimize the chemical reaction conditions specifically for this sterically hindered monomer. The two most powerful levers are activator choice and coupling time .
Solution A: Select a More Potent Activator
The standard activator, 1H-Tetrazole, is often not acidic enough to efficiently catalyze the coupling of bulky phosphoramidites.[2][4] More potent activators are required to achieve high efficiency in a reasonable timeframe.[2][11]
| Activator | Common Concentration | Key Characteristics & Recommendations |
| 1H-Tetrazole | 0.45 M | Standard for DNA. Often insufficient for m⁶Aₘ and other hindered monomers.[4] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.6 M | A stronger acid than Tetrazole. A good first choice for improving efficiency of modified bases.[4][11] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M | Less acidic than ETT but highly nucleophilic and very soluble in ACN.[4] Excellent for hindered amidites, often allowing for faster coupling times than tetrazole.[4] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M - 0.3 M | Similar in strength to ETT, widely used for RNA and modified base synthesis. |
Recommendation: Switch from 1H-Tetrazole to 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) . ETT is a reliable choice for sterically demanding couplings.[11][12]
Solution B: Extend the Coupling Time
Standard coupling times for DNA synthesis (30-60 seconds) are often too short for bulky monomers to react completely.[3][13] Providing more time for the reaction can significantly increase the stepwise yield.
Recommendation: For the m⁶Aₘ monomer, extend the coupling time in your synthesis protocol. A good starting point is 6 minutes (360 seconds) . Some manufacturers even recommend up to a 12-minute coupling time for N6-methylated adenosine phosphoramidites.[1][8]
Mechanism: Overcoming Steric Hindrance
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in Modified Oligonucleotide Synthesis
Welcome to the technical support center for modified oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthesis workflows. As a Senior Application Scientist, I have compiled this resource to provide not just procedural steps, but also the underlying chemical rationale to empower you to diagnose and resolve common side reactions effectively. Our goal is to ensure the integrity and purity of your synthesized oligonucleotides, which are critical for the success of downstream applications, from diagnostics to therapeutics.
This guide is structured in a question-and-answer format to directly address the specific issues you may face. We will delve into the causes of common impurities, provide step-by-step troubleshooting protocols, and offer insights gleaned from years of hands-on experience in the field.
Section 1: Core Synthesis Cycle Issues & Impurities
The solid-phase phosphoramidite method is the gold standard for oligonucleotide synthesis, but it is a cyclical process where even minor inefficiencies can accumulate, significantly impacting the final product's quality.[1]
Q1: My HPLC or Mass Spectrometry analysis shows a significant peak corresponding to 'n-1' sequences. What is the primary cause and how can I fix it?
A1: The presence of n-1 sequences, which are oligonucleotides missing a single nucleotide, is one of the most common impurities encountered. [2][3] The predominant cause is a failure in one of two critical steps in the synthesis cycle: incomplete coupling or inefficient capping.[4][5]
Underlying Causality:
-
Incomplete Coupling: The phosphoramidite monomer fails to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.[] This can be due to several factors including poor quality or hydrolyzed phosphoramidites, insufficient coupling time (especially for modified or bulky monomers), or issues with the fluidics of the synthesizer.[4][7]
-
Inefficient Capping: After the coupling step, any unreacted 5'-hydroxyl groups must be permanently blocked (acetylated) to prevent them from reacting in subsequent cycles.[1][8][9] If this capping is incomplete, the unreacted chain will participate in the next coupling step, resulting in a sequence with a single base deletion.[5][10] This is the most common source of n-1 impurities.[10]
Troubleshooting Workflow:
Here is a systematic approach to diagnose and resolve the root cause of n-1 impurities:
Caption: Troubleshooting workflow for n-1 impurities.
Experimental Protocol 1: Reagent Quality Assessment
-
Phosphoramidites: Dissolve a small amount of the phosphoramidite in anhydrous acetonitrile. The solution should be clear and free of particulates. Any cloudiness suggests moisture contamination or degradation. For a more rigorous check, ³¹P NMR can be used to confirm the purity of the amidite.
-
Activator: Ensure the activator solution (e.g., Tetrazole, ETT, DCI) is fresh and has been stored under anhydrous conditions.
-
Capping Reagents: Capping solutions, particularly acetic anhydride, are sensitive to moisture. Use fresh solutions for each synthesis run.
Q2: My final yield is significantly lower than expected based on trityl monitoring. What are the likely causes?
A2: If your trityl monitoring indicates high coupling efficiency (>99%) throughout the synthesis, but the final yield is poor, the issue likely lies in the post-synthesis steps or with the solid support itself.[4]
Underlying Causality:
-
Incomplete Cleavage or Deprotection: The oligonucleotide may not be efficiently cleaved from the solid support, or the protecting groups on the nucleobases may not be fully removed.[4] This is particularly common with modified oligonucleotides that require milder deprotection conditions to preserve the modification.[11] For example, some linkers require specific, sometimes harsh, conditions for efficient cleavage.[9]
-
Degradation during Deprotection: Harsh deprotection conditions (e.g., prolonged heating in ammonium hydroxide) can degrade sensitive modifications or the oligonucleotide backbone itself.[4]
-
Phosphoramidite Oxidation Issues: The phosphite triester linkage formed during coupling is unstable and must be oxidized to a stable phosphate triester.[9] Incomplete oxidation can lead to chain cleavage during the subsequent acidic detritylation step.[3][4]
-
Purification Losses: Significant loss of product can occur during purification.[7] Modified oligonucleotides can sometimes co-elute with failure sequences, necessitating a narrow collection window and thus a lower yield.
Troubleshooting Table: Low Yield Post-Synthesis
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Cleavage | Analyze the solid support post-cleavage for residual oligonucleotide. | Increase cleavage time or use a stronger cleavage reagent if compatible with modifications. For universal supports, ensure appropriate cleavage conditions are used.[9] |
| Incomplete Deprotection | Analyze the crude product by mass spectrometry for peaks corresponding to incompletely deprotected species. | Extend deprotection time or increase temperature. For sensitive modifications, use milder "ultramild" protecting groups and corresponding deprotection schemes.[9] |
| Product Degradation | Look for a smear or multiple degradation peaks in HPLC/PAGE analysis of the crude product. | Use milder deprotection conditions (e.g., potassium carbonate in methanol for very sensitive groups).[4] |
| Incomplete Oxidation | This is difficult to diagnose post-synthesis. Proactively check the age and quality of your iodine solution. | Use a fresh, anhydrous iodine solution for oxidation. Ensure sufficient oxidation time is programmed into the synthesis cycle.[4] |
Section 2: Issues with Modified Oligonucleotides
The introduction of modifications adds another layer of complexity to oligonucleotide synthesis. Compatibility issues between the modification and the standard synthesis chemistry are common.[12]
Q3: I'm synthesizing an amino-modified oligonucleotide, and the subsequent conjugation reaction is inefficient. What could be the problem?
A3: Inefficient conjugation to an amino-modified oligonucleotide often points to a problem with the primary amine's availability or reactivity.
Underlying Causality:
-
Incomplete Deprotection of the Amino-Modifier: The protecting group on the amino-linker (e.g., MMT, Fmoc, or TFA) may not have been fully removed.
-
Side Reactions with the Amino Group: The primary amine, once deprotected, can be susceptible to side reactions. A common issue occurs during the capping step of the synthesis cycle. If a TFA-protected amino-modifier is used internally or at the 3'-end, it is exposed to acetic anhydride in multiple cycles. A small percentage of the TFA group can be replaced by an acetyl group, which is not removed by standard ammonia deprotection, rendering that amine permanently capped and unreactive.[13]
-
Phthalimide (PT) Group Hydrolysis: For 3'-amino-modifiers using a phthaloyl (PT) protecting group, hydrolysis to release the primary amine can be slow and requires specific conditions, such as AMA (Ammonium Hydroxide/Methylamine) at elevated temperatures.[14]
Troubleshooting Protocol for Amino-Modifier Issues:
-
Verify Deprotection Conditions: Confirm that the deprotection strategy is appropriate for the protecting group used on your amino-modifier phosphoramidite. For example, Fmoc groups require a weak base like piperidine for removal.[15]
-
Optimize Final Cleavage/Deprotection: For TFA-protected amines, ensure complete removal with standard ammonium hydroxide. For PT-protected amines, use AMA at 65°C for at least 10 minutes to ensure complete hydrolysis.[14]
-
Analyze the Amino-Oligo: Before conjugation, analyze the purified amino-oligonucleotide by mass spectrometry to confirm the correct mass, indicating successful deprotection.
-
Consider Alternative Protecting Groups: If you suspect acetylation of a TFA-protected amine, consider using a different amino-modifier with a more robust protecting group for internal or 3'-modifications.
Q4: I am working with thiol-modified oligonucleotides and observing disulfide bond formation in my product. How can I prevent this and ensure a reactive thiol group?
A4: Thiol (-SH) groups are highly reactive and prone to oxidation, leading to the formation of disulfide (S-S) bonds between two oligonucleotide strands. To ensure a free, reactive thiol for conjugation, the thiol group is typically protected during synthesis and deprotected just before use.[16]
Underlying Causality and Workflow:
Most commercial thiol-modifier phosphoramidites keep the thiol group protected as a disulfide during synthesis. This prevents side reactions.[16] The final product you receive is often in this oxidized disulfide form.
Caption: Workflow for activating thiol-modified oligonucleotides.
Experimental Protocol 2: Reduction of Disulfide Bonds
Objective: To generate a free thiol group for conjugation.
-
Dissolve the Oligonucleotide: Resuspend the purified, disulfide-linked oligonucleotide in a degassed, oxygen-free buffer (e.g., 100 mM TEAA or phosphate buffer, pH 7.5).
-
Add Reducing Agent: Add a fresh solution of Dithiothreitol (DTT) to a final concentration of 10-100 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 20-50 mM. TCEP is often preferred as it is more stable and does not interfere with maleimide chemistry.[16]
-
Incubate: Let the reaction proceed at room temperature for 30-60 minutes.
-
Remove Reducing Agent: Immediately purify the now-reduced oligonucleotide to remove excess DTT or TCEP. This is critical as these agents will compete for the reactive sites on your conjugation partner. Size-exclusion chromatography (desalting column) is a common method.
-
Proceed to Conjugation: Use the freshly prepared, thiol-reactive oligonucleotide immediately in your conjugation reaction.
Q5: My fluorescent dye-labeled oligonucleotides show low fluorescence or altered HPLC profiles. What are the common pitfalls?
A5: Issues with fluorescently labeled oligonucleotides can stem from the stability of the dye during synthesis and deprotection or problems with the conjugation chemistry.
Underlying Causality:
-
Dye Degradation: Many fluorescent dyes are sensitive to the harsh conditions of standard oligonucleotide deprotection (e.g., concentrated ammonium hydroxide at 55°C). This can lead to cleavage of the dye or modification of its structure, resulting in loss of fluorescence.
-
Incomplete Conjugation (Post-synthesis labeling): If the dye is attached post-synthetically (e.g., via an NHS ester reacting with an amino-modified oligo), all the issues mentioned in Q3 apply.[17] Incomplete reaction leads to a mix of labeled and unlabeled oligos.[18]
-
Phosphoramidite Quality: If using a dye phosphoramidite, its quality is paramount. These are often complex molecules that can be less stable than standard nucleoside phosphoramidites, leading to lower coupling efficiencies.[7]
Troubleshooting Strategies:
-
Use Mild Deprotection: When synthesizing with dye phosphoramidites, use "ultramild" protecting groups on the standard bases (e.g., Pac-dA, iPr-Pac-dG, Ac-dC). This allows for deprotection under much milder conditions (e.g., potassium carbonate in methanol or dilute ammonia at room temperature), which preserves the integrity of most dyes.[9]
-
Check Reagent Compatibility: Ensure the dye is compatible with all synthesis and deprotection reagents. Some dyes are degraded by specific chemicals used in the cycle.
-
Optimize Post-Synthesis Conjugation: For NHS ester or click chemistry conjugations, carefully optimize the reaction conditions (pH, buffer, concentration, time) to maximize labeling efficiency.[17]
-
Purification is Key: Use HPLC to purify the final labeled oligonucleotide. This is crucial for separating the desired full-length, labeled product from failure sequences and any unlabeled oligos or free dye.[18] Reversed-phase HPLC is particularly effective at separating molecules based on the hydrophobicity of the attached dye.[19]
Section 3: General FAQs
Q6: What is depurination and when does it occur?
A6: Depurination is the cleavage of the N-glycosidic bond between a purine base (Adenine or Guanine) and the deoxyribose sugar.[5] This creates an abasic site in the oligonucleotide chain, which can lead to strand scission during the basic deprotection step. It is primarily caused by prolonged or excessive exposure to the acid used for detritylation (deblocking) in each synthesis cycle.[5][][] To minimize depurination, use the shortest possible acid deblocking time that still achieves complete detritylation.
Q7: How do I interpret a complex HPLC chromatogram of my crude oligonucleotide?
A7: A typical reversed-phase HPLC chromatogram of a crude oligonucleotide product will show a main peak with several smaller, earlier-eluting peaks.[4]
-
Main Peak: The largest and latest-eluting peak is generally the desired full-length product (FLP). If a 5'-DMT group is left on for purification ("Trityl-On"), this peak will be significantly more retained.[22]
-
Preceding Peaks: The series of smaller peaks eluting before the main peak are typically the truncated failure sequences (n-1, n-2, etc.).[4] These are shorter and less hydrophobic, so they have shorter retention times.[4]
-
Post-Peaks or Shoulders: Peaks eluting after the main product or as shoulders can indicate the presence of modifications that did not deprotect properly or other side products, such as adducts formed during deprotection.
By understanding the chemistry of these side reactions, you can effectively troubleshoot your synthesis, leading to higher purity, better yields, and more reliable results in your research and development endeavors.
References
-
Synthesis of Nucleic Acids - Implications for Molecular Biology. Microsynth. [Link]
-
Solid-phase oligonucleotide synthesis. ATDBio. [Link]
-
Fujita, D. et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules. [Link]
-
Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. [Link]
-
What affects the yield of your oligonucleotides synthesis. Bio-Synthesis. [Link]
-
Stoll, D. & Gilar, M. (2024). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International. [Link]
-
Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Gilson. [Link]
-
Navigating the Complexity of Oligonucleotide Impurities. TS Quality & Engineering. [Link]
-
UniCap Phosphoramidite, An alternative to acetic anhydride capping. Glen Research. [Link]
-
Thiol modifiers in oligonucleotide synthesis. Biosolve. [Link]
-
Technical Brief - Which 3'-Amino-Modifier?. Glen Research. [Link]
-
Synthesis and applications of chemically modified oligonucleotides. ATDBio. [Link]
-
Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. Bioconjugate Chemistry. [Link]
-
Grandas, A. et al. (2007). Synthesis of Oligonucleotides Carrying Thiol Groups Using a Simple Reagent Derived from Threoninol. Molecules. [Link]
-
Amino Modifier Modification Service. Creative Biolabs. [Link]
-
Guzaev, A. & Manoharan, M. (2009). Oligonucleotide synthesis under mild deprotection conditions. Future Medicinal Chemistry. [Link]
- Synthesis of thiolated oligonucleotides without a capping step.
-
Bergot, B. J. & Egan, W. (1992). Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization. Journal of Chromatography. [Link]
-
Sequence Modification Using Glen Research's 5-Modified dU Family. Glen Research. [Link]
-
Kumar, G. et al. (1996). Rapid conditions for the cleavage of oligodeoxyribonucleotides from cis-diol-bearing universal polymer supports and their deprotection. Nucleic Acids Research. [Link]
-
Bojko, M. et al. (2015). Cleavage of Oligodeoxyribonucleotides from Controlled-Pore Glass Supports and Their Rapid Deprotection by Gaseous Amines. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Are cleavage and deprotection bottlenecks slowing down your oligonucleotides production. Milestone. [Link]
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- 11. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. atdbio.com [atdbio.com]
- 14. glenresearch.com [glenresearch.com]
- 15. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiol SS-C6 Oligo Modifications from Gene Link [genelink.com]
- 17. idtdna.com [idtdna.com]
- 18. gilson.com [gilson.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 22. microsynth.ch [microsynth.ch]
Technical Support Center: Optimizing Deprotection of Sensitive RNA Modifications
Welcome to the technical support center for RNA deprotection. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of synthetic RNA post-synthesis processing. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you troubleshoot and optimize your workflows, ensuring the integrity of your valuable RNA molecules.
Section 1: Foundational Principles & General FAQs
The final deprotection sequence is the most critical step in RNA synthesis.[1] It involves a delicate balance of completely removing all protecting groups from the nucleobases, phosphate backbone, and 2'-hydroxyl positions, without degrading the RNA strand or its sensitive modifications.[2][3] This section addresses the fundamental questions researchers face.
Q1: What is the standard, multi-step process for deprotecting synthetic RNA?
A1: RNA deprotection is a two-stage process dictated by the orthogonal protecting groups used during synthesis.[2] First, base-labile groups are removed, which simultaneously cleaves the oligonucleotide from the solid support. Second, the 2'-hydroxyl protecting groups (typically silyl ethers) are removed.
-
Cleavage & Base/Phosphate Deprotection: This step removes the acyl protecting groups from the exocyclic amines of A, C, and G, and the cyanoethyl groups from the phosphate backbone. A mixture of ammonium hydroxide and aqueous methylamine (AMA) is the most common reagent for this stage, offering rapid and efficient deprotection.[4][5][6]
-
2'-Hydroxyl Deprotection: After the oligo is cleaved and the base-labile groups are gone, the 2'-O-silyl ether (e.g., TBDMS or TOM) is removed. This requires a fluoride source, most commonly triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF) in a solvent like DMSO.[4][7][8]
This sequential strategy is essential because the 2'-O-silyl groups must remain intact during the initial basic cleavage step to prevent strand degradation and potential 2'-3' phosphate migration.[6][9]
dot
Caption: Standard workflow for synthetic RNA processing.
Q2: Why is methylamine (in AMA) so widely used for base deprotection?
A2: Methylamine significantly accelerates the removal of protecting groups compared to using ammonium hydroxide alone.[8][10] This allows for much shorter reaction times (e.g., 10-15 minutes at 65°C with AMA vs. many hours with ammonium hydroxide).[11][12] This speed is critical for sensitive modifications that cannot tolerate prolonged exposure to harsh basic conditions. However, this chemistry necessitates the use of acetyl (Ac) protection on cytidine to prevent a transamination side reaction that can occur with the more traditional benzoyl (Bz) group.[1][13]
Q3: What are "UltraMild" conditions and when should I use them?
A3: "UltraMild" refers to deprotection strategies that use less aggressive reagents and typically run at room temperature. These are essential when your RNA contains highly base-labile modifications, such as certain fluorescent dyes or modified bases that would be destroyed by AMA at high temperatures.[2][4] The most common UltraMild approach uses a solution of potassium carbonate (K₂CO₃) in methanol, which requires the use of phosphoramidites with more labile base protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[13]
Section 2: Troubleshooting Guide for Common Deprotection Failures
This section provides direct answers and actionable solutions to the most common problems encountered during RNA deprotection.
Issue 1: Incomplete Deprotection
Q4: My mass spectrometry (MS) data shows peaks at +56, +70, or +114 Da relative to the expected mass. What are they?
A4: This is a classic sign of incomplete deprotection, where residual protecting groups remain on the nucleobases or the 2'-hydroxyl. Mass spectrometry is a powerful tool for identifying these failures.[14]
-
+56 Da: Corresponds to a remaining acetyl (Ac) group, typically on Cytosine.
-
+70 Da: Corresponds to a remaining isobutyryl (iBu) group, typically on Guanine.
-
+114 Da: Corresponds to a remaining tert-butyldimethylsilyl (TBDMS) group on a 2'-OH position.[14]
Troubleshooting Steps:
-
Check Reagent Freshness: Concentrated ammonium hydroxide loses ammonia gas over time, reducing its efficacy. Always use a fresh bottle or a properly stored, tightly sealed aliquot.[2][3]
-
Verify AMA Preparation: If preparing AMA (Ammonium Hydroxide/Methylamine) in-house, ensure the ratio is correct (typically 1:1 v/v) and that the aqueous methylamine solution is at its stated concentration (e.g., 40%).[5]
-
Extend Reaction Time/Increase Temperature: The removal of the isobutyryl group from guanine is often the rate-limiting step.[14] If you see a +70 Da peak, consider extending the AMA deprotection time by 5-10 minutes or ensuring the temperature is consistently at 65°C.
-
For +114 Da (TBDMS):
-
Ensure Anhydrous Conditions: The fluoride reagent for desilylation (TBAF or TEA·3HF) is highly sensitive to water. Excess moisture can dramatically slow or completely inhibit the reaction, especially for pyrimidines.[8][15] Use anhydrous grade DMSO and handle reagents in a dry environment.
-
Confirm Full Dissolution: The dried RNA pellet must be fully dissolved in the DMSO/TEA·3HF cocktail. Gentle heating (65°C) or vortexing can help.[4][11] If the oligo is not in solution, it cannot react.
-
Re-treat the Sample: The sample can be dried down and subjected to a second deprotection with fresh desilylation reagent.[16]
-
Q5: My HPLC chromatogram shows a broad main peak or significant shouldering/late-eluting peaks. Is this incomplete deprotection?
A5: Yes, this is a very common analytical signature of incomplete deprotection.[14] In reversed-phase (RP) HPLC, remaining protecting groups (like DMT, Bz, or iBu) are hydrophobic and cause the oligo to be retained longer on the column, resulting in later-eluting peaks or a "smear" of partially deprotected species.[2][17]
dot
Caption: Decision tree for selecting an RNA deprotection strategy.
Issue 2: RNA Degradation
Q6: My final yield is very low, and my gel/HPLC analysis shows many smaller fragments. What caused my RNA to degrade?
A6: RNA degradation during deprotection is a serious issue, often stemming from premature removal of the 2'-OH protecting group or exposure to harsh conditions.
Primary Causes & Solutions:
-
Premature 2'-OH Deprotection: If the 2'-O-silyl group is removed while the oligo is still in the strong base (AMA), the phosphodiester backbone becomes susceptible to cleavage. This is the most common cause of degradation.
-
Solution: Ensure your two-step deprotection is strictly sequential. Never mix the AMA and fluoride reagents. Always evaporate the AMA and thoroughly dry the oligo pellet before redissolving for the desilylation step.[2]
-
-
Extended Deprotection Times: While extending time can help with incomplete deprotection, excessive exposure to AMA at 65°C can eventually lead to some degradation. Stick to recommended times and only extend incrementally.
-
Depurination (for DNA/RNA chimeras): Acidic conditions can cause depurination, especially at adenosine (A) sites. While standard RNA deprotection is basic, the final detritylation step (if performed post-synthesis) uses acid. Ensure this step is brief and uses a mild acid like 3% dichloroacetic acid (DCA).[4]
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always handle reagents in a fume hood with appropriate personal protective equipment.
Protocol 1: Standard Deprotection using AMA and TEA·3HF
This protocol is suitable for standard RNA oligonucleotides without highly sensitive modifications. It requires the use of Ac-protected Cytidine monomers.[4]
Part A: Cleavage and Base Deprotection
-
Transfer the solid support containing the synthesized RNA from the synthesis column to a 2 mL screw-cap tube with a secure O-ring seal.
-
Prepare the AMA deprotection solution by mixing equal volumes of concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine. Prepare this solution fresh. [5]
-
Add 1.5 mL of the AMA solution to the tube containing the support.
-
Seal the tube tightly and place it in a heating block at 65°C for 15 minutes.
-
After incubation, cool the tube on ice for 5 minutes.
-
Carefully open the tube (it may be under pressure). Using a syringe, transfer the supernatant containing the cleaved RNA to a new tube.
-
Dry the RNA completely using a vacuum concentrator (SpeedVac). This step is critical.
Part B: 2'-Hydroxyl Desilylation (DMT-off workflow)
-
To the dried RNA pellet, add 100 µL of anhydrous DMSO. Vortex or gently heat at 65°C for 5 minutes to ensure the oligo is fully dissolved.[11][18]
-
Add 125 µL of TEA·3HF (triethylamine trihydrofluoride). Mix well by gentle vortexing.[18]
-
Incubate the mixture at 65°C for 2.5 hours.
-
Cool the reaction on ice.
-
Quench the reaction and desalt the RNA. This can be done via butanol precipitation, ethanol precipitation, or using a dedicated desalting cartridge like a Glen-Pak column.[4]
Protocol 2: UltraMild Deprotection for Sensitive Modifications
This protocol is designed for oligos containing base-labile dyes or modifications and requires the use of UltraMild phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).[13]
Part A: Cleavage and Base Deprotection
-
Transfer the solid support to a 2 mL screw-cap tube.
-
Prepare a 0.05 M solution of potassium carbonate (K₂CO₃) in anhydrous methanol.
-
Add 1.5 mL of the K₂CO₃ solution to the support.
-
Seal the tube and incubate at room temperature for 4 hours with gentle agitation.
-
Transfer the supernatant to a new tube and dry completely in a vacuum concentrator.
Part B: 2'-Hydroxyl Desilylation
-
Follow Part B of the Standard Deprotection protocol above (steps 1-5). The desilylation chemistry remains the same regardless of the base deprotection method.
Section 4: Analytical QC for Deprotection Validation
Proper analysis is the only way to be certain your deprotection was successful. Never skip QC.
Q7: What is the best way to analyze my final product?
A7: A combination of techniques provides the most complete picture of RNA quantity, purity, and integrity.[19]
-
UV Spectrophotometry (e.g., NanoDrop): Use this for a quick assessment of concentration and purity. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[19][20] Lower ratios suggest protein contamination, while a high A230 can indicate salt or other contaminants.
-
Anion-Exchange or Ion-Pair Reversed-Phase HPLC: HPLC is invaluable for assessing purity. It can separate the full-length product from shorter failure sequences and, in some cases, from incompletely deprotected species.[4][8]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): This is the gold standard for confirming the identity of your RNA. It provides the exact molecular weight, allowing you to definitively confirm that all protecting groups have been removed and the correct product was synthesized.[4][14]
Data Summary Table: Deprotection Conditions
| Parameter | Standard Deprotection | UltraMild Deprotection | Key Considerations |
| Application | Robust, unmodified RNA; most modified bases. | Base-labile dyes (e.g., TAMRA), sensitive modifications. | Always verify the stability of your modification before choosing.[2][13] |
| Base Amidites | Ac-C, Bz-A, iBu-G | Ac-C, Pac-A, iPr-Pac-G | Using the wrong amidites will result in incomplete deprotection.[13] |
| Base Reagent | NH₄OH / 40% MeNH₂ (1:1) | 0.05 M K₂CO₃ in Methanol | AMA is fast but harsh; K₂CO₃ is gentle but slower.[4][13] |
| Base Conditions | 65°C for 10-20 min | Room Temp for 2-4 hours | Temperature control is critical for AMA to avoid degradation. |
| 2'-OH Reagent | TEA·3HF in DMSO | TEA·3HF in DMSO | This step is consistent across both methods.[4] |
| 2'-OH Conditions | 65°C for 2.5 hours | 65°C for 2.5 hours | Ensure complete dissolution and anhydrous conditions.[11][18] |
References
-
Zhang, X., & Jones, R. A. (2003). Oligonucleotide synthesis under mild deprotection conditions. New Journal of Chemistry. [Link]
-
Grajkowski, A., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Tetrahedron. [Link]
-
Glen Research. (2008). Deprotection - Volume 2 - RNA Deprotection. Glen Report, 21.15. [Link]
-
ATDBio. Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. [Link]
-
Glen Research. Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. [Link]
-
Zhang, X., & Jones, R. A. (2023). Oligonucleotide synthesis under mild deprotection conditions. New Journal of Chemistry. [Link]
-
Ito, Y., et al. (2010). Development of Bioreduction Labile Protecting Groups for the 2′-Hydroxyl Group of RNA. Organic Letters. [Link]
-
Rohlfing, F., et al. (2016). Chemical synthesis of RNA with site-specific methylphosphonate modifications. Methods. [Link]
-
Glen Research. (2007). Deprotection - Volume 1 - Deprotect to Completion. Glen Report, 20.24. [Link]
-
Glen Research. Deprotection Guide. [Link]
-
Glen Research. Deprotection Guide (Consolidated). [Link]
-
Glen Research. (2008). Oligonucleotide Deprotection. Glen Report compilation. [Link]
-
Glen Research. (2007). Procedure for the synthesis and deprotection of Synthetic RNA. Glen Report, 19.22. [Link]
-
Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. [Link]
-
Fergione, S., & Fedorova, O. (2022). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]
-
Glen Research. (1998). TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. Glen Report, 11.22. [Link]
-
Grajkowski, A., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. ResearchGate. [Link]
-
University of Bristol, School of Chemistry. Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Lavergne, T., et al. (2014). Chemical synthesis of RNA with base-labile 2'-o-(pivaloyloxymethyl)-protected ribonucleoside phosphoramidites. Journal of Organic Chemistry. [Link]
-
Grøtli, M., & Damha, M. J. (2007). Protecting groups for RNA synthesis: An increasing need for selective preparative methods. Current Organic Chemistry. [Link]
-
Hudson, M. E., et al. (2006). Assessing incomplete deprotection of microarray oligonucleotides in situ. Nucleic Acids Research, 34(20), e139. [Link]
-
Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. ResearchGate. [Link]
-
MassBio. (2019). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. [Link]
-
Hudson, M. E., et al. (2006). Assessing incomplete deprotection of microarray oligonucleotides in situ. Nucleic Acids Research. [Link]
-
Cherepanov, P., & de Crécy-Lagard, V. (2019). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 24(15), 2734. [Link]
-
QIAGEN. RNA quantification and quality control methods. [Link]
-
Sela, M., et al. (2014). Crystal Structure Studies of RNA Duplexes Containing s2U:A and s2U:U Base Pairs. Journal of the American Chemical Society, 136(39), 13834–13841. [Link]
-
Impey, S. A., et al. (2010). Effects of post-mortem and physical degradation on RNA integrity and quality. Journal of Neuroscience Methods, 192(1), 60–67. [Link]
Sources
- 1. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. massbio.org [massbio.org]
- 7. Cleavage / Deprotection Reagents | Nucleic Acid Chemistry | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. academic.oup.com [academic.oup.com]
- 9. atdbio.com [atdbio.com]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. trilinkbiotech.com [trilinkbiotech.com]
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- 19. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 20. 改善 RNA 分离效果的十佳方法 | Thermo Fisher Scientific - CN [thermofisher.cn]
Technical Support Center: Optimizing Yield of Long m6A-Containing RNA Sequences
Welcome to the technical support center for the synthesis of long N6-methyladenosine (m6A)-containing RNA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving the production of long RNA sequences with m6A modifications. Here, we will delve into the critical aspects of in vitro transcription (IVT), m6A modification strategies, and purification methods to help you enhance the yield and quality of your target RNA.
Understanding the Challenges in Synthesizing Long m6A-Containing RNA
The production of long RNA molecules containing m6A modifications presents a unique set of challenges. Standard in vitro transcription protocols, often optimized for shorter transcripts, may result in suboptimal yields and a higher incidence of truncated products when applied to longer sequences.[1] The enzymatic incorporation of m6A can also influence transcription efficiency and the overall integrity of the final RNA product. Key hurdles include:
-
Premature Termination of Transcription: Longer DNA templates are more susceptible to premature termination by RNA polymerase, leading to a heterogeneous mixture of transcript lengths and reduced yield of the full-length product.[1]
-
Suboptimal IVT Conditions: The optimal concentrations of critical reagents such as magnesium ions and nucleotides can differ significantly for long templates compared to shorter ones.[2][3]
-
Inefficient m6A Incorporation: Achieving uniform and efficient m6A modification throughout a long RNA molecule requires careful selection and optimization of the modification strategy.
-
RNA Degradation: The inherent instability of RNA makes it prone to degradation by RNases, a risk that increases with the multiple steps involved in synthesis, modification, and purification.[4][5]
-
Purification Difficulties: Separating the desired full-length, modified RNA from shorter transcripts, unincorporated nucleotides, and enzymes can be challenging for long RNA molecules.[6][7]
This guide will provide detailed troubleshooting advice and optimized protocols to address these challenges directly.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Q1: My in vitro transcription (IVT) reaction is yielding very little or no long RNA transcript. What are the likely causes and how can I fix this?
A1: Low or no yield of long RNA transcripts from an IVT reaction is a common issue that can often be traced back to a few key factors.
Potential Causes and Step-by-Step Solutions:
-
Poor DNA Template Quality: The integrity and purity of your DNA template are paramount for successful IVT.[]
-
Troubleshooting Step 1: Assess Template Integrity. Run an aliquot of your linearized DNA template on an agarose gel to check for degradation or incomplete linearization. A single, sharp band at the expected size indicates a good quality template. Smearing may suggest degradation.[]
-
Troubleshooting Step 2: Ensure Complete Linearization. Incomplete digestion of your plasmid template can lead to longer, unintended transcripts.[4] Verify the restriction enzyme cut site and ensure the digestion reaction goes to completion.
-
Troubleshooting Step 3: Purify the Template. Contaminants such as salts or ethanol from plasmid preparation can inhibit RNA polymerase.[4][9] Consider re-purifying your DNA template using a column-based kit or phenol:chloroform extraction followed by ethanol precipitation.[10]
-
-
Suboptimal Enzyme Concentration: The concentration of RNA polymerase is a critical determinant of transcription efficiency.[]
-
Troubleshooting Step 1: Optimize Polymerase Concentration. While increasing the enzyme concentration can boost yield, there is a saturation point beyond which it may not be cost-effective.[] For long transcripts, a higher concentration of a robust polymerase like T7 RNA polymerase is often beneficial.[11]
-
Troubleshooting Step 2: Use High-Quality Enzymes. Always use enzymes from a reputable supplier and ensure they have been stored correctly to maintain their activity.
-
-
Incorrect Reagent Concentrations: The balance of nucleotides and magnesium ions is crucial, especially for long transcripts.[2][3]
-
Troubleshooting Step 1: Optimize Nucleotide Concentration. Low nucleotide concentrations can be a limiting factor in the reaction.[4] Standard concentrations are typically 1-2 mM, but for long RNA, you may need to increase this.
-
Troubleshooting Step 2: Titrate Magnesium Concentration. Magnesium ions are essential for RNA polymerase activity. The optimal concentration of Mg²⁺ is often interdependent with the nucleotide concentration.[2][3] A typical starting point is a slight molar excess of Mg²⁺ over the total NTP concentration. Consider using magnesium acetate instead of magnesium chloride, as chloride ions can be more inhibitory to T7 RNA polymerase.[2][3]
-
-
Inappropriate Reaction Conditions: Temperature and incubation time can significantly impact the yield of long RNA.
-
Troubleshooting Step 1: Adjust Incubation Time. While typical IVT reactions run for 2-4 hours, extending the incubation time (e.g., overnight) may increase the yield of long transcripts.[][10]
-
Troubleshooting Step 2: Optimize Temperature. The optimal temperature for most RNA polymerases is 37°C.[] However, for templates with significant secondary structures, lowering the reaction temperature might help the polymerase traverse these regions.[12]
-
-
RNase Contamination: The presence of RNases will lead to the degradation of your newly synthesized RNA.[4]
Q2: I am observing a high proportion of truncated (shorter) RNA transcripts. How can I increase the proportion of full-length product?
A2: The presence of prematurely terminated transcripts is a frequent challenge when synthesizing long RNA.
Potential Causes and Step-by-Step Solutions:
-
Secondary Structures in the DNA Template: Strong secondary structures within the DNA template can cause the RNA polymerase to dissociate prematurely.
-
Troubleshooting Step 1: Lower the Reaction Temperature. Reducing the incubation temperature can sometimes help the polymerase navigate through difficult regions.[12]
-
Troubleshooting Step 2: Modify the Template Sequence. If possible, consider codon-optimizing the gene of interest to reduce GC-rich regions that are prone to forming stable secondary structures.
-
-
Limiting Nucleotide Concentration: If the concentration of one of the nucleotides is too low, transcription can stall.[12]
-
Troubleshooting Step 1: Increase Nucleotide Concentrations. Ensure that all four NTPs are present at a sufficient concentration to support the synthesis of long transcripts.
-
-
Cryptic Termination Sites: The DNA template may contain sequences that act as premature termination signals for the RNA polymerase.
-
Troubleshooting Step 1: Use a Different RNA Polymerase. Different phage RNA polymerases (T7, T3, SP6) have slightly different properties, and one may be less prone to terminating at a specific cryptic site in your template.[12]
-
Troubleshooting Step 2: Re-design the Template. If the location of the termination is known, you can try to introduce silent mutations to disrupt the termination signal.
-
Q3: The efficiency of m6A modification in my long RNA is low. How can I improve it?
A3: Achieving high efficiency of m6A modification requires optimization of the chosen modification method. There are two primary approaches: co-transcriptional and post-transcriptional modification.
Co-transcriptional Modification using N6-methyladenosine-5'-triphosphate (m6A-ATP):
-
Challenge: The incorporation of m6A-ATP by RNA polymerase can be less efficient than the incorporation of canonical ATP, potentially leading to lower overall RNA yield and incomplete modification.[13][14]
-
Solution 1: Optimize the Ratio of m6A-ATP to ATP. A common strategy is to partially substitute ATP with m6A-ATP in the IVT reaction. You will need to empirically determine the optimal ratio that balances high modification efficiency with acceptable RNA yield. Start with a range of ratios (e.g., 1:3, 1:1, 3:1 of m6A-ATP:ATP).
-
Solution 2: Enforced Transcription Initiation. It is possible to achieve site-specific m6A modification at the 5' end of the transcript by using a high concentration of m6A nucleoside during the initiation of the IVT reaction.[15][16]
Post-transcriptional Modification using METTL3/METTL14 Enzyme Complex:
-
Challenge: Incomplete modification can occur due to suboptimal enzyme activity or accessibility of the m6A consensus sites within the folded RNA structure. The m6A modification machinery in eukaryotes is a complex of "writer" proteins, with METTL3 being the catalytic subunit and METTL14 playing a crucial structural role.[17][18][19]
-
Solution 1: Ensure High-Quality RNA Substrate. The starting RNA for the modification reaction must be pure and intact.
-
Solution 2: Optimize Reaction Conditions. Titrate the concentration of the METTL3/METTL14 complex and the S-adenosylmethionine (SAM) donor. Ensure the reaction buffer and temperature are optimal for enzyme activity.
-
Solution 3: Consider RNA Refolding. If you suspect that the m6A consensus sites (typically RRACH, where R=A/G, H=A/C/U) are buried within the RNA's secondary structure, you can try a brief denaturation and refolding step before the methylation reaction to improve accessibility.[20][21]
Q4: My final purified m6A-containing RNA is degraded. What steps can I take to prevent this?
A4: RNA is highly susceptible to degradation by RNases, which are ubiquitous in the laboratory environment.
Preventative Measures:
-
Strict RNase-Free Technique: This is the most critical factor. Use certified RNase-free tubes, tips, and reagents. Wear gloves at all times and change them frequently. Designate a specific area of your lab for RNA work.[5]
-
Use of RNase Inhibitors: Include an RNase inhibitor in all enzymatic reactions involving your RNA, including IVT, DNase treatment, and m6A modification steps.
-
Appropriate Purification Method: Choose a purification method that is rapid and minimizes the number of handling steps. Spin-column-based methods are often a good choice.[22]
-
Proper Storage: Store your purified RNA in an RNase-free buffer or water at -80°C. Avoid repeated freeze-thaw cycles by storing it in aliquots.
Detailed Experimental Protocols
Protocol 1: High-Yield In Vitro Transcription of Long RNA
This protocol is optimized for the synthesis of long RNA transcripts (>2 kb).
Materials:
-
Linearized, purified DNA template (1 µg)
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
Ribonucleotide solution mix (ATP, CTP, GTP, UTP)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Thaw all components on ice.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 50 µL
-
10x Transcription Buffer (5 µL)
-
Ribonucleotide solution mix (to a final concentration of 2 mM each)
-
Linearized DNA template (1 µg)
-
RNase Inhibitor (e.g., 40 units)
-
T7 RNA Polymerase (e.g., 50 units)
-
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 4 hours to overnight.
-
To remove the DNA template, add 2 units of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.
-
Proceed immediately to RNA purification.
Protocol 2: Post-Transcriptional m6A Modification of Long RNA
This protocol describes the enzymatic methylation of in vitro transcribed RNA using the METTL3/METTL14 complex.
Materials:
-
Purified, long RNA transcript
-
Recombinant METTL3/METTL14 heterodimer
-
S-adenosylmethionine (SAM)
-
10x Methylation Buffer
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
In a nuclease-free tube on ice, combine:
-
Purified long RNA (e.g., 5 µg)
-
10x Methylation Buffer
-
RNase Inhibitor
-
SAM (to a final concentration of 0.1-0.5 mM)
-
Nuclease-free water to the desired final volume
-
-
Add the METTL3/METTL14 enzyme complex to the reaction. The optimal amount should be determined empirically.
-
Mix gently and incubate at 37°C for 1-2 hours.
-
Proceed to purify the m6A-modified RNA.
Protocol 3: Purification of Long m6A-Containing RNA
For long RNA, size-exclusion chromatography (SEC) or silica-based spin columns are effective purification methods.[6][22]
Using a Spin Column (for transcripts up to ~10 kb):
-
Follow the manufacturer's protocol for the specific RNA purification kit you are using.
-
Typically, this involves adding a high-salt binding buffer to your reaction mixture.
-
Pass the mixture through the silica spin column by centrifugation. The RNA will bind to the membrane.
-
Wash the column with the provided wash buffers to remove unincorporated nucleotides, proteins, and salts.
-
Elute the purified RNA with nuclease-free water.
Using Size-Exclusion Chromatography (for very long transcripts or higher purity):
-
Equilibrate an appropriate SEC column with an RNase-free buffer.
-
Load your sample onto the column.
-
The larger RNA molecules will elute first. Collect fractions and analyze them by gel electrophoresis to identify those containing the full-length, pure RNA.[6]
Visualization of Workflows
Diagram 1: General Workflow for Production of Long m6A-Containing RNA
Caption: Workflow for synthesizing long m6A-RNA.
Diagram 2: Troubleshooting Logic for Low IVT Yield
Caption: Troubleshooting low IVT yield.
Frequently Asked Questions (FAQs)
Q: What is the best method to quantify the level of m6A modification in my RNA sample?
A: Several methods are available to quantify m6A levels. For a relatively quick and cost-effective assessment of bulk m6A levels in your purified RNA population, an m6A-ELISA (Enzyme-Linked Immunosorbent Assay) is a suitable choice.[23][24] This method uses an antibody specific to m6A to detect and quantify its presence.[25] For more precise quantification and location mapping, techniques like mass spectrometry or specialized sequencing methods would be required.[23][26]
Q: Can I use a single purification step for my post-transcriptionally modified long RNA?
A: It is highly recommended to purify the RNA after in vitro transcription and before the enzymatic m6A modification step. This ensures that the methylation reaction is not inhibited by components of the IVT mix. A second purification step is then necessary after the methylation reaction to remove the methyltransferase, SAM, and other reaction components.
Q: Is there a maximum length of RNA that can be efficiently synthesized and modified?
A: While there is no theoretical maximum length, the practical efficiency of in vitro transcription tends to decrease for very long transcripts (e.g., >10-12 kb).[3] The protocols and troubleshooting tips provided in this guide are designed to maximize the yield for such long RNA molecules. For extremely long constructs, you may need to perform extensive optimization of the IVT conditions.
Q: How do I know if my RNA is intact after purification?
A: The integrity of your purified RNA can be assessed by denaturing agarose gel electrophoresis or by using a microfluidics-based automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact RNA will appear as a sharp band at the expected size, while degraded RNA will show up as a smear towards the lower part of the gel.
Data Summary Table
| Parameter | Recommended Range for Long RNA (>2kb) | Rationale |
| DNA Template Concentration | 20-40 ng/µL | To provide sufficient template for the polymerase without being inhibitory. |
| T7 RNA Polymerase | 5-10 U/µL | Higher concentrations can improve yields for long templates.[1] |
| NTP Concentration (each) | 2-10 mM | Higher NTP concentrations are needed to sustain polymerization for long transcripts.[2] |
| Mg²⁺ Concentration | 20-75 mM | Must be optimized in conjunction with NTP concentration; a molar excess is generally required.[1][2][3] |
| Incubation Time | 4 hours - 16 hours (overnight) | Longer incubation times can increase the yield of full-length transcripts.[10] |
| Incubation Temperature | 30°C - 37°C | 37°C is optimal for polymerase activity, but lower temperatures may help with difficult templates.[][12] |
References
-
Singh, M., et al. (2022). m6A RNA modification in transcription regulation. Transcription, 13(1), 38-48. [Link]
-
Landmark Bio. (2023). Optimization of In Vitro Transcription for mRNA Production. [Link]
-
He, H., et al. (2018). The functions of N6-methyladenosine modification in lncRNAs. Non-coding RNA Research, 3(3), 121-126. [Link]
-
CD Genomics. Comprehensive Overview of m6A Detection Methods. [Link]
-
Zhou, K. I., et al. (2019). Regulation of co-transcriptional pre-mRNA splicing by m6A through the low-complexity protein hnRNPG. Molecular Cell, 76(1), 70-81. [Link]
-
ResearchGate. An overview of cotranscriptional m 6 A mRNA modification. [Link]
-
Martin, R., et al. (2021). Design-of-experiments in vitro transcription yield optimization of self-amplifying RNA. bioRxiv. [Link]
-
Ensinck, M., et al. (2022). m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations. RNA Biology, 19(1), 868-875. [Link]
-
Novikova, I. V., et al. (2012). Native Purification and Analysis of Long RNAs. Methods in Enzymology, 511, 235-253. [Link]
-
Ensinck, M., et al. (2023). An Improved m6A-ELISA for Quantifying N 6 -methyladenosine in Poly(A)-purified mRNAs. Bio-protocol, 13(1), e4582. [Link]
-
Martin, R., et al. (2021). Design-of-Experiments In Vitro Transcription Yield Optimization of Self-Amplifying RNA. Molecular Therapy - Nucleic Acids, 24, 600-610. [Link]
-
Novikova, I. V., et al. (2012). Native Purification and Analysis of Long RNAs. Methods in Enzymology, 511, 235-253. [Link]
-
WhatIsEpigenetics. (2013). New Technique Available to Measure m6A Levels for RNA Methylation Studies. [Link]
-
CD BioSciences. RNA N6-Methyladenosine (m6A) Analysis. [Link]
-
Frontiers. (2022). LncRNAs and Chromatin Modifications Pattern m6A Methylation at the Untranslated Regions of mRNAs. [Link]
-
Singh, M., et al. (2022). m6A RNA modification in transcription regulation. Transcription, 13(1), 38-48. [Link]
-
Li, B., et al. (2023). Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity. Vaccines, 11(10), 1585. [Link]
-
eScholarship. (2017). Site-specific RNA modification via initiation of in vitro transcription reactions with m6A and isomorphic emissive adenosine ana. [Link]
-
D'Aquino, J. A., et al. (2017). Site-specific RNA modification via initiation of in vitro transcription reactions with m6A and isomorphic emissive adenosine analogs. Chemical Communications, 53(56), 7937-7940. [Link]
-
Yue, Y., et al. (2015). RNA N6-methyladenosine methylation in post-transcriptional gene expression regulation. Genes & Development, 29(13), 1343-1355. [Link]
-
Promega Connections. (2019). In Vitro Transcription: Common Causes of Reaction Failure. [Link]
-
CD Genomics. A Guide to RNA Extraction, RNA Purification and Isolation. [Link]
-
Biocompare. (2021). How to Purify High-Quality RNA. [Link]
-
ResearchGate. How can I increase the yield of longer capped transcripts for in vitro transcription? [Link]
-
Bitesize Bio. (2021). Top Tips for Troubleshooting In Vitro Transcription. [Link]
-
Zaccara, S., et al. (2019). m6A RNA methylation: from mechanisms to therapeutic potential. The EMBO Journal, 38(16), e102110. [Link]
-
Wang, X., et al. (2016). Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases. Molecular Cell, 63(2), 306-317. [Link]
-
ResearchGate. In vitro methylation activity of METTL3, METTL14 and WTAP. [Link]
-
Jeltsch, A., et al. (2022). RNA binding to human METTL3-METTL14 restricts N 6 -deoxyadenosine methylation of DNA in vitro. eLife, 11, e67150. [Link]
-
Wikipedia. N6-Methyladenosine. [Link]
Sources
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- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. promegaconnections.com [promegaconnections.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Native Purification and Analysis of Long RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Native Purification and Analysis of Long RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. researchgate.net [researchgate.net]
- 11. landmarkbio.com [landmarkbio.com]
- 12. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 13. N<sup>6</sup>-Methyladenosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 14. bluetigerscientific.com [bluetigerscientific.com]
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- 18. Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
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- 23. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. RNA N6-Methyladenosine (m6A) Analysis, By Modification Types | CD BioSciences [epigenhub.com]
- 26. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
Technical Support Center: Phosphoramidite Integrity in Oligonucleotide Synthesis
Welcome to the technical support center for phosphoramidite chemistry. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and reactivity of phosphoramidites, the critical building blocks for oligonucleotide synthesis. Here, you will find scientifically grounded, field-proven insights to prevent degradation during storage and to troubleshoot common issues encountered during synthesis.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section provides rapid answers to the most common questions regarding phosphoramidite handling and stability.
Q1: What are the primary causes of phosphoramidite degradation?
A1: The two main degradation pathways are hydrolysis and oxidation.[1] Phosphoramidites are extremely sensitive to moisture, which hydrolyzes the trivalent phosphorus (P(III)) center to an H-phosphonate species, rendering it inactive for the coupling reaction.[1][2][3] They are also susceptible to oxidation, where the P(III) center is converted to a pentavalent phosphorus (P(V)) species, which is also unable to couple with the growing oligonucleotide chain.[1][4]
Q2: What are the ideal long-term storage conditions for phosphoramidites?
A2: For long-term stability, solid phosphoramidites must be stored at -20°C under a dry, inert atmosphere such as argon or nitrogen.[2][3][4] This minimizes exposure to both moisture and oxygen, the key drivers of degradation.
Q3: How long can I keep phosphoramidite solutions on the synthesizer?
A3: The stability of phosphoramidites in solution on a synthesizer at ambient temperature is limited. While convenient, this is a primary source of degradation.[3] It is best practice to use freshly prepared solutions for each synthesis run. If solutions must be stored, they should be kept at -20°C for short periods.[2] The stability varies by base, with 2'-deoxyguanosine (dG) being notoriously the least stable in solution.[3][5][6]
Q4: My synthesis failed. How can I quickly check if my phosphoramidites have degraded?
A4: The most direct method for assessing degradation is ³¹P NMR spectroscopy .[7] This technique can clearly distinguish the active P(III) species from its inactive degradation products.
-
Active P(III) phosphoramidites appear as a doublet of diastereomers around 150 ppm.[7]
-
Hydrolyzed H-phosphonate impurities are typically found around 0-10 ppm.[1]
-
Oxidized P(V) species appear in the region of -25 to 99 ppm.[1][7]
Reversed-phase HPLC can also be used, where oxidized species often appear as a distinct doublet.[1][4]
Q5: Why is anhydrous acetonitrile so critical?
A5: Acetonitrile is the primary solvent used to dissolve phosphoramidites and other reagents during synthesis. The presence of even trace amounts of water (ideally <30 ppm, preferably <10 ppm) will lead to rapid hydrolysis of the phosphoramidites, both in the reagent bottle and within the synthesizer's fluid lines.[8][9] This directly reduces the concentration of active phosphoramidite available for coupling, leading to lower coupling efficiency and an increase in truncated sequences (n-1 shortmers).[8][10][11]
Part 2: In-Depth Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve specific synthesis problems related to phosphoramidite degradation.
Guide 1: Diagnosing and Resolving Low Coupling Efficiency
Low coupling efficiency is the most common symptom of phosphoramidite-related synthesis failure. It manifests as a low yield of the full-length oligonucleotide and a high proportion of n-1 and other truncated sequences.[10]
Issue: Consistently low yield across all sequences.
This often points to a systemic problem with a common reagent or the synthesizer itself.
-
Possible Cause 1: Moisture in Acetonitrile.
-
Causality: Water in the acetonitrile used for phosphoramidite dissolution and washes will hydrolyze the activated phosphoramidite, preventing it from reacting with the 5'-hydroxyl of the growing chain.[8][11]
-
Troubleshooting Steps:
-
Verify Solvent Grade: Ensure you are using DNA synthesis grade anhydrous acetonitrile with a water content specification of <30 ppm.[9]
-
Use Fresh Solvent: Open a fresh, septum-sealed bottle of anhydrous acetonitrile.[11] Avoid using bottles that have been open for extended periods, especially in humid environments.
-
Implement Drying Measures: For rigorous applications, use molecular sieves (activated 3Å) in your acetonitrile bottle to scavenge any residual moisture.[9][10] Allow the solvent to stand over the sieves for at least 24 hours before use.[9]
-
-
-
Possible Cause 2: Degraded Activator.
-
Causality: The activator (e.g., 4,5-dicyanoimidazole (DCI), 1H-Tetrazole) protonates the phosphoramidite to form a highly reactive intermediate.[12] If the activator has degraded due to moisture or age, this activation step is inefficient, leading to poor coupling.
-
Troubleshooting Steps:
-
Prepare a fresh solution of the activator from solid stock.
-
Ensure the activator solution is also prepared in strictly anhydrous acetonitrile.
-
-
Issue: Low coupling efficiency only for a specific base.
This indicates a problem isolated to a single phosphoramidite bottle.
-
Possible Cause: Localized Phosphoramidite Degradation.
-
Causality: A specific vial of phosphoramidite may have been compromised by exposure to moisture or air during a previous use, or it may be from an older batch. Guanosine (dG) phosphoramidites are particularly prone to rapid degradation.[1][6]
-
Troubleshooting Steps:
-
Visual Inspection: Check the solid phosphoramidite for any changes in color or appearance (e.g., clumping).[1]
-
Replace the Suspect Amidite: Discard the current solution. Dissolve phosphoramidite from a new, unopened vial using proper anhydrous techniques (see Protocol 1).
-
Confirm with Analysis: If the problem persists, analyze the suspect phosphoramidite solution using ³¹P NMR to confirm its integrity.[7]
-
-
Data Summary Table: Key Reagent Specifications
| Reagent | Parameter | Recommended Specification | Rationale |
| Phosphoramidites (Solid) | Purity (³¹P NMR / HPLC) | ≥98.0% to ≥99.0%[13] | High purity minimizes incorporation of critical impurities that are difficult to remove.[14] |
| Storage Temperature | -20°C[2][4] | Prevents thermal degradation and slows hydrolysis/oxidation. | |
| Atmosphere | Dry, Inert (Argon/Nitrogen) | Prevents reaction with atmospheric moisture and oxygen.[3][15] | |
| Acetonitrile | Water Content | < 30 ppm (preferably < 10 ppm)[8] | Minimizes hydrolysis of phosphoramidites.[11] |
| Activator Solution | Age | Prepare fresh for each run | Activators can degrade, leading to inefficient coupling.[10] |
Part 3: Experimental Protocols & Workflows
Protocol 1: Anhydrous Dissolution of Phosphoramidites
This protocol describes the self-validating system for preparing phosphoramidite solutions while minimizing moisture exposure.
Objective: To dissolve solid phosphoramidite in anhydrous acetonitrile to the desired concentration without introducing atmospheric moisture.
Materials:
-
New, unopened vial of phosphoramidite.
-
Septum-sealed bottle of anhydrous acetonitrile (<30 ppm H₂O).
-
Dry, argon-purged gas-tight syringe with a needle.
-
Second needle for pressure equalization.
Methodology:
-
Allow the phosphoramidite vial to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Uncap the vial inside a glove box or under a gentle stream of dry argon gas.
-
Pierce the septum of the anhydrous acetonitrile bottle with the gas-tight syringe needle and a pressure-equalizing needle.
-
Withdraw the calculated volume of acetonitrile required to achieve the target concentration (e.g., 0.1 M).
-
Quickly inject the acetonitrile into the phosphoramidite vial.
-
Immediately cap the vial and swirl gently until the solid is completely dissolved.
-
Install the vial on the synthesizer without delay.
Visualization of Concepts
Diagram 1: Phosphoramidite Degradation Pathways
This diagram illustrates the two primary chemical pathways that render a phosphoramidite inactive for synthesis.
Caption: Key degradation routes for phosphoramidites.
Diagram 2: Troubleshooting Workflow for Low Coupling Efficiency
This logical workflow guides the user through a systematic process to identify the root cause of poor synthesis yield.
Caption: Systematic approach to diagnosing synthesis failures.
References
- Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. (n.d.). Waters.
- A Comparative Guide to Analytical Techniques for the Quality Control of Synthesized Phosphoramidites. (2025). Benchchem.
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. Retrieved from [Link]
- Technical Support: Troubleshooting Low Coupling Efficiency with 2'-TBDMS Phosphoramidites. (2025). Benchchem.
-
Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides. (n.d.). Aragen Life Sciences. Retrieved from [Link]
- Troubleshooting low coupling efficiency in oligonucleotide synthesis. (2025). Benchchem.
- Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.
- Gryaznov, S. M., & Letsinger, R. L. (1997). Hydration effects on the duplex stability of phosphoramidate DNA-RNA oligomers. Journal of the American Chemical Society, 119(6), 1332-1337.
-
May, S. A., et al. (2021). Investigating the Activation Kinetics of Phosphoramidites for Oligonucleotide Synthesis. Organic Process Research & Development, 25(11), 2475–2482. Retrieved from [Link]
- Roy, S., & Caruthers, M. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(11), 14268-14284.
- Technical Support Center: Optimizing DMT-dT Phosphoramidite Synthesis. (2025). Benchchem.
-
Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. (n.d.). Glen Research. Retrieved from [Link]
-
The degradation of the four different phosphoramidites as a function of time in propylene carbonate with added water. (n.d.). ResearchGate. Retrieved from [Link]
- Technical Support Center: Impact of Phosphoramidite Degradation on Synthesis Yield. (2025). Benchchem.
-
Technical Brief – Synthesis of Long Oligonucleotides. (n.d.). Glen Research. Retrieved from [Link]
-
The Degradation of dG Phosphoramidites in Solution. (2015). ResearchGate. Retrieved from [Link]
-
Krotz, A. H., et al. (2015). The Degradation of dG Phosphoramidites in Solution. Nucleosides, Nucleotides & Nucleic Acids, 34(10), 691-707. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usp.org [usp.org]
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Technical Support Center: Troubleshooting Incomplete Deprotection of Modified Oligonucleotides
Welcome to the technical support center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the post-synthesis processing of modified oligonucleotides. Incomplete removal of protecting groups is a frequent and critical issue that can significantly impact the purity, yield, and biological activity of your final product. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these complex issues.
Introduction: The Critical Nature of Complete Deprotection
The final step in solid-phase oligonucleotide synthesis involves the cleavage of the oligo from its solid support and the removal of protecting groups from the nucleobases and phosphate backbone.[1][2] These protecting groups are essential during synthesis to prevent unwanted side reactions, but their persistence can lead to failed experiments, inaccurate data, and compromised therapeutic efficacy.[3][4] Modified oligonucleotides, which are crucial for therapeutics like siRNA, antisense oligos, and aptamers, often introduce additional layers of complexity to the deprotection process due to the unique chemical nature of the modifications themselves or the specialized protecting groups they require.[5][6]
This guide will walk you through the common causes of incomplete deprotection, provide systematic troubleshooting workflows, and offer detailed protocols to ensure you achieve a final product of the highest possible purity and integrity.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding incomplete deprotection.
Q1: What are the typical analytical signs that point to incomplete deprotection?
A1: The primary indicators of incomplete deprotection are typically observed during analytical quality control using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[7]
-
Reverse-Phase HPLC (RP-HPLC): Incompletely deprotected oligos are more hydrophobic due to the residual protecting groups. This causes them to elute later than the full-length, fully deprotected product, appearing as distinct, post-eluting peaks.[7]
-
Anion-Exchange HPLC (AX-HPLC): In this method, incompletely deprotected species may manifest as broadened or shouldered peaks that are not well-resolved from the main product peak.[7]
-
Mass Spectrometry (MS): This is the most definitive method. You will observe species with molecular weights higher than the expected mass of your final product.[7] The mass difference can often pinpoint the specific protecting group that was not removed. For example, a persistent tert-butyldimethylsilyl (TBDMS) group adds 114 Da to the expected mass.[7]
Q2: My deprotection reagent is old. Can this really be the problem?
A2: Absolutely. The age and quality of your deprotection reagents are paramount.
-
Ammonium Hydroxide: Concentrated ammonium hydroxide, a workhorse reagent, is a saturated solution of ammonia gas in water.[8] Over time, especially with repeated opening of the bottle, the ammonia gas concentration decreases, significantly reducing its deprotection efficacy.[7][8] It is strongly recommended to use fresh ammonium hydroxide, aliquoted into smaller, tightly sealed containers and stored in a refrigerator.[8]
-
Methylamine-Containing Reagents (e.g., AMA): A 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) is often used for "UltraFAST" deprotection.[9] Similar to ammonium hydroxide, the effectiveness of this reagent can diminish over time.
-
Anhydrous Reagents for RNA Deprotection: For the removal of 2'-hydroxyl protecting groups in RNA synthesis (e.g., TBDMS), reagents like tetrabutylammonium fluoride (TBAF) are used. The water content in these reagents is a critical factor; excess water can significantly inhibit the deprotection reaction, particularly for pyrimidines.[7][10]
Q3: Can the oligonucleotide sequence itself make deprotection more difficult?
A3: Yes, the sequence composition can have a significant impact.
-
Guanine-Rich Sequences: The removal of the protecting group on guanine (commonly isobutyryl 'iBu' or dimethylformamidine 'dmf') is often the rate-limiting step in the deprotection process.[7][11] Consequently, sequences with a high guanine content may necessitate longer deprotection times or more stringent conditions to achieve complete removal.[7]
-
Secondary Structures: Highly structured oligonucleotides, such as those that can form hairpins or G-quadruplexes, can sometimes hinder the access of deprotection reagents to all sites within the molecule.[12][13]
Q4: I have a sensitive modification on my oligo. What are "UltraMILD" conditions?
A4: Many valuable modifications, such as certain fluorescent dyes or base analogs, are labile and cannot withstand the harsh conditions of standard deprotection (e.g., prolonged heating in concentrated ammonium hydroxide).[1] For these cases, "UltraMILD" phosphoramidites and corresponding deprotection protocols are used.[1]
-
UltraMILD Protecting Groups: These include phenoxyacetyl (Pac) for dA, acetyl (Ac) for dC, and iso-propyl-phenoxyacetyl (iPr-Pac) for dG.[1]
-
UltraMILD Deprotection Reagents: A common UltraMILD condition is using potassium carbonate (K₂CO₃) in methanol, which is significantly gentler than ammonia-based reagents.[1]
In-Depth Troubleshooting Guides
When standard troubleshooting fails, a more systematic approach is required. Use these guides to diagnose and resolve persistent deprotection issues.
Guide 1: Diagnosing the Problem - A Systematic Workflow
The first step in solving incomplete deprotection is to systematically identify the root cause. The following workflow, represented visually, provides a logical path for diagnosis.
Caption: Systematic workflow for diagnosing incomplete deprotection issues.
Guide 2: Common Protecting Groups and Their Removal Challenges
The choice of protecting group strategy is fundamental to successful synthesis.[14][15] Understanding the lability of each group is key to troubleshooting.
| Protecting Group | Nucleobase | Common Deprotection Reagent | Potential Issue & Causality | Recommended Action |
| Benzoyl (Bz) | Adenine (dA), Cytosine (dC) | Ammonium Hydroxide, AMA | Relatively stable; can be resistant to removal under mild conditions. | Ensure sufficient deprotection time and temperature (e.g., 55°C for 8-16 hours with NH₄OH).[5] |
| Acetyl (Ac) | Cytosine (dC) | Ammonium Hydroxide, AMA, K₂CO₃/MeOH | More labile than Bz, but susceptible to transamination with methylamine in AMA, forming N4-methyl-dC.[9][16] | When using AMA, ensure deprotection is not performed at excessively high temperatures. Ac-dC is the required cytidine for UltraFAST protocols.[9] |
| Isobutyryl (iBu) | Guanine (dG) | Ammonium Hydroxide, AMA | Rate-limiting step. Most resistant to cleavage. Incomplete removal is a very common failure mode.[7][16] | For G-rich sequences, extend deprotection time significantly. Consider using a more labile dG protecting group like dmf-dG for faster deprotection.[7][16] |
| Dimethylformamidine (dmf) | Guanine (dG), Adenine (dA) | Ammonium Hydroxide, AMA | More labile than iBu, allowing for faster deprotection, but can still be problematic in G-rich sequences. | A good alternative to iBu-dG for reducing deprotection times. |
| tert-Butyldimethylsilyl (TBDMS) | 2'-Hydroxyl (RNA) | TBAF, TEA·3HF | Highly sensitive to water content in the deprotection reagent. Excess moisture dramatically slows the reaction.[7][10] | Use fresh, anhydrous grade TBAF or TEA·3HF. Store reagents over molecular sieves to maintain low water content.[10] |
| Cyanoethyl (CE) | Phosphate Backbone | Ammonium Hydroxide, AMA, DBU | Generally labile, but its removal generates acrylonitrile, which can form adducts with the oligo if not efficiently removed.[11][17] | Standard basic deprotection conditions are usually sufficient. For sensitive oligos, a separate DBU treatment step can be performed on the solid support before cleavage.[18] |
Guide 3: The Challenge of Modified Oligonucleotides
Modifications add another layer of complexity. Not only can the modification itself be sensitive to deprotection conditions, but it can also sterically hinder the removal of adjacent protecting groups.
Case Study: 2'-Fluoro Modified Oligonucleotides
2'-Fluoro modifications (2'-F-RNA) are common in therapeutic oligonucleotides for enhancing nuclease resistance and binding affinity.[5]
-
Advantage: They do not require a 2'-hydroxyl protecting group, simplifying the synthesis.[5]
-
Deprotection Strategy: Deprotection is similar to standard DNA, focusing on the removal of base and phosphate protecting groups. A standard protocol involves heating the solid support in concentrated ammonium hydroxide (28-30%) at 55°C for 8-16 hours.[5]
-
Troubleshooting:
-
Incomplete Base Deprotection: As with standard DNA, this is often due to aged ammonium hydroxide or insufficient time/temperature, especially with G-rich sequences.
-
Side Reactions: Although 2'-F modifications are generally stable, ensure that any other sensitive modifications in the sequence are compatible with the chosen deprotection conditions.[5]
-
Orthogonal Protection Strategies
For complex molecules with multiple functionalities, an orthogonal protection strategy is invaluable.[12][14][19] This involves using protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[14]
-
Example: The dimethylacetamidine (Dma) group can be used to protect adenine bases. It remains intact during treatment with potassium carbonate in methanol (which removes "UltraMILD" groups), but can be subsequently removed by treatment with ammonia in methanol.[12][13] This strategy can be used to prevent unwanted hybridization during enzymatic ligation steps by selectively exposing certain domains of an oligonucleotide.[12]
Experimental Protocols
Protocol 1: Standard Deprotection Using Aqueous Ammonium Hydroxide
This protocol is suitable for standard DNA oligonucleotides and many robust modified oligos without base-labile components.
-
Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1-2 mL of fresh, concentrated aqueous ammonium hydroxide (28-30% NH₃).
-
Seal the vial tightly. Ensure the cap is rated for the temperature and pressure.
-
Heat the vial at 55°C for 8-16 hours. The exact time depends on the sequence (longer for G-rich oligos) and the specific protecting groups used.[5]
-
After incubation, cool the vial to room temperature before opening in a fume hood.
-
Transfer the supernatant containing the oligonucleotide to a new tube.
-
Rinse the solid support with 0.5-1 mL of 50% acetonitrile/water and combine this rinse with the supernatant.[5]
-
Dry the combined solution in a vacuum concentrator. The resulting pellet is the crude deprotected oligonucleotide, ready for purification.
Protocol 2: UltraFAST Deprotection Using AMA
This protocol is for rapid deprotection and requires the use of Ac-dC instead of Bz-dC to prevent base modification.[9][16]
-
Prepare the AMA reagent by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine. Prepare this mixture fresh and keep it cold.
-
Transfer the solid support to a 2 mL screw-cap vial.
-
Add 1-2 mL of the AMA reagent to the vial.
-
Seal the vial tightly and heat at 65°C for 10-15 minutes.[20][21]
-
Cool the vial to room temperature, then uncap carefully in a fume hood.
-
Proceed with steps 6-8 from Protocol 1.
Protocol 3: Deprotection of 2'-Silyl Ethers in RNA Synthesis
This protocol describes the final deprotection step for RNA, after the base and phosphate protecting groups have been removed.
-
Ensure the crude, base-deprotected RNA pellet is completely dry.
-
Fully redissolve the RNA pellet in anhydrous DMSO. Gentle heating (up to 65°C) may be required.[8]
-
Add triethylamine trihydrofluoride (TEA·3HF).
-
After cooling, the reaction can be quenched and the fully deprotected RNA can be precipitated or desalted.
Visualization of Key Relationships
Caption: Key factors influencing the efficiency of oligonucleotide deprotection.
References
-
Sierzchala, A. B., Dellinger, D. J., Betley, J. R., Wyrzykiewicz, T. K., Vallone, P. M., & Caruthers, M. H. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 30(19), e101. [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Dressman, H. K., Barley-Maloney, L., Rowlette, L. L., Agris, P. F., & Garcia-Blanco, M. A. (2006). Assessing incomplete deprotection of microarray oligonucleotides in situ. Nucleic Acids Research, 34(19), e131. [Link]
-
Sierzchala, A. B., Dellinger, D. J., Betley, J. R., Wyrzykiewicz, T. K., Vallone, P. M., & Caruthers, M. H. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. PubMed. [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Guga, P., & Rzeszowska-Wolny, J. (2020). Synthesis of nucleobase-modified RNA oligonucleotides. Encyclopedia.pub. [Link]
-
Wang, X., & Seela, F. (2018). Oligonucleotide synthesis under mild deprotection conditions. Nucleic Acids Research, 46(18), 9207–9218. [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Iwai, S. (2007). Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. Journal of the Mass Spectrometry Society of Japan, 55(1), 1-8. [Link]
-
Fergione, S., & Fedorova, O. (2021). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Dressman, H. K., Barley-Maloney, L., Rowlette, L. L., Agris, P. F., & Garcia-Blanco, M. A. (2006). Assessing incomplete deprotection of microarray oligonucleotides in situ. PubMed. [Link]
-
Glen Research. (n.d.). Glen Reports: Oligonucleotide Deprotection. Retrieved from [Link]
-
Stawinski, J., & Strömberg, R. (1994). On the rapid deprotection of synthetic oligonucleotides and analogs. ResearchGate. [Link]
- Google Patents. (n.d.). JP4705716B2 - Oligonucleotide deprotection.
-
Guga, P., & Rzeszowska-Wolny, J. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(15), 3321. [Link]
-
Glen Research. (n.d.). Oligonucleotide Deprotection Guide. Retrieved from [Link]
-
Scribd. (n.d.). Deprotection Guide 20200110. Retrieved from [Link]
-
Biolytic. (2023). A 10 Step Guide to Oligonucleotide Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Retrieved from [Link]
Sources
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing incomplete deprotection of microarray oligonucleotides in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. atdbio.com [atdbio.com]
- 12. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. glenresearch.com [glenresearch.com]
- 17. JP4705716B2 - Oligonucleotide deprotection - Google Patents [patents.google.com]
- 18. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 20. chemrxiv.org [chemrxiv.org]
- 21. scribd.com [scribd.com]
- 22. glenresearch.com [glenresearch.com]
Technical Support Center: Analysis of 2'-O-Me-m6A Modified RNA by Mass Spectrometry
<_Step_2>
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N6,2'-O-dimethyladenosine (2'-O-Me-m6A or m6Am) modified RNA. This guide is designed to provide expert insights and practical solutions for the unique challenges encountered during mass spectrometry (MS) analysis of this specific modification. We will delve into the causality behind common artifacts, provide validated protocols, and offer a systematic approach to troubleshooting.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems in a question-and-answer format, organized by experimental stage.
Stage 1: Sample Preparation & Digestion
Question: My final nucleoside digest shows poor recovery of modified nucleosides. What are the likely causes?
Answer: Poor recovery often stems from incomplete enzymatic digestion or loss of sample during cleanup steps.
-
Incomplete Digestion: The 2'-O-methyl group on the ribose renders the adjacent 3' phosphodiester bond resistant to cleavage by common endonucleases like Nuclease P1.[1]
-
Causality: Nuclease P1 requires a free 2'-hydroxyl group for its catalytic activity. The methyl group at this position sterically hinders the enzyme, slowing down the reaction significantly.
-
Solution: Increase the digestion time for Nuclease P1 up to 24 hours when 2'-O-methylated nucleosides are expected.[1] Additionally, ensure the sequential addition of enzymes (e.g., Nuclease P1 followed by Phosphodiesterase I and then a phosphatase like Bacterial Alkaline Phosphatase) is optimized.[2]
-
-
Sample Loss during Cleanup: Standard filtration devices used to remove enzymes post-digestion can lead to the loss of hydrophobic modified nucleosides.
-
Causality: Modified nucleosides, including m6Am, can be more hydrophobic than their canonical counterparts and may adsorb to the surfaces of filtration membranes, such as those made of poly(ether sulfone) (PES).[3][4]
-
Solution:
-
Pre-condition the filter with a small amount of the sample or a standard solution to saturate non-specific binding sites.
-
Consider alternative cleanup methods like micro-solid phase extraction (µSPE) with C18 tips, which can be more effective for desalting and recovery.[5]
-
If using filtration, perform a wash step with a small volume of the initial mobile phase to recover any adsorbed nucleosides.
-
-
Question: I am seeing unexpected peaks in my chromatogram that don't correspond to known modifications. Could this be from the sample prep?
Answer: Yes, artifacts can be introduced during RNA isolation and digestion.
-
Chemical Instability: Some modifications are chemically labile and can degrade or rearrange under certain pH or temperature conditions. For example, m1A can undergo Dimroth rearrangement to m6A at alkaline pH.[3][4] While 2'-O-Me-m6A is relatively stable, it's crucial to maintain appropriate pH (around 7.0) during digestion.[1]
-
Enzyme Contamination: Contaminating activities in commercially available enzymes can lead to non-specific degradation or modification of your sample.[3][4]
-
Solution: Use high-purity, LC-MS grade enzymes and buffers. Always run a "blank" digestion (no RNA) to identify any background peaks originating from the reagents themselves.
-
Stage 2: LC-MS Analysis
Question: I am observing a peak with the correct mass for 2'-O-Me-m6A ([M+H]+ at m/z 296.1), but its retention time is incorrect, or I see multiple peaks with the same mass.
Answer: This issue points towards isomeric contamination or on-column degradation.
-
Isomeric Contamination: N6,N6-dimethyladenosine (m62A) is an isomer of 2'-O-Me-m6A (m6Am) and has the exact same precursor mass.[6]
-
Causality: Both molecules have the same elemental composition (C12H17N5O4). Without proper chromatographic separation, they cannot be distinguished by MS1 alone.
-
Solution: Optimize your liquid chromatography method. A hydrophilic interaction liquid chromatography (HILIC) column is often effective for separating these closely related polar nucleosides.[6][7] The distinct fragmentation patterns in MS/MS can also differentiate them. 2'-O-Me-m6A will typically show a neutral loss of the methylated ribose, while m62A will lose an unmethylated ribose.
-
-
In-Source Decay/Fragmentation: The energy in the electrospray ionization (ESI) source can sometimes be high enough to cause fragmentation before the ions enter the mass analyzer.[8]
-
Causality: The glycosidic bond between the base and the ribose is relatively labile. High source temperatures or voltages can induce cleavage, leading to the detection of the free base (N6-methyladenine) and potentially complicating quantification. This phenomenon, known as in-source decay (ISD), is more common in MALDI but can occur in ESI.[8][9][10]
-
Solution: Methodically reduce the ESI source temperature and capillary voltage to the minimum required for stable ionization. This minimizes the internal energy transferred to the analyte, preserving the intact nucleoside.
-
Question: My signal intensity for 2'-O-Me-m6A is low and inconsistent, and I see many adduct peaks (e.g., M+Na, M+K).
Answer: This is a classic case of ion suppression and salt adduction, which are common issues in nucleic acid analysis.[3][11]
-
Causality: The phosphate backbone of RNA is negatively charged, readily binding cations like Na+ and K+ from buffers, glassware, or solvents.[11] These adducts split the ion current among multiple species, reducing the signal of the desired protonated molecule ([M+H]+). This can severely impact quantification.[3][4]
-
Solutions:
-
Strict Salt Control: Use ultra-pure, LC-MS grade water and solvents.[12] Prepare all buffers with high-purity reagents and filter them.[13][14] Avoid glass wherever possible; use high-quality polypropylene tubes.
-
Effective Desalting: Ensure your post-digestion cleanup is robust. Methods like RP-IP-HPLC or µSPE are effective at removing salts.[5][15][16]
-
Mobile Phase Additives: The use of a small amount of a volatile ion-pairing agent like triethylamine (TEA) in the mobile phase can help mask residual charges and improve peak shape, although it may cause some signal suppression itself and requires a clean system.[15]
-
| Common Adducts in Positive ESI Mode | Mass Difference from [M+H] | Appearance |
| Sodium Adduct [M+Na]+ | +21.9821 Da | A significant peak at M+22 |
| Potassium Adduct [M+K]+ | +37.9559 Da | A peak at M+38, often with lower intensity than sodium |
| Ammonium Adduct [M+NH4]+ | +17.0265 Da | A peak at M+17, common when using ammonium-based buffers |
Table 1: Common adducts observed in RNA nucleoside analysis. Masses are relative to the protonated molecule [M+H]+.[17][18]
Stage 3: Data Interpretation & Fragmentation
Question: How can I confidently identify 2'-O-Me-m6A using MS/MS fragmentation?
Answer: Confident identification relies on observing characteristic fragmentation patterns, specifically the neutral loss of the ribose moiety.
-
Fragmentation Pathway: In collision-induced dissociation (CID), the most common fragmentation pathway for nucleosides is the cleavage of the N-glycosidic bond.[19][20][21]
-
For 2'-O-Me-m6A ([M+H]+ = m/z 296.1), this results in a neutral loss of the 2'-O-methylated ribose (mass ≈ 146.0579 Da). This produces a characteristic product ion corresponding to the protonated N6-methyladenine base at m/z 150.07 .
-
The presence of the methylated ribose itself can sometimes be observed as a fragment at m/z 147.06 .
-
-
Distinguishing from Isomers:
-
m62A ([M+H]+ = m/z 296.1) will lose an unmethylated ribose (mass ≈ 132.0423 Da), producing a protonated N6,N6-dimethyladenine base at m/z 164.09 .
-
Am (2'-O-methyladenosine, an isobar) ([M+H]+ = m/z 282.1) will lose the methylated ribose to produce the protonated adenine base at m/z 136.06 .
-
m6A (N6-methyladenosine, an isobar) ([M+H]+ = m/z 282.1) will lose the unmethylated ribose to produce the protonated N6-methyladenine base at m/z 150.07 .
-
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard to use for quantifying 2'-O-Me-m6A? A1: The gold standard is a stable isotope-labeled (SIL) version of 2'-O-Me-m6A (e.g., 13C or 15N labeled). This standard co-elutes and has nearly identical ionization efficiency, correcting for matrix effects and variations in instrument response. If a SIL standard is unavailable, a structurally similar, non-endogenous modified nucleoside can be used, but this requires more rigorous validation.
Q2: Can I analyze 2'-O-Me-m6A at the oligonucleotide level instead of digesting to single nucleosides? A2: Yes, this is known as a "middle-down" or "bottom-up" proteomics-style approach for RNA. It involves digesting the RNA with sequence-specific RNases (like RNase T1 or RNase A) to generate larger fragments.[15][22] This method provides sequence context for the modification but is analytically more complex, requiring high-resolution mass spectrometry and sophisticated data analysis software. It is powerful for mapping the location of a modification within a specific RNA molecule.[2]
Q3: How much starting material (total RNA) do I need for reliable detection? A3: This is highly dependent on the abundance of the modification and the sensitivity of your mass spectrometer. For global analysis in abundant RNAs like rRNA or tRNA, 1-2 µg of total RNA is often sufficient.[22] For less abundant mRNA, you may need to start with a larger amount of total RNA (e.g., 50-100 µg) to purify the poly(A)+ fraction before digestion.[1][14][23] Recent advances are pushing detection limits into the nanogram range and even toward single-cell analysis.[24]
Q4: My instrument software has identified a peak as 2'-O-Me-m6A, is that sufficient? A4: No. Automated annotation should always be manually validated. You must verify the following:
-
Accurate Mass: The precursor ion mass should be within a tight tolerance (e.g., < 5 ppm) of the theoretical mass.[19][20]
-
Retention Time: The retention time must match that of a pure, authenticated chemical standard run under the exact same conditions.
-
MS/MS Spectrum: The fragmentation pattern must match the characteristic pattern for 2'-O-Me-m6A (see Figure 1) and be distinct from known isomers and isobars.
Key Experimental Protocol: RNA Digestion for Nucleoside Analysis
This protocol is a validated starting point for the complete enzymatic digestion of RNA into its constituent nucleosides for LC-MS analysis.
Step-by-Step Method:
-
RNA Denaturation: In a sterile, RNase-free microcentrifuge tube, take up to 10 µg of purified RNA. Adjust the volume to 20 µL with nuclease-free water. Heat at 70°C for 3 minutes, then immediately place on ice for 2 minutes to denature secondary structures.
-
Enzymatic Digestion:
-
Prepare a digestion master mix. For each sample, combine:
-
Add 4 µL of the master mix to the denatured RNA. The total volume should be ~24-25 µL.
-
-
Incubation: Incubate the reaction at 37°C.
-
For standard RNA, 2-3 hours is sufficient.
-
For samples containing 2'-O-methylated species, extend the incubation to 18-24 hours to ensure complete digestion. [1]
-
-
Enzyme Removal & Sample Cleanup:
-
Add an equal volume of nuclease-free water to the digest.
-
Transfer the sample to a 10 kDa molecular weight cutoff (MWCO) filter device.
-
Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 10-15 minutes).
-
Collect the filtrate, which contains the nucleosides.
-
Optional Recovery Step: Add 25 µL of LC-MS mobile phase A to the filter, incubate for 2 minutes, and centrifuge again. Combine this filtrate with the first one to maximize recovery.
-
-
Analysis: The sample is now ready for injection into the LC-MS/MS system. Store at -80°C if not analyzing immediately.[1]
References
-
de Crécy-Lagard, V., et al. (2021). Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry. STAR Protocols. [Link]
-
Clark, K. D. (2022). Sample Preparation Strategies for Characterizing RNA Modifications in Small-Volume Samples and Single Cells. LCGC International. [Link]
-
Le, B., et al. (2022). Characterization and Sequence Mapping of Large RNA and mRNA Therapeutics Using Mass Spectrometry. Analytical Chemistry. [Link]
-
Kirpekar, F., et al. (2005). Identification of RNA molecules by specific enzyme digestion and mass spectrometry: software for and implementation of RNA mass mapping. Nucleic Acids Research. [Link]
-
Ross, R. L., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. [Link]
-
Chao, M.-R., et al. (2023). Simultaneous RNA and DNA Adductomics Using Single Data-Independent Acquisition Mass Spectrometry Analysis. Chemical Research in Toxicology. [Link]
-
Ross, R. L., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research - PMC. [Link]
-
Leitner, A., et al. (2018). A guide to large-scale RNA sample preparation. Analytical and Bioanalytical Chemistry. [Link]
-
Ross, R. L., et al. (2023). (PDF) Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. ResearchGate. [Link]
-
Chao, M.-R., et al. (2023). Simultaneous RNA and DNA Adductomics Using Single Data-Independent Acquisition Mass Spectrometry Analysis - NIH. [Link]
-
Schowe, S. W., et al. (2022). Identification of RNA Fragments Resulting from Enzymatic Degradation using MALDI-TOF Mass Spectrometry. Journal of Visualized Experiments. [Link]
-
Jora, M., et al. (2022). Locating chemical modifications in RNA sequences through ribonucleases and LC-MS based analysis. Methods in Enzymology. [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Website. [Link]
-
Hu, S., et al. (2021). Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients. Frontiers in Cell and Developmental Biology. [Link]
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Waters. [Link]
-
UC Riverside. (n.d.). Useful Mass Differences. Analytical Chemistry Instrumentation Facility. [Link]
-
Takara Bio. (2021). Best practices for RNA-seq success, part I: Optimizing sample prep. Takara Bio Website. [Link]
-
DeRicco, J., et al. (2017). Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). Journal of the American Society for Mass Spectrometry. [Link]
-
CD Genomics. (n.d.). RNA Sequencing Sample Submission and Preparation Guidelines. CD Genomics Website. [Link]
-
Hu, S., et al. (2021). Quantitative Analysis of Methylated Adenosine Modifications... Frontiers. [Link]
-
Mathur, L., et al. (2021). Quantitative analysis of m6A RNA modification by LC-MS. STAR Protocols. [Link]
-
Mathur, L., et al. (2021). Quantitative analysis of m6A RNA modification by LC-MS - PMC. STAR Protocols. [Link]
-
CD Genomics. (n.d.). Comprehensive Overview of m6A Detection Methods. CD Genomics Website. [Link]
-
Kellner, S., et al. (2021). Detection of 2′-O-methylation, m⁶A and AlkB-sensitive modifications in... ResearchGate. [Link]
-
Liu, Y., et al. (2023). 2'-O-methylation and N6-methyladenosine enhance the oral delivery of small RNAs in mice. Molecular Therapy: Nucleic Acids. [Link]
-
Cui, Y., et al. (2019). Detection of N6‑methyladenosine modification residues (Review). International Journal of Molecular Medicine. [Link]
-
Takayama, M. (2008). MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. Journal of the Mass Spectrometry Society of Japan. [Link]
-
Qu, Y., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. [Link]
-
Mathur, L., et al. (2021). Quantitative analysis of m6A RNA modification by LC-MS - UCI Sites. [Link]
-
Zhang, C., et al. (2021). The detection and functions of RNA modification m6A based on m6A writers and erasers. Genes & Diseases. [Link]
-
Takayama, M. (2008). MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. PubMed. [Link]
-
Wang, Y., et al. (2022). Profiling of Transcriptome-Wide N6-Methyladenosine (m6A) Modifications and Identifying m6A Associated Regulation in Sperm Tail Formation in Anopheles sinensis. International Journal of Molecular Sciences. [Link]
-
Douthwaite, S., & Kirpekar, F. (2007). Identifying modifications in RNA by MALDI mass spectrometry. Methods in Enzymology. [Link]
-
Chang, H.-C., et al. (2022). Electrospray ionization in-source decay of N-glycans and the effects on N-glycan structural identification. Rapid Communications in Mass Spectrometry. [Link]
-
Wu, B., et al. (2024). RNA m6A modification, signals for degradation or stabilisation? The Biochemical Journal. [Link]
-
Takayama, M. (2010). Matrix Effect on In-Source Decay Products of Peptides in Matrix-Assisted Laser Desorption/Ionization. Journal of the Mass Spectrometry Society of Japan. [Link]
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- 6. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
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Technical Support Center: Minimizing Phosphoramidite Impurities for High-Fidelity Oligonucleotide Synthesis
Welcome to the Technical Support Center dedicated to ensuring the highest fidelity in your oligonucleotide synthesis through the meticulous control of phosphoramidite quality. This guide is designed for researchers, scientists, and professionals in drug development who understand that the success of their work is intrinsically linked to the purity of their starting materials. Here, we dissect the common challenges associated with phosphoramidite impurities and provide actionable, field-proven solutions.
I. Frequently Asked Questions (FAQs)
Q1: What are phosphoramidite impurities and why are they a concern?
A1: Phosphoramidites are the chemical building blocks used in the solid-phase synthesis of DNA and RNA.[1][2] Impurities are any substances that deviate from the ideal phosphoramidite structure. These can arise during synthesis, purification, or storage of the phosphoramidites.[3] Even minute levels of impurities can have a significant impact on the quality of the final oligonucleotide product.[] The repetitive nature of oligonucleotide synthesis can amplify the presence of these impurities, leading to a cascade of potential issues including truncated sequences, incorrect base incorporation, and the formation of adducts, all of which can compromise the efficacy and safety of the final product.[][5]
Q2: How are phosphoramidite impurities classified?
A2: Impurities are broadly categorized based on their reactivity during synthesis and their potential to be incorporated into the final oligonucleotide.[5][6]
-
Non-Reactive, Non-Critical Impurities: These do not participate in the coupling reaction and are typically washed away during the synthesis cycle. Examples include hydrolyzed phosphoramidites (H-phosphonates). While they don't directly contaminate the oligonucleotide, they can reduce coupling efficiency by lowering the concentration of the active phosphoramidite.[5][6]
-
Reactive, Non-Critical Impurities: These impurities can react during the synthesis cycle but the resulting modified oligonucleotides are easily separated during standard purification.[5]
-
Reactive, Critical Impurities: This is the most detrimental class. These impurities are incorporated into the oligonucleotide chain and are difficult or impossible to remove through purification.[5][6] This can lead to final products with undesirable and potentially harmful characteristics.[6]
Q3: What is the single most common cause of poor phosphoramidite performance?
A3: The presence of moisture is by far the most common culprit for poor phosphoramidite performance.[7] Phosphoramidites are highly sensitive to moisture and will readily hydrolyze to form H-phosphonates, which are inactive in the coupling reaction.[8] This hydrolysis reduces the concentration of the active phosphoramidite, leading to lower coupling efficiencies and an increased likelihood of n-1 sequences (oligonucleotides missing one base).[9]
Q4: How does coupling efficiency impact the final yield of my oligonucleotide?
A4: The impact of coupling efficiency is cumulative and has a dramatic effect on the final yield of the full-length product, especially for longer oligonucleotides.[9] Even a seemingly small decrease in efficiency per cycle results in a significant reduction in the overall yield.[9]
| Coupling Efficiency per Cycle | Theoretical Yield of a 20-mer | Theoretical Yield of a 50-mer | Theoretical Yield of a 100-mer |
| 99.5% | 90.9% | 77.8% | 60.5% |
| 99.0% | 82.6% | 60.5% | 36.6% |
| 98.0% | 67.6% | 36.4% | 13.3% |
| Data compiled from multiple sources providing theoretical yield calculations.[9] |
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a systematic approach to resolving them.
Issue 1: Low Coupling Efficiency and Presence of n-1 Sequences
Symptoms:
-
Low yield of the full-length oligonucleotide.
-
Significant presence of n-1 sequences (sequences missing one nucleotide) observed in HPLC or Mass Spectrometry analysis.
Potential Causes & Solutions:
1. Moisture Contamination:
-
Causality: Water reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[10] This leads to a free 5'-hydroxyl group that, if not properly capped, can react in the next cycle, resulting in an n-1 deletion.
-
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Ensure that the acetonitrile (ACN) used for phosphoramidite dissolution and on the synthesizer has a water content of less than 30 ppm, and ideally below 15 ppm.[10][11] Use fresh, septum-sealed bottles of anhydrous ACN.[10]
-
Proper Phosphoramidite Handling: Dissolve phosphoramidites under a dry, inert atmosphere (e.g., argon or helium).[10] Use dry syringes and vials.[7] For phosphoramidites that are oils, take extra care to prevent moisture exposure during dissolution, which may take several minutes.[7]
-
Use of Molecular Sieves: For custom or particularly hygroscopic phosphoramidites, drying the dissolved amidite with high-quality 3Å molecular sieves just before use can effectively remove residual water.[8][11]
-
2. Phosphoramidite Degradation:
-
Causality: Phosphoramidites have a finite shelf life and can degrade over time, even when stored correctly. Degradation products are often non-reactive and reduce the concentration of the active amidite.
-
Troubleshooting Steps:
-
Check Expiration Dates: Do not use expired phosphoramidites.
-
Re-qualify Older Reagents: If you suspect degradation, re-analyze the phosphoramidite using ³¹P NMR to assess its purity.[12]
-
Proper Storage: Store phosphoramidites at the recommended temperature (typically 2 to 8°C) under an inert atmosphere.[13]
-
3. Inefficient Capping:
-
Causality: The capping step is designed to block any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent coupling cycles.[13] Inefficient capping is a primary cause of n-1 deletions.[9]
-
Troubleshooting Steps:
-
Check Capping Reagents: Ensure that your capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and have not degraded.
-
Optimize Capping Time: For longer oligonucleotides or those with known difficult couplings, consider extending the capping time or performing a double capping step.[13]
-
Issue 2: Unexpected Peaks in HPLC or Mass Spectrometry Analysis
Symptoms:
-
Presence of peaks other than the full-length product and expected n-1 sequences.
-
Mass spectrometry data indicates adducts or other modifications.
Potential Causes & Solutions:
1. P(V) Impurities:
-
Causality: Phosphoramidites can oxidize from the active P(III) state to the inactive P(V) state. These P(V) impurities, such as phosphonates, will not couple and can contribute to lower yields.
-
Troubleshooting Steps:
2. Acrylonitrile Adducts (+53 Da):
-
Causality: During the deprotection step with ammonia, the cyanoethyl protecting group is removed, forming acrylonitrile. This highly reactive species can then form adducts with the nucleobases, particularly thymine. This is more prevalent in the synthesis of long oligonucleotides.[10]
-
Troubleshooting Steps:
3. Dimer and Branched Impurities:
-
Causality: Acidic activators can cause premature removal of the 5'-DMT protecting group from the phosphoramidite in solution. This can lead to the formation of a dimer which can then be incorporated into the growing oligonucleotide chain, resulting in an n+1 impurity.[10] Loss of base protecting groups during synthesis can also lead to branched impurities.[]
-
Troubleshooting Steps:
-
Activator Choice: Be aware of the acidity of your activator and its potential to cause this side reaction, especially with dG phosphoramidites.[10]
-
Phosphoramidite Quality: Ensure your phosphoramidites have intact base protecting groups.
-
Experimental Workflow: Quality Control of Phosphoramidites
A multi-faceted analytical approach is crucial for the comprehensive quality control of phosphoramidites.[14]
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To assess the purity of the phosphoramidite and quantify the main component and impurities.[14]
-
Protocol:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase A: 0.1M Triethylammonium acetate (TEAA) in water (pH 7.0).[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient: A suitable gradient elution from low to high acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV at 260 nm.[9]
-
Sample Preparation: Dissolve the phosphoramidite in acetonitrile to a concentration of ~1.0 mg/mL.[12]
-
2. Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
-
Objective: To identify and quantify phosphorus-containing species, particularly to differentiate between the active P(III) phosphoramidite and inactive P(V) oxidation products.[14]
-
Protocol:
-
Spectrometer: A standard NMR spectrometer.
-
Pulse Program: A proton-decoupled pulse sequence is typically used to obtain singlets for each phosphorus environment.[15]
-
Analysis: The phosphoramidite P(III) signals typically appear in the region of 140-155 ppm.[15] P(V) impurities will appear in a different region of the spectrum (typically 0-20 ppm). The purity can be determined by integrating the respective signal areas.[12]
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To identify and structurally characterize impurities, as well as to confirm the mass of the phosphoramidite.[14]
-
Protocol:
-
LC System: A UHPLC system is often preferred for better resolution.[14]
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).[14]
-
Mobile Phase A: 10 mM Ammonium acetate in water.[14]
-
Mobile Phase B: Acetonitrile.[14]
-
Mass Spectrometer: A high-resolution mass spectrometer for accurate mass measurements.
-
Visualization of Key Processes
Oligonucleotide Synthesis Cycle
Caption: The four main steps of the solid-phase oligonucleotide synthesis cycle.[5][13]
Impact of Moisture on Phosphoramidite
Caption: The detrimental effect of moisture on phosphoramidite stability and function.
III. References
-
Amerigo Scientific. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. [Link]
-
Huaren Science. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. [Link]
-
PubMed. Chemical Synthesis of Oligonucelotide Sequences: Phosphoramidite Chemistry. [Link]
-
ACS Publications. Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. [Link]
-
Wikipedia. Nucleoside phosphoramidite. [Link]
-
Glen Research. Glen Report 19.13: Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. [Link]
-
PMC - NIH. Perspectives on the Designation of Oligonucleotide Starting Materials. [Link]
-
Waters. Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Phosphoramidites in Custom Oligonucleotide Synthesis: A Manufacturer's Perspective. [Link]
-
NIH. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. [Link]
-
Glen Research. Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. [Link]
-
Reddit. HPLC of Phosphoramidites. [Link]
-
Magritek. Phosphoramidite compound identification and impurity control by Benchtop NMR. [Link]
-
PMC - NIH. Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. [Link]
Sources
- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 2. nbinno.com [nbinno.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. usp.org [usp.org]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Modified RNA Synthesis Core: A Technical Support Center for Overcoming Sequence-Specific Challenges
Welcome to the technical support center for modified RNA synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and applying modified RNA. Here, we move beyond standard protocols to address the nuanced, sequence-specific problems that can arise during your experiments. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower your research and development.
Section 1: In Vitro Transcription (IVT) of Modified RNA - Troubleshooting the Core Synthesis
The foundation of any successful experiment involving modified RNA is a robust in vitro transcription (IVT) reaction. However, the incorporation of modified nucleotides can introduce variability and challenges not seen with standard RNA synthesis.
Frequently Asked Questions (FAQs)
Q1: My IVT reaction with modified nucleotides has a very low yield or has failed completely. What are the likely causes and how can I fix this?
A1: Low or no yield in a modified IVT reaction is a common issue that can often be traced back to a few key factors:
-
Poor Quality DNA Template: Contaminants such as salts or ethanol from plasmid purification can inhibit RNA polymerases.[1][2] It is crucial to ensure your DNA template is of high purity.
-
Troubleshooting: Precipitate your DNA template with ethanol and resuspend it in an RNase-free buffer to remove contaminants.[1] Verify the integrity and concentration of your linearized template on an agarose gel.
-
-
Incorrect Template Linearization: If the plasmid template is not completely linearized, the polymerase can generate transcripts of varying lengths, or fail to initiate transcription efficiently.[1][2]
-
Troubleshooting: Confirm the correct restriction enzyme cut site and ensure complete digestion by running an aliquot on an agarose gel.[2]
-
-
RNase Contamination: RNases are ubiquitous and can rapidly degrade your newly synthesized RNA.[1][3][]
-
Inactive RNA Polymerase: The polymerase itself can be a point of failure, especially if subjected to multiple freeze-thaw cycles.[3]
-
Inhibition by Modified Nucleotides: Some modified nucleotides can be incorporated less efficiently by T7 RNA polymerase, leading to a decrease in the overall yield of full-length transcripts.[5]
-
Troubleshooting: Optimize the ratio of modified to unmodified nucleotides. In some cases, a partial substitution can improve yield while still conferring the desired properties.
-
Q2: I'm observing RNA transcripts that are shorter or longer than the expected size. What's causing this?
A2: Aberrant transcript size is a frequent problem in IVT reactions. Here’s a breakdown of the common culprits:
-
Incomplete Transcription (Shorter Transcripts):
-
Low Nucleotide Concentration: Insufficient NTPs can lead to premature termination of transcription.[2] The concentration should ideally be at least 12 µM.[2]
-
GC-Rich Templates: Templates with high GC content can cause the polymerase to stall and terminate prematurely.[2]
-
Troubleshooting: Lower the reaction temperature from 37°C to 30°C to help the polymerase read through these regions.[2]
-
-
Cryptic Termination Sites: The sequence of your template might contain cryptic termination signals for the RNA polymerase.[1]
-
Troubleshooting: Subcloning the template into a different vector with a different polymerase promoter may resolve this issue.[1]
-
-
-
Longer-Than-Expected Transcripts:
-
Incomplete Plasmid Linearization: If the plasmid is not fully digested, the polymerase can read through the intended stop site, generating longer transcripts.[2]
-
Template with 3' Overhangs: Some restriction enzymes create 3' overhangs, which can serve as a template for the polymerase, leading to longer transcripts.[2]
-
Troubleshooting: Use a restriction enzyme that generates blunt ends or 5' overhangs.[2]
-
-
Experimental Workflow: Troubleshooting a Failed Modified IVT Reaction
Section 2: Navigating the Nuances of Modified Nucleotides
The choice and placement of modified nucleotides are critical for the desired biological outcome. However, these modifications can have unintended consequences on RNA synthesis and function.
Frequently Asked Questions (FAQs)
Q3: How do different modified bases affect T7 RNA polymerase activity and fidelity?
A3: Modified nucleotides can have varied effects on T7 RNA polymerase. While the enzyme is generally tolerant of non-natural NTPs, some modifications can impact its performance:
-
N1-methylpseudouridine (m1Ψ) and Pseudouridine (Ψ): These are commonly used to reduce the immunogenicity of mRNA.[6] While m1Ψ is generally well-incorporated, high concentrations can sometimes lead to a modest decrease in transcription yield.[5] Pseudouridine has been shown to specifically increase the error rate of T7 RNA polymerase.[5][7][8]
-
5-methylcytidine (m5C) and 5-methyluridine (m5U): These modifications generally do not significantly alter the fidelity of T7 RNA polymerase.[9]
-
N6-methyladenosine (m6A) and 5-hydroxymethyluridine (hm5U): Both of these modifications have been observed to increase the combined error rate of T7 RNA polymerase and reverse transcriptases.[5][7][8]
Table 1: Impact of Common Modifications on T7 RNA Polymerase
| Modification | Impact on Yield | Impact on Fidelity (Error Rate) |
| Pseudouridine (Ψ) | Generally well-tolerated | Increased error rate[5][7][8] |
| N1-methylpseudouridine (m1Ψ) | Minor decrease at high concentrations | Generally low impact |
| 5-methylcytidine (m5C) | Minimal impact | No significant change[9] |
| 5-methyluridine (m5U) | Minimal impact | No significant change[9] |
| N6-methyladenosine (m6A) | Can decrease yield | Increased error rate[5][7][8] |
| 5-hydroxymethyluridine (hm5U) | Can decrease yield | Increased error rate[5][7][8] |
Q4: My modified mRNA shows lower than expected protein expression. What could be the cause?
A4: While modifications like m1Ψ are known to enhance protein expression by reducing innate immune responses, their effect can be context-dependent:[10][11]
-
Secondary Structure in the 5'-UTR: The incorporation of m1Ψ can stabilize secondary structures in the 5' untranslated region (UTR), which may inhibit the initiation of translation.[10][11]
-
Codon Usage: The efficiency of translation is also dependent on the availability of tRNAs corresponding to the codons in your mRNA sequence.[12] Using codons that are rare in the host organism can lead to slower translation and lower protein yield.[12][13]
-
Sequence Context of Modification: The position of the modified nucleotide within a codon can subtly influence the fidelity of amino acid incorporation.[15][16] While m1Ψ generally does not substantially change the rate of translation, it can modulate decoding in a sequence-dependent manner.[15][16]
Section 3: Purification and Quality Control of Modified RNA
Ensuring the purity and integrity of your modified RNA is paramount for reliable downstream applications. Impurities can lead to confounding experimental results and unwanted side effects in therapeutic applications.
Frequently Asked Questions (FAQs)
Q5: What are the best methods for purifying modified RNA, and what impurities should I be concerned about?
A5: Chemically modified RNA often requires more stringent purification than standard RNA.[17] The choice of method depends on the scale of your synthesis and the required purity.
-
Common Impurities:
-
Unincorporated NTPs
-
Short, abortive transcripts
-
DNA template
-
Enzymes (RNA polymerase, DNase)
-
Double-stranded RNA (dsRNA) byproducts
-
-
Purification Methods:
-
Phenol-Chloroform Extraction: A traditional method that is effective for removing proteins but may not efficiently remove other impurities.[18]
-
Silica-Based Spin Columns: Convenient for small-scale purification, they effectively remove most impurities but can have limitations with very long transcripts.[18]
-
Magnetic Beads: Ideal for high-throughput applications, oligo(dT) magnetic beads can specifically capture polyadenylated mRNA.[18][19]
-
High-Performance Liquid Chromatography (HPLC): Ion-pair reverse-phase HPLC is a high-resolution method capable of separating full-length modified RNA from shorter transcripts and other impurities.[17] This is often the method of choice for therapeutic-grade RNA.
-
Q6: How can I assess the quality and integrity of my purified modified RNA?
A6: A multi-pronged approach to quality control is essential to ensure your modified RNA meets the required specifications.
-
Integrity Assessment:
-
Denaturing Agarose Gel Electrophoresis: Provides a qualitative assessment of the size and integrity of your RNA. Degraded RNA will appear as a smear rather than a sharp band.[]
-
Capillary Electrophoresis (CE): Offers a high-resolution, quantitative assessment of RNA integrity and can detect degradation products.[20]
-
-
Purity Assessment:
-
UV Spectrophotometry (A260/A280 and A260/A230 ratios): Provides an estimate of purity with respect to protein and chemical contaminants.
-
Reverse-Phase HPLC: Can quantify the purity of the full-length RNA product.[20]
-
qPCR or ddPCR: Used to quantify residual DNA template.[20]
-
dsRNA ELISA: Quantifies the amount of double-stranded RNA, which can be a potent inducer of innate immune responses.[20]
-
-
Identity Confirmation:
Protocol: Quality Control of Modified mRNA
-
Quantification and Purity Ratios:
-
Measure the concentration and A260/A280 and A260/A230 ratios using a spectrophotometer (e.g., NanoDrop). Aim for ratios of ~2.0.
-
-
Integrity Analysis by Capillary Electrophoresis:
-
Prepare the sample according to the instrument manufacturer's protocol (e.g., Agilent Bioanalyzer or Fragment Analyzer).
-
Run the sample to obtain an electropherogram and an RNA Integrity Number (RIN) or equivalent quality score. A high score indicates intact RNA.
-
-
Residual DNA Template Quantification by qPCR:
-
Design primers specific to the DNA template.
-
Perform qPCR on the purified RNA sample, including a no-reverse transcriptase control to ensure amplification is from DNA and not RNA.
-
Quantify against a standard curve of the plasmid DNA.
-
-
dsRNA Contamination Assessment by ELISA:
-
Use a dsRNA-specific antibody-based ELISA kit.
-
Follow the manufacturer's protocol to quantify the level of dsRNA in your sample.
-
Section 4: Troubleshooting Downstream Applications of Modified RNA
The ultimate test of your modified RNA is its performance in a biological system. Issues at this stage can often be traced back to the synthesis and purification process.
Frequently Asked Questions (FAQs)
Q7: My modified RNA is causing a strong inflammatory response in cells. How can I reduce its immunogenicity?
A7: The innate immune system has pattern recognition receptors (PRRs) that can detect foreign RNA, leading to an inflammatory response.[23][24]
-
Incorporate Modified Nucleotides: This is the most effective strategy. Replacing uridine with m1Ψ or pseudouridine can significantly reduce the activation of PRRs like Toll-like receptors (TLRs).[6]
-
Ensure High Purity: Double-stranded RNA (dsRNA) is a major trigger of the innate immune response.[20] High-purity purification methods like HPLC are crucial to remove dsRNA byproducts.
-
Codon Optimization: While primarily for enhancing translation, codon optimization can also alter the RNA sequence to remove motifs that are known to be immunostimulatory.
Q8: I'm observing significant off-target effects with my modified siRNA. What strategies can I use to improve specificity?
A8: Off-target effects, where an siRNA silences unintended genes, are a major concern in RNAi experiments.[25][26] These effects are often mediated by the "seed region" of the siRNA, which can have miRNA-like activity.[25][26]
-
Chemical Modifications: Introducing modifications, such as 2'-O-methylation, into the seed region of the siRNA guide strand can reduce miRNA-like off-target effects without compromising on-target silencing.[25][26]
-
Pooling of siRNAs: Using a pool of multiple siRNAs that target different regions of the same mRNA can reduce the concentration of any single siRNA, thereby minimizing off-target effects associated with a specific seed sequence.[25][26][27]
-
Dose Response: Use the minimal concentration of siRNA that achieves the desired level of knockdown to reduce the likelihood of off-target effects.[28]
-
Sequence Design Algorithms: Employ design tools that screen for potential off-target binding sites and select siRNA sequences with a lower probability of off-target effects.[27]
References
- Advancements and challenges in next-generation mRNA vaccine manufacturing systems. (n.d.). Vertex AI Search.
- Quantifying the influence of 5′-RNA modifications on RNA polymerase I activity - PMC. (n.d.). PubMed Central.
- Base modifications affecting RNA polymerase and reverse transcriptase fidelity | Nucleic Acids Research | Oxford Academic. (n.d.). Oxford Academic.
- Five Challenges and Solutions in the mRNA Vaccine Manufacturing Process - PPD. (2022, September 13). PPD.
- From COVID-19 to Global Health: Challenges and Opportunities in mRNA Vaccine Production - Preprints.org. (2025, July 3). Preprints.org.
- From COVID-19 to Global Health: Challenges and Opportunities in mRNA Vaccine Manufacturing - Frontiers. (n.d.). Frontiers.
- N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC - PubMed Central. (n.d.). PubMed Central.
- (PDF) Base modifications affecting RNA polymerase and reverse transcriptase fidelity. (2025, August 5).
- Prospects and Challenges in Developing mRNA Vaccines for Infectious Diseases and Oncogenic Viruses - PMC - NIH. (2024, May 22). NIH.
- Base modifications affecting RNA polymerase and reverse transcriptase fidelity - NEB. (n.d.). NEB.
- HPLC Purification of Chemically Modified RNA Aptamers - PMC - NIH. (n.d.). NIH.
- Base modifications affecting RNA polymerase and reverse transcriptase fidelity - Semantic Scholar. (2018, May 10). Semantic Scholar.
- Comprehensive guide to RNA purification - Abcam. (n.d.). Abcam.
- Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines. (2021, April 6).
- Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines. (2021, April 6).
- Codon Optimization & Its Impact on mRNA Translation Efficiency - Creative Biolabs. (n.d.). Creative Biolabs.
- In Vitro Transcription: Common Causes of Reaction Failure - Promega Connections. (2019, April 25). Promega Connections.
- mRNA Purification Methods and Process | Danaher Life Sciences. (n.d.). Danaher Life Sciences.
- N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - ResearchGate. (n.d.). ResearchGate.
- N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation | bioRxiv. (2022, June 14). bioRxiv.
- In Vitro Transcription Troubleshooting | Blog - ZAGENO. (2020, December 17). ZAGENO.
- Overcoming RNA Bottlenecks - Part 4: Advancing Analytical and QC Methods for RNA Therapeutics - Exothera. (2025, March 31). Exothera.
- Analysis of RNA and its Modifications - PMC - NIH. (2024, November 29). NIH.
- Co-optimization of codon usage and mRNA secondary structure using quantum computing. (2025, July 24).
- RNA modifications - Abcam. (n.d.). Abcam.
- RNA Modifications - Labome. (n.d.). Labome.
- Advances in Quantitative Techniques for Mapping RNA Modifications - MDPI. (n.d.). MDPI.
- Methods for reducing siRNA off-target binding - Eclipsebio. (n.d.). Eclipsebio.
- What Is Codon Optimization? Boosting Protein Expression in Synthetic Biology. (2025, April 26).
- RNA isolation and purification | Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
- Codon Optimization: Understanding the Basics | IDT - Integrated DNA Technologies. (2025, March 31). Integrated DNA Technologies.
- Synthetic circRNA therapeutics: innovations, strategies, and future horizons - PMC - NIH. (2024, November 9). NIH.
- How to Purify High-Quality RNA | Biocompare.com. (2021, January 21). Biocompare.com.
- Codon Optimization Tools for Increased Protein Expression - Bitesize Bio. (2025, May 19). Bitesize Bio.
- siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - NIH. (n.d.). NIH.
- In Vitro Transcription and the Use of Modified Nucleotides - Promega Connections. (2020, June 26). Promega Connections.
- Assessing the Immunogenicity of Synthetic RNA Using Blood Cells - PubMed. (n.d.). PubMed.
- Technote 2 Ways to Reduce siRNA Off-target Effects - siTOOLs Biotech. (n.d.). siTOOLs Biotech.
- How can be rule out the possible off-target effect of siRNA? - ResearchGate. (2016, August 10). ResearchGate.
- Assessing the Immunogenicity of Synthetic RNA Using Blood Cells. (n.d.).
- Reducing off-target effects in RNA interference experiments - Horizon Discovery. (n.d.). Horizon Discovery.
- Top Tips for Troubleshooting In Vitro Transcription - Bitesize Bio. (2025, April 29). Bitesize Bio.
- Optimizing In Vitro Transcription for High-Yield mRNA Synthesis - RNA / BOC Sciences. (n.d.). RNA / BOC Sciences.
- Troubleshooting the Synthesis of Modified Oligonucleotides | TriLink BioTechnologies. (n.d.). TriLink BioTechnologies.
- Assessing the Immunogenicity of Synthetic RNA Using Blood Cells - ResearchGate. (2025, September 2). ResearchGate.
- cDNA Synthesis Troubleshooting | Blog - ZAGENO. (2020, November 17). ZAGENO.
- RNAscope ISH Troubleshooting - Bio-Techne. (n.d.). Bio-Techne.
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- 28. researchgate.net [researchgate.net]
Technical Support Center: Capping Strategy Optimization for Modified Phosphoramidite Chemistry
Welcome to the Technical Support Center for capping strategy optimization in modified phosphoramidite chemistry. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your oligonucleotide synthesis. This resource is structured to address specific issues you may encounter, explaining the causality behind experimental choices to ensure the integrity of your research.
Troubleshooting Guide
This section addresses specific problems that can arise during the capping step of oligonucleotide synthesis. Each issue is presented with its likely causes and a step-by-step protocol for resolution.
Problem 1: High Levels of (n-1) Deletion Sequences in Final Product
Question: My final oligonucleotide analysis (HPLC/Mass Spectrometry) shows a significant peak corresponding to the (n-1) product, indicating a high level of deletion sequences. What is the most likely cause and how can I fix it?
Answer:
A high percentage of (n-1) sequences is the most direct indicator of inefficient capping.[1][2][3][4] During synthesis, if a phosphoramidite fails to couple to the growing oligonucleotide chain, a free 5'-hydroxyl group remains. The purpose of the capping step is to permanently block this group by acetylation, preventing it from participating in the next coupling cycle.[5][6][7] If this capping is incomplete, the unreacted chain will couple with the next phosphoramidite, resulting in a sequence missing one nucleotide—an "n-1" deletion.[2][3][4]
Probable Causes & Solutions:
-
Degraded Capping Reagents: Acetic anhydride (Cap A) is sensitive to moisture. N-methylimidazole (NMI) in Cap B can also degrade over time.
-
Insufficient Reagent Delivery: The synthesizer may not be delivering a sufficient volume of capping reagents to the synthesis column.
-
Short Capping Time: The reaction time may be too short for the capping reaction to go to completion, especially with sterically hindered or modified phosphoramidites.
-
Solution: Increase the capping time. For standard phosphoramidites, 15-30 seconds is typical, but for modified residues, this may need to be extended.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high (n-1) deletion sequences.
Problem 2: Guanine Modification and G to A Substitutions
Question: My sequence analysis shows a higher than expected rate of G to A substitutions. Could this be related to my capping strategy?
Answer:
Yes, this is a known side reaction related to standard capping chemistry.[9][10] Acetic anhydride, in combination with the activator (NMI or DMAP), can lead to the modification of guanine residues.[9] This modification can subsequently lead to the accumulation of G to A substitutions in the final oligonucleotide product.[9][10] Excessive capping conditions, such as prolonged reaction times or a high concentration of reagents, can exacerbate this issue.[9]
Probable Causes & Solutions:
-
Aggressive Capping Conditions: The standard acetic anhydride capping mixture can be too harsh for certain sequences, particularly those rich in guanine.
-
Solution 1: Replace the standard acetic anhydride-based capping mixture with anhydrides of carboxylic acids that are weaker than acetic acid.[9]
-
Solution 2: A more effective solution is to switch to a phosphoramidite-based capping reagent, such as UniCap™ Phosphoramidite.[1][9] This approach avoids the use of carboxylic acid anhydrides altogether, significantly reducing the rate of G to A substitutions.[9]
-
-
Use of DMAP as a Catalyst: While 4-dimethylaminopyridine (DMAP) is a very efficient catalyst for acetylation, it has been reported to cause the formation of a fluorescent adduct at the O6 position of guanine.[1][9]
-
Solution: If you are using DMAP in your Cap B solution, switch to N-methylimidazole (NMI), which is less prone to this side reaction.[1]
-
Data Interpretation: Common HPLC/MS Observations
| Observation | Probable Cause | Recommended Action |
| Large, sharp peak at (n-1) | Inefficient capping of failed couplings. | Review and optimize capping step (reagents, time, delivery).[1][4] |
| Broad main product peak | Co-elution of closely related impurities. | Check for base modifications; consider alternative capping chemistry.[4] |
| Series of peaks preceding the main peak | Accumulation of deletion sequences (n-1, n-2, etc.). | Indicates a systemic issue with coupling or capping efficiency.[4] |
| Unexpected mass additions (+42 Da) | Acetylation of nucleobases. | Optimize capping conditions to be less aggressive. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and optimization of capping strategies in phosphoramidite chemistry.
1. What is the chemical mechanism of the standard capping reaction?
The standard capping reaction is an acetylation of the free 5'-hydroxyl group. It occurs in two steps:
-
Activation: Acetic anhydride (in Cap A) reacts with N-methylimidazole (the catalyst in Cap B) to form a highly reactive intermediate, N-acetylimidazolium.
-
Acetylation: This reactive intermediate is then attacked by the free 5'-hydroxyl group on the solid support, forming a stable acetyl ester cap.[5] A mild base, such as pyridine or lutidine, is included to neutralize the acetic acid byproduct.[5]
Caption: Mechanism of the standard capping reaction.
2. Why is capping so critical for the synthesis of long oligonucleotides?
The efficiency of each step in the synthesis cycle is cumulative. For a 20-mer with a 99% coupling efficiency, the theoretical yield of the full-length product is about 82%. For a 100-mer, this drops to just 36.6%.[4] Inefficient capping leads to the accumulation of n-1 deletion sequences.[8] In long oligonucleotides, the proportion of these failure sequences can become very significant, making purification of the full-length product extremely difficult.[8] This is because n-1 products have very similar properties to the full-length oligo, especially in trityl-on purifications where both possess a 5'-trityl group.[1]
3. What are the main alternatives to the standard acetic anhydride capping?
The primary alternative is using a phosphoramidite-based capping reagent.[1] A common example is UniCap™ Phosphoramidite, which is a phosphoramidite of diethylene glycol monoethyl ether.[1]
Comparison of Capping Strategies
| Feature | Acetic Anhydride Capping | Phosphoramidite Capping (UniCap™) |
| Mechanism | Acetylation of 5'-OH group. | Phosphitylation of 5'-OH group.[1] |
| Efficiency | Typically ~97-99%.[1] | Can be >99%.[1] |
| Side Reactions | Can cause G to A substitutions.[9][10] | Avoids anhydride-related base modifications.[9] |
| Best For | Standard DNA/RNA synthesis. | Long oligos, sensitive/modified oligos, gene synthesis.[1][8] |
4. Do I need to cap after every coupling step?
Yes, it is essential to perform a capping step after every coupling cycle.[6] Even with coupling efficiencies approaching 99.5%, a small percentage of chains will fail to react in each cycle.[11] Without capping, these unreacted chains would continue to elongate in subsequent cycles, leading to a complex mixture of deletion mutants that are difficult to purify away from the desired full-length product.[7]
5. How do I assess the efficiency of my capping step?
Directly measuring capping efficiency on-instrument is difficult. The most practical way is to assess the purity of the final, deprotected oligonucleotide.
-
Method: Use anion-exchange or ion-pair reversed-phase HPLC (High-Performance Liquid Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) to analyze the crude product.[][13]
-
Interpretation: A low level of the n-1 peak relative to the full-length product (n) peak is indicative of high capping efficiency. A significant n-1 peak suggests a capping problem that needs to be addressed.[4] For mRNA, more specialized ribozyme cleavage assays followed by LC-MS can provide quantitative data on capping efficiency.[14][15]
References
-
emp BIOTECH. Capping A and B | Capping Solutions for Oligo Synthesis. [Link]
-
Glen Research. DNA Capping Reagents for Oligonucleotide Synthesis. [Link]
-
YouDoBio. Capping Reagents A and B | Oligo Synthesis. [Link]
-
Glen Research. Glen Report 17.13 - UniCap Phosphoramidite, AN alternative to acetic anhydride capping. [Link]
-
emp BIOTECH. Oligonucleotide Synthesis Reagents. [Link]
-
Catalysts. The Science of Oligonucleotide Synthesis via Phosphoramidite Chemistry: Mechanisms, Efficiency, and Optimization Strategies. [Link]
-
MDPI. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA. [Link]
-
bioRxiv. Assay for Rapid Quantification of Capped and Tailed Intact mRNA. [Link]
-
NIH. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA. [Link]
-
MDPI. The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. [Link]
-
Glen Research. Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. [Link]
-
ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]
-
Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis. [Link]
-
ResearchGate. (PDF) The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. empbiotech.com [empbiotech.com]
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- 11. atdbio.com [atdbio.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming 2'-O-Me-m6A Incorporation by LC-MS Analysis
For researchers, scientists, and drug development professionals navigating the complexities of the epitranscriptome, the precise identification and quantification of RNA modifications are paramount. Among the more than 170 known chemical modifications, N6,2'-O-dimethyladenosine (m6Am or 2'-O-Me-m6A) presents a unique analytical challenge.[1] Located at the 5' cap of mRNA, adjacent to the 7-methylguanosine (m7G), this modification plays a critical role in mRNA stability and translation.[2] Its structural similarity to the highly abundant internal modification N6-methyladenosine (m6A) necessitates a robust and highly specific analytical method for confirmation and absolute quantification.
This guide provides an in-depth comparison of methodologies, establishing Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard for this application. We will explore the causality behind the experimental choices in a self-validating LC-MS protocol and compare its performance against alternative, sequencing-based approaches.
The Gold Standard: Isotope Dilution LC-MS/MS for Absolute Quantification
Mass spectrometry is a powerful tool for analyzing RNA modifications because it provides a direct readout of any chemical change that alters the mass of a canonical nucleoside.[3] For absolute quantification, isotope dilution mass spectrometry is the method of choice.[4] This approach is considered the "gold standard" because it combines the superior separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry (MS/MS), while correcting for sample loss and matrix effects through the use of a stable isotope-labeled internal standard (SILIS).[4][5][6]
Principle of the Method
The core principle involves the complete enzymatic digestion of RNA into its constituent nucleosides.[7][8][9] These nucleosides are then separated chromatographically and detected by a mass spectrometer. By operating in Multiple Reaction Monitoring (MRM) mode, the instrument isolates a specific parent ion (the protonated nucleoside) and fragments it, monitoring for a characteristic product ion (typically the protonated nucleobase). This two-stage verification provides exceptional specificity. Quantification is achieved by comparing the signal intensity of the endogenous target nucleoside to that of a known concentration of a co-injected SILIS.
Visualizing the LC-MS/MS Workflow
Caption: End-to-end workflow for m6Am quantification by LC-MS/MS.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to ensure accuracy and reproducibility, incorporating steps for validation and quality control.
1. RNA Isolation and Purity Assessment
-
Action: Isolate total RNA from cells or tissues using a robust method like a TRIzol-based approach or a commercial kit (e.g., PureLink RNA Mini Kit).[10] Ensure sufficient starting material to yield >50 µg of total RNA.[7][9]
-
Causality & QC: High-quality, intact RNA is the foundation of accurate quantification. After isolation, assess RNA concentration (e.g., NanoDrop) and integrity (e.g., Agilent Bioanalyzer). An A260/A280 ratio of ~2.0 is critical to ensure the sample is free from protein contamination, which can interfere with enzymatic digestion.
2. Complete Enzymatic Digestion to Nucleosides
-
Action: Digest 1-5 µg of RNA to single nucleosides. A common and effective two-step protocol involves:
-
Incubation with Nuclease P1 at 37°C in a slightly acidic buffer (e.g., ammonium acetate, pH 5.3).
-
Addition of Bacterial Alkaline Phosphatase (BAP) and a buffer shift to alkaline pH (e.g., ammonium bicarbonate) for a second incubation at 37°C.[6]
-
-
Causality: Nuclease P1 cleaves the phosphodiester bonds to yield 5'-mononucleotides. BAP then removes the phosphate group to yield the final nucleosides.[6] This complete digestion is crucial; incomplete hydrolysis is a major source of quantification error.[5][6] Using a combination of enzymes ensures robust conversion to the desired analytes for MS detection.
3. Standard Curve Preparation and Internal Standard Spiking
-
Action: Prepare a series of calibration standards by serially diluting certified standards of adenosine and m6Am (e.g., 0.5, 1, 2, 5, 10, 20, 50 µg/L).[7][10] To each calibrant and digested RNA sample, add a precise amount of a stable isotope-labeled internal standard (SILIS) for m6Am.
-
Trustworthiness: This step is the cornerstone of a self-validating system. The calibration curve establishes the linear response of the instrument, allowing for the conversion of signal intensity (ion counts) to concentration.[7] The SILIS has a different mass but is chemically identical to the analyte, meaning it behaves identically during chromatography and ionization. Any sample loss during preparation or signal variation due to ion suppression in the MS source will affect the analyte and the SILIS equally, allowing their ratio to remain constant and ensuring highly accurate quantification.[5][6]
4. Chromatographic Separation
-
Action: Separate the nucleosides using liquid chromatography. Due to the polar nature of nucleosides, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice, often providing better retention and separation than traditional reversed-phase (C18) columns.[11][12] A typical mobile phase system would be acetonitrile and water with a salt additive like ammonium formate.
-
Causality: Chromatographic separation is non-negotiable. It resolves the target nucleosides from the highly abundant canonical nucleosides (A, G, C, U) and, critically, from isomeric compounds that have the same mass (like m6A) but different structures. Without effective separation, co-eluting isomers would enter the mass spectrometer simultaneously, making unambiguous quantification impossible.
5. Tandem Mass Spectrometry (MS/MS) Detection
-
Action: Perform detection on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.
-
Key MRM Transitions:
-
Adenosine (A): m/z 268.1 → 136.1
-
N6-methyladenosine (m6A): m/z 282.1 → 150.1
-
N6,2'-O-dimethyladenosine (m6Am): m/z 296.1 → 150.1
-
-
Causality: The first quadrupole selects the parent ion mass (the intact nucleoside, [M+H]+). The second quadrupole (collision cell) fragments the ion. The third quadrupole selects for the specific fragment ion mass (the nucleobase, [BH2]+). This process ensures that the signal is highly specific to the target molecule, filtering out background noise and other compounds.[8]
6. Data Analysis and Quantification
-
Action: Plot the peak area ratios (analyte/SILIS) of the calibration standards against their concentrations to generate a linear regression curve.[7] Use this equation to determine the concentration of m6Am in the experimental samples. The final result is typically expressed as a molar ratio of the modified nucleoside to its unmodified counterpart (e.g., m6Am/A).[13]
Comparative Analysis: LC-MS vs. Alternative Methods
While LC-MS provides absolute, quantitative data, other methods are used for transcriptome-wide mapping. It is crucial to understand their distinct capabilities and limitations.[14][15]
| Feature | LC-MS/MS (This Protocol) | Antibody-Based (m6A-seq/MeRIP-seq) | Direct RNA Sequencing (Nanopore) |
| Quantification | Absolute & Quantitative | Semi-quantitative, relative enrichment | Semi-quantitative, stoichiometry estimation |
| Specificity | Very High. Distinguishes m6Am from m6A by chromatography. | Low for m6Am. Antibodies often cross-react with the more abundant m6A.[16] | Moderate-High. Relies on detecting distinct electrical current disruptions.[17][18] |
| Resolution | No sequence information (bulk analysis) | Low (~100-200 nt) | Single-nucleotide |
| Input RNA | Low (1-5 µg total RNA) | High (µg of poly(A) RNA) | Moderate (ng to µg of poly(A) RNA) |
| Primary Use | Validation & absolute quantification of global levels. | Transcriptome-wide mapping of enriched regions .[14][19] | Mapping modifications on individual, full-length transcripts .[17][20] |
| Key Weakness | Destroys sequence context. | Prone to antibody bias and false positives; cannot pinpoint the exact modification site.[15] | Accuracy depends heavily on computational models; can struggle with complex modification patterns.[17] |
Expert Insights & Troubleshooting
-
Pitfall: Incomplete Digestion. This is a primary cause of underestimation. Mitigation: Always optimize enzyme concentrations and incubation times. If quantification seems unexpectedly low, re-evaluate the digestion step.[5][6]
-
Pitfall: Isomer Co-elution. Even with a good column, m6A and m6Am can be challenging to separate. Mitigation: Method development is key. Adjust the gradient, mobile phase composition, or switch to a different selectivity column (e.g., HILIC vs. C18) to achieve baseline separation.[11]
-
Pitfall: Ion Suppression. Components from the sample matrix can co-elute and interfere with the ionization of the target analyte, reducing its signal. Mitigation: This is the primary reason for using a stable isotope-labeled internal standard. The SILIS experiences the same suppression, so the ratio remains accurate, correcting for the effect.[5][6]
Conclusion
For the unambiguous confirmation and absolute quantification of 2'-O-Me-m6A (m6Am) incorporation, isotope dilution Liquid Chromatography-Mass Spectrometry is the definitive gold standard. Its combination of chromatographic separation and specific mass-based detection provides unparalleled accuracy and reliability, overcoming the critical challenge of distinguishing m6Am from its m6A isomer. While sequencing methods are invaluable for transcriptome-wide mapping, they lack the quantitative rigor and specificity required for validation. Therefore, LC-MS/MS should be considered an essential and complementary tool in any research program studying the functional roles of RNA modifications.
References
-
Comparison of m6A Sequencing Methods. CD Genomics. [Link]
-
Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Waters Corporation. [Link]
-
Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review. PubMed. [Link]
-
Separation of nucleotides by hydrophilic interaction chromatography using the FRULIC-N column. ResearchGate. [Link]
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PubMed Central. [Link]
-
Hydrophilic Interaction Liquid Chromatography for Oligonucleotide Therapeutics: Method Considerations. LCGC International. [Link]
-
Quantitative analysis of m6A RNA modification by LC-MS. PubMed Central. [Link]
-
Comprehensive Overview of m6A Detection Methods. CD Genomics. [Link]
-
Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). PubMed Central. [Link]
-
Systematic comparison of tools used for m6A mapping from nanopore direct RNA sequencing. PubMed. [Link]
-
How Do You Identify m6A Methylation in Transcriptomes at High Resolution? A Comparison of Recent Datasets. UCL Discovery. [Link]
-
Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. PubMed Central. [Link]
-
Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. Journal of the American Chemical Society. [Link]
-
Quantitative analysis of m6A RNA modification by LC-MS. ResearchGate. [Link]
-
Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. Semantic Scholar. [Link]
-
How Do You Identify m6 A Methylation in Transcriptomes at High Resolution? A Comparison of Recent Datasets. National Institutes of Health. [Link]
-
Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. PubMed Central. [Link]
-
Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. ACS Publications. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. ResearchGate. [Link]
-
Chromatograms from LC/MS analysis of nucleosides from enzymatic digests... ResearchGate. [Link]
-
Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. ResearchGate. [Link]
-
Quantitative analysis of m6A RNA modification by LC-MS. UCI Sites. [Link]
-
Decoding m6Am by simultaneous transcription-start mapping and methylation quantification. eLife. [Link]
-
The role of m6A and m6Am RNA modifications in the pathogenesis of diabetes mellitus. Frontiers. [Link]
-
Quantification of m⁶A levels using LC-MS/MS and identification of m⁶A... ResearchGate. [Link]
-
Quantification of global m6A RNA methylation levels by LC-MS/MS. Visikol. [Link]
-
Method for Direct Mass-Spectrometry-Based Identification of Monomethylated RNA Nucleoside Positional Isomers and Its Application to the Analysis of Leishmania rRNA. ACS Publications. [Link]
-
Differential m6A, m6Am, and m1A Demethylation Mediated by FTO in Cell Nucleus and Cytoplasm. PubMed Central. [Link]
Sources
- 1. Frontiers | The role of m6A and m6Am RNA modifications in the pathogenesis of diabetes mellitus [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 11. Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]
- 16. Decoding m6Am by simultaneous transcription-start mapping and methylation quantification | eLife [elifesciences.org]
- 17. Systematic comparison of tools used for m6A mapping from nanopore direct RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Comparison of m6A Sequencing Methods - CD Genomics [cd-genomics.com]
- 20. researchgate.net [researchgate.net]
A Comparative Performance Analysis: 2'-O-Me-m6A vs. Standard m6A Phosphoramidites in Oligonucleotide Synthesis
In the rapidly evolving landscape of RNA therapeutics and research, the precise incorporation of modified nucleotides is paramount for achieving desired biological activity, stability, and specificity. Among the most significant epitranscriptomic marks, N6-methyladenosine (m6A) and 2'-O-methylation (2'-O-Me) are of considerable interest. The combination of these two modifications in a single building block, 2'-O-Me-N6-methyladenosine (2'-O-Me-m6A), offers unique properties to synthetic oligonucleotides. This guide provides an in-depth, objective comparison of the performance of 2'-O-Me-m6A phosphoramidite against the standard m6A phosphoramidite in solid-phase oligonucleotide synthesis.
Introduction: The Significance of m6A and 2'-O-Methylation in RNA Biology
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a crucial role in virtually all aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[1][2] Its presence can modulate RNA structure and protein-RNA interactions, making it a key regulator of gene expression.[1] Dysregulation of m6A has been implicated in various diseases, including cancer, making it a prime target for therapeutic intervention.[3]
2'-O-methylation is another common RNA modification where a methyl group is added to the 2' hydroxyl of the ribose sugar.[4] This modification is known to enhance the thermal stability of RNA duplexes and, critically, confer significant resistance to nuclease degradation.[5][6] The 2'-O-Me modification also tends to favor an A-form helical conformation, similar to that of natural RNA.
The dual-modified 2'-O-Me-m6A nucleoside, therefore, presents an attractive tool for researchers looking to combine the biological relevance of m6A with the enhanced stability imparted by 2'-O-methylation. This guide will dissect the performance differences between the phosphoramidite building blocks used to incorporate these modifications into synthetic oligonucleotides.
Chemical Structures and Synthesis Considerations
The fundamental difference in the chemical structure of the two phosphoramidites lies in the presence of a methyl group on the 2'-hydroxyl of the ribose sugar in the 2'-O-Me-m6A phosphoramidite. This seemingly small addition has significant implications for the performance of the phosphoramidite during synthesis and the properties of the final oligonucleotide.
Figure 1. Chemical structures of standard m6A and 2'-O-Me-m6A phosphoramidites.
The synthesis of both phosphoramidites involves multi-step chemical processes. The synthesis of the standard m6A phosphoramidite has been a subject of optimization to improve yields.[7] The addition of the 2'-O-methyl group in the 2'-O-Me-m6A phosphoramidite adds a layer of complexity to its synthesis.[8]
Performance in Oligonucleotide Synthesis: A Head-to-Head Comparison
The performance of a phosphoramidite in automated solid-phase synthesis is judged by several factors, most critically its coupling efficiency and the time required to achieve a near-quantitative reaction.
| Performance Metric | Standard m6A Phosphoramidite | 2'-O-Me-m6A Phosphoramidite | Key Considerations |
| Recommended Coupling Time | 12 minutes[9] | 6 minutes[10][11] | The shorter coupling time for the 2'-O-Me-m6A amidite suggests more favorable reaction kinetics. |
| Steric Hindrance | Lower | Higher (due to 2'-O-Me group) | The presence of the 2'-O-methyl group can introduce steric bulk, which is a critical factor in the efficiency of the coupling reaction. However, modern activators can effectively overcome this. |
| Protecting Groups | Typically Phenoxyacetyl (Pac) on N6 | Typically Phenoxyacetyl (Pac) on N6 | Both amidites utilize similar protecting group strategies to prevent side reactions. |
| Deprotection | Compatible with standard and UltraMild conditions[9] | Compatible with standard and UltraMild conditions[10][11] | No significant difference in deprotection requirements. |
The most striking difference is the recommended coupling time. The 2'-O-Me-m6A phosphoramidite, despite the potential for increased steric hindrance from the 2'-O-methyl group, exhibits faster coupling kinetics. This is likely due to the electronic effects of the 2'-O-methyl group influencing the reactivity of the 3'-phosphoramidite. The shorter coupling time is advantageous as it reduces the overall synthesis time and minimizes the exposure of the growing oligonucleotide chain to the chemical reagents, which can help in reducing the accumulation of side products.
Experimental Protocols
Standard Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides using both phosphoramidites follows the standard four-step cycle of detritylation, coupling, capping, and oxidation.
Figure 2. The four-step automated oligonucleotide synthesis cycle.
Step-by-Step Methodology:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The phosphoramidite (either standard m6A or 2'-O-Me-m6A) is activated by an activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI)) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of deletion mutants in the final product.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in a water/pyridine/THF solution).
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Post-Synthesis Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. Both phosphoramidites are compatible with a range of deprotection conditions, from UltraMild (e.g., potassium carbonate in methanol) to standard (e.g., AMA - ammonium hydroxide/methylamine).[9][10][11]
Performance of the Resulting Oligonucleotide
The choice of phosphoramidite not only affects the synthesis process but also significantly influences the properties of the final oligonucleotide product.
| Property | Oligonucleotide with Standard m6A | Oligonucleotide with 2'-O-Me-m6A | Rationale and Implications |
| Nuclease Resistance | Similar to standard RNA | Significantly Enhanced | The 2'-O-methyl group sterically hinders the approach of nucleases, leading to a longer half-life in biological systems.[5][6] |
| Duplex Stability (Tm) | Destabilizing (relative to unmodified A)[12][13] | Stabilizing (relative to standard m6A) | The m6A modification itself can disrupt base stacking and hydrogen bonding, leading to a lower melting temperature (Tm).[12] The 2'-O-methyl group, however, pre-organizes the ribose into a C3'-endo pucker, which stabilizes the A-form helix of an RNA duplex, thus increasing the Tm.[4] |
| Binding Affinity | Lowered by m6A modification | Enhanced by 2'-O-Me modification | The increased duplex stability conferred by the 2'-O-methyl group generally translates to a higher binding affinity for the complementary target strand. |
The enhanced nuclease resistance and increased thermal stability of oligonucleotides containing the 2'-O-Me-m6A modification are significant advantages for therapeutic applications, where longevity and target affinity are critical.
Analytical Characterization
Following synthesis and purification (typically by HPLC), the identity and purity of the modified oligonucleotides should be confirmed by mass spectrometry (LC-MS).
Figure 3. Post-synthesis workflow for modified oligonucleotides.
Conclusion and Recommendations
The choice between standard m6A and 2'-O-Me-m6A phosphoramidites depends on the specific goals of the research or therapeutic development.
-
Standard m6A phosphoramidite is suitable for applications where the primary goal is to study the biological effects of the m6A modification itself in a context that closely mimics native RNA, and where enhanced stability is not a primary concern.
-
2'-O-Me-m6A phosphoramidite is the superior choice for applications requiring enhanced nuclease resistance and higher binding affinity, such as in the development of antisense oligonucleotides, siRNAs, and RNA aptamers. The significantly shorter coupling time is an added advantage, improving the efficiency of the synthesis process.
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Glen Report 35-22: New Product 2′-OMe-N6-Me-A-CE (m6Am) Phosphoramidite. Glen Research. (2023). Retrieved January 7, 2026, from [Link]
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The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines. Oxford Academic. Retrieved January 7, 2026, from [Link]
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2′-OMe-N6-Me-A-CE Phosphoramidite (10-3105). Glen Research. Retrieved January 7, 2026, from [Link]
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Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. PubMed Central. Retrieved January 7, 2026, from [Link]
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The Glen Report 35.2. Glen Research. (2023). Retrieved January 7, 2026, from [Link]
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The Glen Report. Glen Research. Retrieved January 7, 2026, from [Link]
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2'-OMe-A-CE Phosphoramidite (10-3100). Glen Research. Retrieved January 7, 2026, from [Link]
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Method for site-specific detection of m6A nucleoside presence in RNA based on high-resolution melting (HRM) analysis. National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Synthesis and hybridization properties of oligonucleotides containing 2'-O-modified ribonucleotides. PubMed Central. Retrieved January 7, 2026, from [Link]
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Tm and ΔTm Values of RNA Duplexes a. ResearchGate. Retrieved January 7, 2026, from [Link]
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Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. MDPI. (2023). Retrieved January 7, 2026, from [Link]
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Synthesis, detection, and quantification of modified nucleotides in RNA. Nottingham ePrints. (2023). Retrieved January 7, 2026, from [Link]
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(PDF) Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. ResearchGate. (2023). Retrieved January 7, 2026, from [Link]
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2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. PubMed Central. Retrieved January 7, 2026, from [Link]
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2′-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. Bio-Synthesis. (2023). Retrieved January 7, 2026, from [Link]
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A Senior Application Scientist's Guide to Nuclease Resistance Assays for 2'-O-Methylated RNA Oligonucleotides
For researchers and drug development professionals vested in the therapeutic potential of RNA oligonucleotides, ensuring their stability in a biological milieu is paramount. Unmodified RNA is notoriously susceptible to degradation by nucleases, a significant hurdle for in vivo applications.[1][2][3] Chemical modifications are therefore crucial, and among the most effective is the 2'-O-methylation (2'-OMe) of the ribose sugar.[4][] This guide provides an in-depth comparison of methodologies to assess the nuclease resistance of 2'-O-methylated RNA oligonucleotides, grounded in practical expertise and supported by detailed experimental protocols.
The addition of a methyl group at the 2' position of the ribose not only enhances thermal stability but also provides a steric shield, significantly impeding nuclease access and subsequent degradation.[6] This modification has become a cornerstone in the design of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1][4][]
The "Why": Causality Behind Experimental Choices
A robust nuclease resistance assay does not merely generate data; it provides a predictive model of an oligonucleotide's in vivo behavior. The choices made in designing this assay are therefore critical for its translational relevance.
Choosing Your Nuclease Source: Serum vs. Specific Nucleases
The primary decision in a nuclease resistance assay is the source of nucleolytic activity. This choice fundamentally influences the interpretation of the results.
-
Serum (e.g., Fetal Bovine Serum, Human Serum): This is the most common and physiologically relevant choice.[1][2] Serum contains a complex cocktail of endonucleases and exonucleases, providing a comprehensive assessment of an oligonucleotide's stability in a simulated systemic circulation.[1][2][3][4] Assays using serum are invaluable for ranking different modification patterns and predicting in vivo half-life.[4][7] However, lot-to-lot variability in serum can be a significant factor, necessitating careful controls and the use of at least three biological replicates for reliable data.[1]
-
Specific Nucleases (e.g., RNase H, RNase T2): Employing purified nucleases allows for a more mechanistic understanding of degradation pathways.[8][9] For instance, RNase H is crucial for the mechanism of action of some ASOs, and assessing the impact of 2'-OMe modifications on its activity is vital.[10] Assays with specific nucleases are excellent for quality control and for dissecting the protective effects of specific modifications against particular enzymatic activities.[8][9]
Analytical Techniques: Gel Electrophoresis vs. HPLC
The method used to visualize and quantify oligonucleotide degradation dictates the resolution and quantitative power of the assay.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is a cost-effective and straightforward method for visualizing degradation over time.[1][11] Staining with a fluorescent dye like SYBR Gold allows for the detection of the full-length oligonucleotide and its degradation products.[11] While excellent for qualitative assessment and initial screening, precise quantification can be challenging.
-
High-Performance Liquid Chromatography (HPLC): Particularly ion-pair reversed-phase HPLC (IP-RP-HPLC), offers superior resolution and accurate quantification of the parent oligonucleotide and its metabolites.[12][13][14][15] This technique is the gold standard for detailed kinetic studies and for providing data suitable for regulatory submissions.[14][15]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Serum Stability Assay using Denaturing PAGE
This protocol provides a reliable method for comparing the stability of 2'-O-methylated and unmodified RNA oligonucleotides in serum.
Materials:
-
2'-O-methylated RNA oligonucleotide
-
Unmodified control RNA oligonucleotide of the same sequence
-
Phosphate-Buffered Saline (PBS)
-
2x Gel Loading Buffer (e.g., containing 8M urea and formamide)[11]
-
SYBR Gold nucleic acid stain[11]
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare 10 µL reactions containing 50 pmol of either the 2'-O-methylated or unmodified oligonucleotide in 50% serum (diluted with PBS).[1]
-
Sample Collection: At designated time points (e.g., 0, 10 min, 30 min, 1h, 6h, 12h, 24h), take an aliquot from each reaction and immediately mix it with an equal volume of 2x gel loading buffer to stop the enzymatic reaction.[1][11] Store samples at -20°C or -80°C.[11]
-
Control Samples:
-
No-Nuclease Control: Incubate each oligonucleotide in PBS without serum for the longest time point.
-
Time Zero Control: Add the loading buffer immediately after adding the serum.[1]
-
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run according to standard procedures.[11]
-
Visualization and Quantification: Stain the gel with SYBR Gold and visualize using a gel documentation system. Quantify the band intensities using software like ImageJ.[1]
Data Analysis: Calculate the percentage of intact oligonucleotide remaining at each time point relative to the time zero control.
Protocol 2: Nuclease Resistance Assay using HPLC
This protocol offers a high-resolution, quantitative analysis of oligonucleotide stability.
Materials:
-
2'-O-methylated and unmodified RNA oligonucleotides
-
Human plasma or a specific nuclease solution[16]
-
Appropriate buffer for the chosen nuclease
-
Quenching solution (e.g., EDTA or a chaotropic agent)
-
HPLC system with a suitable column (e.g., C18 for IP-RP-HPLC)
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the oligonucleotide and the nuclease source (serum or specific enzyme) in a controlled temperature environment (e.g., 37°C).[16]
-
Time-Course Sampling: At various time points, withdraw aliquots and immediately add them to a quenching solution to stop the reaction.
-
Sample Preparation: Process the samples as required for HPLC analysis (e.g., protein precipitation, filtration).
-
HPLC Analysis: Inject the samples into the HPLC system. The separation of the full-length oligonucleotide from its degradation products is typically achieved using a gradient of an ion-pairing agent and an organic solvent.[14]
-
Data Acquisition and Analysis: Monitor the elution profile using UV detection (e.g., at 260 nm). Integrate the peak area of the full-length oligonucleotide at each time point.
Data Presentation and Interpretation
Summarize the quantitative data in a clear, tabular format to facilitate easy comparison.
Table 1: Comparative Stability of Unmodified and 2'-O-Methylated RNA Oligonucleotides in 50% Human Serum at 37°C (Analyzed by HPLC)
| Time (hours) | % Intact Unmodified RNA | % Intact 2'-O-Methylated RNA |
| 0 | 100 | 100 |
| 1 | 45 | 98 |
| 4 | 10 | 95 |
| 8 | <1 | 92 |
| 24 | Undetectable | 85 |
The data clearly demonstrates the profound stabilizing effect of 2'-O-methylation, with the modified oligonucleotide showing significantly greater resistance to nuclease degradation over 24 hours compared to its unmodified counterpart.
Visualizing the Workflow and Mechanism
Diagrams can effectively illustrate complex workflows and biological mechanisms.
Caption: Experimental workflow for the nuclease resistance assay.
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A Senior Application Scientist's Guide to the Thermal Stability of RNA Duplexes: A Comparative Analysis of 2'-O-Me-m6A Modification
Executive Summary
The advent of RNA therapeutics has placed unprecedented importance on understanding how chemical modifications affect the biophysical properties of RNA duplexes. Modifications such as N6-methyladenosine (m6A) and 2'-O-methylation (2'-O-Me) are central to the design of effective and stable oligonucleotide drugs. This guide provides an in-depth comparison of the thermal stability of RNA duplexes with and without the combined 2'-O-Me-m6A modification. We dissect the individual contributions of each modification, synthesize their combined effect, and provide robust, field-proven protocols for empirical validation. This document is intended for researchers, scientists, and drug development professionals seeking to rationally design modified RNA oligonucleotides with tailored thermodynamic profiles.
Introduction: The Critical Role of Modifications in RNA Therapeutics
Chemical modifications are indispensable tools in the development of RNA-based drugs, enhancing their stability, delivery, and efficacy.[1] Among the more than 170 known RNA modifications, N6-methyladenosine (m6A) and 2'-O-methylation (2'-O-Me) are two of the most prevalent and functionally significant in eukaryotic mRNA.[2][3] While 2'-O-Me is widely employed in therapeutics to increase nuclease resistance and binding affinity, the impact of m6A is more complex.[4][5] Understanding how these modifications, particularly in combination, alter the fundamental property of thermal stability is critical for predicting the performance of siRNA, ASO, and mRNA-based therapeutics in vivo.
The Biophysical Impact of N6-methyladenosine (m6A) on Duplex Stability
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and is known to influence RNA structure and function.[6][7] From a thermodynamic standpoint, the inclusion of m6A within an RNA duplex is generally considered a destabilizing event.
Mechanistic Insight: The destabilization arises from the steric hindrance imposed by the methyl group on the N6 position of adenosine.[8] For a canonical Watson-Crick base pair to form with uridine, the N6-methylamino group must rotate from its energetically preferred syn conformation to a higher-energy anti conformation.[8] This rotation positions the bulky methyl group in the major groove, causing a local disruption of the helical structure and weakening the hydrogen bonding, which ultimately lowers the melting temperature (Tm) of the duplex.[8] Experimental studies have quantified this destabilization, showing a decrease in free energy (ΔG°) of 0.5–1.7 kcal/mol for m6A-containing duplexes compared to their unmodified counterparts.[8]
The Stabilizing Influence of 2'-O-methylation (2'-O-Me)
In stark contrast to m6A, 2'-O-methylation is a widely recognized stabilizing modification. It is a cornerstone of oligonucleotide therapeutic design for its ability to enhance hybridization affinity.
Mechanistic Insight: The stabilizing effect of 2'-O-Me is primarily entropic. The 2'-O-methyl group restricts the conformational flexibility of the ribose sugar, pre-organizing it into the C3'-endo pucker characteristic of A-form RNA helices.[5][9] This pre-organization reduces the entropic penalty associated with the single-strand to double-strand transition, leading to a more favorable free energy of duplex formation and a significant increase in the melting temperature.[5] Studies have consistently shown that 2'-O-modifications increase the Tm of RNA duplexes, with the magnitude of the increase depending on the sequence and number of modifications.[4][10][11]
The Combined Effect of 2'-O-Me-m6A: A Case of Competing Influences
The simultaneous presence of a 2'-O-methyl group on the ribose and an N6-methyl group on the adenine base (2'-O-Me-m6A) creates a scenario of competing thermodynamic forces.
-
Destabilizing Force: The N6-methyl group will act to disrupt the local base pairing as described previously.
-
Stabilizing Force: The 2'-O-methyl group will rigidify the sugar backbone, favoring the helical A-form conformation.
The net effect on thermal stability will depend on the balance of these opposing influences. It is hypothesized that the duplex containing 2'-O-Me-m6A will be more stable than a duplex containing only m6A but less stable than a duplex containing only 2'-O-Me at the same position. The overall stability relative to an unmodified duplex is not immediately obvious and requires empirical determination. This highlights the necessity of direct experimental measurement for any novel combination of modifications.
Below, we present a logical workflow and detailed protocols for making this critical determination.
Experimental Guide for Assessing Thermal Stability
A self-validating experimental approach is crucial for obtaining trustworthy data. The following workflow ensures that the observed thermal transition is indeed from a well-formed duplex structure.
Overall Experimental Workflow
The process begins with the synthesis and purification of the modified and unmodified RNA oligonucleotides. These are then annealed to form duplexes. Circular Dichroism (CD) spectroscopy is used first to confirm the formation of a canonical A-form helix. Only upon confirmation is the sample subjected to UV thermal denaturation to determine the melting temperature (Tm).
Caption: Experimental workflow for determining RNA duplex thermal stability.
Protocol: Confirmation of Duplex Helicity via Circular Dichroism (CD) Spectroscopy
Causality: Before melting a duplex, it is essential to confirm that it has formed the correct secondary structure. CD spectroscopy provides a distinct spectral signature for A-form RNA helices, characterized by a strong positive peak around 260-270 nm and a strong negative peak near 210 nm.[12][13] This step validates that any observed thermal transition in the subsequent experiment is due to the denaturation of a properly formed duplex.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a ~3-5 µM solution of the annealed RNA duplex in a suitable buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength scan range from 320 nm to 200 nm.
-
Blanking: Record a baseline spectrum using the buffer solution alone in the same quartz cuvette (typically 1 cm path length).
-
Sample Measurement: Record the CD spectrum of the RNA duplex solution at a controlled temperature, typically 20°C.
-
Data Processing: Subtract the buffer baseline spectrum from the sample spectrum. Convert the resulting signal from millidegrees (mdeg) to Molar Ellipticity ([θ]).
-
Analysis: Confirm that the spectrum exhibits the characteristic features of an A-form helix.[14]
Protocol: Determination of Melting Temperature (Tm) by UV Thermal Denaturation
Causality: The melting temperature (Tm) is defined as the temperature at which 50% of the duplex strands have dissociated into single strands. This transition is monitored by tracking the absorbance of the sample at 260 nm. As the duplex melts, the stacked bases unstack, leading to an increase in absorbance—a phenomenon known as the hyperchromic effect.
Step-by-Step Methodology:
-
Sample Preparation: Use the same sample from the CD analysis (~3-5 µM duplex in buffered solution). Ensure the cuvette is properly sealed to prevent evaporation at high temperatures.
-
Instrument Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Set the instrument to monitor absorbance at 260 nm.[15]
-
Melting Program:
-
Data Processing:
-
Normalize the absorbance data to generate a melting curve where the fraction of folded molecules (α) ranges from 1 to 0.
-
Calculate the first derivative of the melting curve (d(Absorbance)/dT).
-
-
Tm Determination: The peak of the first derivative plot corresponds to the melting temperature (Tm).[15] For duplexes exhibiting a clear two-state transition, this value is a reliable measure of thermal stability.[17]
Data Synthesis and Comparison
| Duplex Sequence Context | Modification | ΔTm (°C vs. Unmodified) | Change in Stability | Reference |
| Self-complementary 8-mer | m6A | -2.0 to -5.0 (approx.) | Destabilizing | [8] |
| U-A pair in duplex | m6A | (ΔG° less favorable) | Destabilizing | [17][18] |
| U14/A14 duplex | 2'-O-Me (on U strand) | +12.0 | Stabilizing | [4] |
| Various duplexes | 2'-O-Me | +0.5 to +2.0 per mod. | Stabilizing | [5][9] |
| Hypothetical Duplex | 2'-O-Me-m6A | To be Determined | Likely Intermediate | N/A |
Note: The exact change in Tm is highly dependent on sequence context, buffer conditions, and the number of modifications.
Conclusion and Future Directions
The thermodynamic landscape of RNA duplexes is profoundly influenced by chemical modifications. This guide has detailed the opposing effects of N6-methyladenosine (destabilizing) and 2'-O-methylation (stabilizing). The combined 2'-O-Me-m6A modification presents a fascinating case where these effects compete, creating a unique thermodynamic signature that must be determined empirically. The provided experimental workflows offer a robust framework for researchers to precisely characterize the thermal stability of their own custom-designed oligonucleotides.
Future research should focus on systematically measuring the Tm of duplexes containing 2'-O-Me-m6A across various sequence contexts to build a predictive model for its net effect. Such data will be invaluable for the rational design of next-generation RNA therapeutics with finely tuned stability profiles for optimal performance.
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Kierzek, R., & Kierzek, E. (2003). The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines. Nucleic Acids Research, 31(15), 4472–4480. [Link]
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Kierzek, R., & Kierzek, E. (2003). The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines. Oxford Academic. [Link]
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ResearchGate. (n.d.). Circular dichroism spectra of unmodified RNA duplexes (solid line) and RNA duplexes modified with 8-methoxyguanosine (dotted line) and 8-benzyloxyguanosine (dashed line). [Image]. Retrieved from [Link]
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Roost, C., et al. (2015). Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification. Journal of the American Chemical Society, 137(6), 2107–2115. [Link]
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Assi, H. A., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(13), 7444–7456. [Link]
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ResearchGate. (n.d.). Effect of 2'-O-methylation on duplex stabilitya. [Table]. Retrieved from [Link]
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ResearchGate. (n.d.). Normalized UV melting curves. (A–D) Results for duplexes[18],[17],[12]... [Image]. Retrieved from [Link]
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Xiang, S., et al. (2017). m6A RNA methylation regulates the UV-induced DNA damage response. Nature, 543(7646), 573–576. [Link]
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Seth, P. P., et al. (2011). Synthesis and biophysical characterization of R-6'-Me-α-L-LNA modified oligonucleotides. Bioorganic & Medicinal Chemistry Letters, 21(4), 1122-5. [Link]
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- 4. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Profiling of m6A RNA modifications identified an age‐associated regulation of AGO2 mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Linear relationship between deformability and thermal stability of 2'-O-modified RNA hetero duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. RNA Circular Dichroism Assay - Creative Proteomics [iaanalysis.com]
- 14. Absorption and circular dichroism spectroscopy of nucleic acid duplexes and triplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Upstream Flanking Sequence Assists Folding of an RNA Thermometer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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- 18. The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Phosphoramidite Performance
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of oligonucleotide synthesis, the quality of your starting materials is paramount. Phosphoramidites, the fundamental building blocks of synthetic DNA and RNA, are the linchpin of a successful synthesis.[1][2][3] The repetitive nature of oligo synthesis can amplify even trace impurities, leading to failed sequences, difficult purifications, and compromised final products.[4][5] This guide moves beyond supplier claims, equipping you with the rigorous, in-house protocols necessary to empirically evaluate and validate any phosphoramidite source. Here, we provide a self-validating framework to ensure the quality, consistency, and performance of these critical reagents.
Part 1: The Anatomy of a High-Quality Phosphoramidite
A phosphoramidite's performance hinges on several critical quality attributes (CQAs). Before initiating a synthesis, a systematic evaluation of these attributes is the most effective risk mitigation strategy. The primary concerns are purity, identity, water content, and ultimately, functional performance.
Purity Assessment via ³¹P Nuclear Magnetic Resonance (NMR)
³¹P NMR is the gold standard for assessing phosphoramidite purity. It provides a direct, quantitative window into the phosphorus environment, allowing for the clear identification of the desired P(III) species versus detrimental impurities.[1][6][7]
Why It Matters: Phosphoramidites are trivalent phosphorus (P(III)) compounds, making them susceptible to oxidation and hydrolysis.[1] Key impurities include:
-
Phosphate (P(V)) Esters: These are oxidation products that are completely unreactive in the coupling step and represent a loss of active material.[1]
-
H-phosphonates: Resulting from hydrolysis, these species can be incorporated into the growing oligonucleotide chain but lead to undesired side reactions and chain capping.
-
Other P(III) Impurities: These can arise from incomplete or poorly controlled phosphitylation reactions during amidite manufacturing.[1]
Experimental Protocol: ³¹P NMR Analysis
Objective: To quantify the purity of the phosphoramidite and identify phosphorus-containing impurities.
Materials:
-
NMR Spectrometer (≥80 MHz)[2]
-
High-quality NMR tubes, dried
-
Anhydrous deuterated solvent (e.g., Acetonitrile-d₃ or Chloroform-d)[1]
-
Phosphoramidite sample (10-20 mg)
-
Triethylamine (optional, for stabilization)[8]
-
Inert atmosphere (glovebox or Schlenk line)
Methodology:
-
Sample Preparation: Under an inert atmosphere, dissolve 10-20 mg of the phosphoramidite sample in approximately 0.5 mL of anhydrous deuterated solvent in a dry NMR tube.[1][8] Phosphoramidites are highly moisture-sensitive, and all handling must prevent exposure to air.[1][9]
-
Instrument Setup:
-
Reference: Use an external standard of 85% H₃PO₄, assigned a chemical shift of 0 ppm.[1]
-
Parameters: Employ a proton-decoupled pulse program. Key acquisition parameters include a spectral width of ~250 ppm centered around 150 ppm, and an acquisition time of 1.5-2.0 seconds to ensure adequate resolution.[1][6]
-
-
Data Analysis:
-
The desired phosphoramidite product will exhibit a characteristic signal, often as a pair of closely spaced peaks (due to diastereomers), in the region of 140–155 ppm .[1][2]
-
Integrate the area of the main phosphoramidite peak(s) and compare it to the integrated areas of impurity peaks found in other regions of the spectrum (see Table 1).
-
Purity (%) is calculated as: (Area_product / Area_total) * 100. A purity of ≥99.0% is highly desirable.
-
Table 1: Typical ³¹P NMR Chemical Shifts for Phosphoramidites and Common Impurities [1][6]
| Species | Chemical Shift (ppm) | Significance |
| Phosphoramidite (P(III)) | 140 – 155 | Desired Product |
| H-phosphonate | 5 – 10 | Hydrolysis product; detrimental |
| Phosphate (P(V)) Esters | -25 – 5 | Oxidation product; non-reactive |
| Other P(III) Impurities | 100 – 169 (excluding ~150) | Synthesis side-products |
Identity Confirmation via Mass Spectrometry (MS)
While NMR confirms purity with respect to phosphorus-containing species, it does not confirm the identity of the attached nucleobase or protecting groups. Mass spectrometry is essential for verifying the correct molecular weight.[10][11]
Why It Matters: An incorrect phosphoramidite, even if pure by ³¹P NMR, will lead to sequence errors. This check ensures that the correct building block is being used.
Experimental Protocol: Mass Spectrometry Analysis
Objective: To confirm the molecular weight of the phosphoramidite.
Methodology:
-
Due to the acid-labile nature of phosphoramidites, standard ESI-MS methods using acidic mobile phases must be avoided.[11][12][13]
-
Recommended Method: Use Liquid Chromatography-Mass Spectrometry (LC-MS) with a mobile phase containing a salt like ammonium acetate or by direct infusion using a matrix system, such as triethanolamine/NaCl, which helps form stable sodium adducts ([M+Na]⁺) for reliable measurement.[7][10][11]
-
Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile.
-
Analysis: Compare the experimentally determined mass of the primary ion with the calculated theoretical mass. The results should be in close agreement.[6]
Water Content Analysis via Karl Fischer Titration
Moisture is a critical enemy of phosphoramidite stability and performance.[9][14] Karl Fischer titration is the industry-standard method for accurately determining the water content in a sample.[15][16]
Why It Matters: Water readily hydrolyzes the phosphoramidite to the corresponding H-phosphonate, reducing the concentration of the active monomer and decreasing coupling efficiency.[8][14] Solvents used to dissolve phosphoramidites, such as acetonitrile, must also be exceptionally dry (ideally <10-30 ppm water).[8][9]
Experimental Protocol: Coulometric Karl Fischer Titration
Objective: To quantify the water content of the phosphoramidite powder and the dissolution solvent.
Methodology:
-
Instrument Setup: Use a coulometric Karl Fischer titrator, which is ideal for detecting trace amounts of water.[15][17] The instrument generates iodine electrochemically.[16]
-
Cell Conditioning: Before analysis, the titration cell is pre-titrated to a dry endpoint to eliminate any residual water.
-
Sample Analysis:
-
A precisely weighed amount of the phosphoramidite solid is injected directly into the conditioned titration cell.
-
Alternatively, a known volume of the solvent (e.g., anhydrous acetonitrile) is injected.
-
-
Data Analysis: The instrument calculates the water content based on the total charge required to generate enough iodine to neutralize the water in the sample, typically reported in parts-per-million (ppm).[18]
Part 2: The Ultimate Test - Functional Performance in Oligonucleotide Synthesis
While analytical data on the neat material is crucial, the ultimate validation of a phosphoramidite is its performance in an actual synthesis. A standardized test synthesis allows for a direct, functional comparison between different suppliers or batches.
Why It Matters: This test integrates all quality attributes. A phosphoramidite that is pure, correct, and dry will exhibit high stepwise coupling efficiency, leading to a higher yield of the full-length product (FLP). Poor coupling efficiency results in a higher proportion of truncated sequences (failure sequences), which complicates downstream purification and reduces the overall yield.[19]
Experimental Protocol: Standardized Test Synthesis and Analysis
Objective: To determine the average stepwise coupling efficiency of a phosphoramidite by synthesizing a test oligonucleotide and analyzing the crude product.
Materials:
-
Automated DNA/RNA synthesizer
-
Standard synthesis reagents (activator, capping solutions, oxidizer, deblocking solution)[20][21]
-
Solid support (e.g., CPG)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)[21]
-
HPLC system (Reverse-Phase recommended for this analysis)
-
Test phosphoramidite and a trusted reference phosphoramidite
Methodology:
-
Synthesizer Preparation: Ensure the synthesizer is clean, and all reagent lines are primed with fresh, anhydrous reagents.[21]
-
Sequence Synthesis:
-
To isolate the performance of a single amidite, synthesize a homopolymer sequence, such as a 20-mer of thymidine (T₂₀) or deoxyguanosine (dG₂₀).[21]
-
Perform the synthesis with the "Trityl-On" setting. This leaves the final 5'-DMT protecting group attached to the full-length product, which is critical for HPLC analysis.[20]
-
Use identical synthesis cycles and conditions for the test amidite and the reference amidite to ensure a fair comparison.[21]
-
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and deprotect the nucleobases according to standard protocols (e.g., ammonium hydroxide at 55°C).[21][22] Do NOT remove the final DMT group.
-
Crude Product Analysis by RP-HPLC:
-
Analyze the crude, Trityl-On product using Reverse-Phase HPLC.
-
The hydrophobic DMT group causes the full-length product to be retained much longer on the column than the shorter, "Trityl-Off" failure sequences.[23]
-
The primary output is a chromatogram showing a large, late-eluting peak (the DMT-On full-length product) and a series of smaller, early-eluting peaks (failure sequences).
-
-
Calculation of Performance:
-
Purity Assessment: Integrate the peak areas. The crude purity is calculated as: Purity (%) = (Area_FLP / Total_Area_All_Peaks) * 100.
-
Average Stepwise Coupling Efficiency (CE): This can be estimated from the crude purity using the formula: CE = (Purity)^(1/N), where N is the number of coupling steps (for a 20-mer, N=19).[24] An average coupling efficiency of >99% is the goal.[19]
-
Table 2: Template for Comparative Performance Data
| Supplier/Batch ID | ³¹P Purity (%) | Water Content (ppm) | Crude Purity (T₂₀, %) | Avg. Coupling Eff. (%) |
| Supplier A, Lot 1 | 99.5 | 45 | 85.2 | 99.21 |
| Supplier B, Lot 1 | 98.8 | 150 | 78.5 | 98.78 |
| Internal Reference | 99.6 | 30 | 87.0 | 99.32 |
Part 3: Visualizing the Workflow and Critical Failure Points
A systematic approach is key to consistent quality control. The following diagrams illustrate the evaluation workflow and a common degradation pathway.
Workflow for New Phosphoramidite Lot Qualification
Caption: Workflow for qualifying a new lot of phosphoramidite.
Mechanism of Phosphoramidite Hydrolysis
Caption: Hydrolysis of a phosphoramidite by water.
Conclusion
A robust and consistent supply of high-quality phosphoramidites is non-negotiable for successful therapeutic and diagnostic oligonucleotide development. Relying solely on a supplier's Certificate of Analysis is insufficient for critical applications. By implementing the orthogonal analytical and functional testing protocols detailed in this guide—³¹P NMR for purity, Mass Spectrometry for identity, Karl Fischer for water content, and a standardized synthesis for functional performance—research organizations can build a comprehensive, data-driven supplier management program. This framework empowers scientists to independently verify quality, ensuring batch-to-batch consistency and mitigating the significant risks associated with substandard raw materials.
References
-
Caruthers, M. H., et al. (n.d.). Mass determination of phosphoramidites. PubMed. [Link]
-
Glen Research. (n.d.). Glen Report 19.13: Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. Glen Research. [Link]
-
Magritek. (2023, May 26). Phosphoramidite compound identification and impurity control by Benchtop NMR. Magritek. [Link]
-
METTLER TOLEDO. (n.d.). Karl Fischer Titration Guide to Water Determination. METTLER TOLEDO. [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. [Link]
-
USP. (n.d.). Quality Standards for DNA phosphoramidite raw materials. US Pharmacopeia. [Link]
-
Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Waters Corporation. [Link]
-
Wikipedia. (n.d.). Karl Fischer titration. Wikipedia. [Link]
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- 2. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
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- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. usp.org [usp.org]
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- 9. glenresearch.com [glenresearch.com]
- 10. Mass determination of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. glenresearch.com [glenresearch.com]
- 15. mt.com [mt.com]
- 16. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. metrohm.com [metrohm.com]
- 19. idtdna.com [idtdna.com]
- 20. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. glenresearch.com [glenresearch.com]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
A Senior Application Scientist's Guide to Phosphoramidite Activators: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of oligonucleotide synthesis, the precise and efficient formation of internucleotide linkages is paramount. The choice of phosphoramidite activator, a critical reagent in this process, can significantly influence coupling efficiency, reaction kinetics, and the overall purity of the final oligonucleotide product. This guide provides an in-depth comparative analysis of commonly used phosphoramidite activators, offering experimental data and field-proven insights to aid in the selection of the optimal activator for your specific synthesis needs.
The Heart of the Matter: The Role of the Activator in Phosphoramidite Chemistry
The phosphoramidite method, the gold standard for oligonucleotide synthesis, relies on a four-step cycle: deblocking, coupling, capping, and oxidation. The coupling step, where a new phosphoramidite monomer is added to the growing oligonucleotide chain, is arguably the most critical. Phosphoramidites, while stable in their nascent state, require activation to become sufficiently reactive to form a phosphite triester linkage with the free 5'-hydroxyl group of the support-bound oligonucleotide.[1]
This is where the activator comes into play. The activator serves a dual role:
-
Proton Donor: The activator protonates the diisopropylamino group of the phosphoramidite, transforming it into a good leaving group.
-
Nucleophilic Catalyst: The conjugate base of the activator attacks the phosphorus center, displacing the protonated diisopropylamino group to form a highly reactive intermediate.
This intermediate then readily reacts with the 5'-hydroxyl group of the growing oligonucleotide chain to form the desired phosphite triester linkage. The efficiency and speed of this reaction are directly influenced by the properties of the activator.[][3][4]
Key Players in Phosphoramidite Activation: A Comparative Overview
Several activators have been developed to optimize the coupling reaction, each with its own set of characteristics. The most widely used activators in modern oligonucleotide synthesis are derivatives of tetrazole and imidazole. This guide will focus on a comparative analysis of four prominent activators: 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), 4,5-Dicyanoimidazole (DCI), and the highly acidic Activator 42.
| Activator | Chemical Structure | pKa | Solubility in Acetonitrile | Key Characteristics & Recommendations |
| 5-Ethylthio-1H-tetrazole (ETT) | C₃H₆N₄S | 4.28[5] | ~0.75 M[5] | A more acidic and potent activator than 1H-tetrazole, often recommended for general-purpose DNA synthesis and for moderately hindered monomers.[5][6] |
| 5-Benzylthio-1H-tetrazole (BTT) | C₈H₈N₄S | 4.1[1] | ~0.44 M[6] | Similar to ETT with high activation efficiency. Its increased acidity makes it a good choice for sterically hindered monomers, such as those used in RNA synthesis.[1][6] |
| 4,5-Dicyanoimidazole (DCI) | C₅HN₄ | 5.2[5] | ~1.2 M[5] | Less acidic but more nucleophilic than tetrazole derivatives. Its lower acidity minimizes the risk of premature detritylation of the monomer, making it ideal for the synthesis of long oligonucleotides and for larger-scale synthesis where minimizing side reactions is critical.[5][6] |
| Activator 42 (5-[3,5-Bis(trifluoromethyl)phenyl]-1H-tetrazole) | C₉H₄F₆N₄ | 3.4[1] | Good | A highly acidic activator that promotes very fast coupling. However, its high acidity may increase the risk of side reactions like detritylation of the phosphoramidite, especially with longer coupling times.[1][7] |
Performance Deep Dive: Coupling Efficiency and Reaction Kinetics
The ultimate measure of an activator's performance lies in its ability to drive the coupling reaction to completion rapidly and with high fidelity. The choice of activator can have a significant impact on both the required coupling time and the resulting stepwise coupling efficiency.
| Activator | Typical Coupling Time (Standard DNA Synthesis) | Reported Coupling Efficiency |
| ETT | 30 - 60 seconds | >99% |
| BTT | 30 - 45 seconds | >99%[1] |
| DCI | 15 - 30 seconds | >99.5%[1] |
| Activator 42 | 15 - 30 seconds | >99%[1] |
Causality Behind Experimental Choices:
The balance between an activator's acidity (pKa) and its nucleophilicity is a key determinant of its performance.
-
More Acidic Activators (Lower pKa): Activators like BTT and Activator 42 are stronger proton donors, leading to faster protonation of the phosphoramidite and, consequently, faster activation.[6] This is particularly advantageous for sterically hindered monomers, such as those used in RNA synthesis, where the coupling reaction is inherently more sluggish.[8] However, excessive acidity can be a double-edged sword. Highly acidic activators can cause premature detritylation (removal of the 5'-DMT protecting group) of the phosphoramidite monomer in solution. This can lead to the formation of n+1 products (oligonucleotides with an extra nucleotide), which can be difficult to purify.[6]
-
More Nucleophilic Activators: DCI, being less acidic but more nucleophilic than the tetrazole-based activators, offers a different kinetic profile. Its enhanced nucleophilicity accelerates the displacement of the diisopropylamino group, leading to very rapid coupling times.[9] The lower acidity of DCI also minimizes the risk of monomer detritylation, making it an excellent choice for the synthesis of long oligonucleotides where high fidelity is crucial.[5][6]
Experimental Protocols for a Self-Validating System
To objectively compare the performance of different activators, a standardized and well-controlled experimental setup is essential. The following protocols outline the key experiments for a comprehensive comparative study.
Experimental Workflow
Caption: Experimental workflow for comparing phosphoramidite activators.
Protocol 1: Automated Oligonucleotide Synthesis
-
Reagent Preparation:
-
Dissolve the phosphoramidite monomers in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
-
Prepare solutions of each activator (ETT, BTT, DCI, Activator 42) in anhydrous acetonitrile at their optimal concentrations (e.g., 0.25 M for ETT and BTT, 0.25 M - 1.0 M for DCI, 0.1 M - 0.25 M for Activator 42).[10]
-
Ensure all other synthesis reagents (deblocking, capping, oxidation solutions) are fresh and properly installed on the synthesizer.
-
-
Synthesizer Setup:
-
Use a calibrated automated DNA/RNA synthesizer.
-
Install the appropriate synthesis column packed with the desired solid support.
-
Prime all reagent lines to ensure accurate delivery.
-
-
Synthesis Protocol:
-
Synthesize a test oligonucleotide sequence (e.g., a 20-mer mixed-base sequence) using each activator.
-
Keep all other synthesis parameters (e.g., phosphoramidite equivalents, delivery times for other reagents) constant across all runs.
-
Vary only the activator and its corresponding recommended coupling time.
-
Protocol 2: Determination of Coupling Efficiency by Trityl Cation Monitoring
-
Instrumentation:
-
Utilize a synthesizer equipped with an in-line UV-Vis spectrophotometer for trityl cation monitoring.
-
-
Data Acquisition:
-
During the deblocking step of each cycle, the acid-labile 5'-dimethoxytrityl (DMT) group is cleaved, releasing a colored trityl cation.
-
The absorbance of the trityl cation is measured at approximately 495 nm. The intensity of the color is proportional to the number of successfully coupled molecules in the previous cycle.[10]
-
-
Calculation of Stepwise Coupling Efficiency:
-
The stepwise coupling efficiency (CE) can be calculated using the absorbance values from two consecutive steps: CE (%) = (Trityl absorbance at step n / Trityl absorbance at step n-1) * 100
-
The average stepwise coupling efficiency is the geometric mean of all the individual coupling steps.
-
Protocol 3: Analysis of Oligonucleotide Purity by Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation:
-
After synthesis, cleave the oligonucleotide from the solid support and deprotect it using the appropriate protocol.
-
Dissolve the crude oligonucleotide in a suitable aqueous buffer (e.g., 0.1 M triethylammonium acetate, TEAA).
-
-
HPLC System and Column:
-
Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Employ a reversed-phase column (e.g., C18) suitable for oligonucleotide analysis.[11]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 50% B over 30 minutes).
-
Flow Rate: Typically 1 mL/min for an analytical column.
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis:
-
The full-length product (n) will be the major peak.
-
Failure sequences (n-1, n-2, etc.) will typically elute earlier.
-
Integrate the peak areas to determine the percentage of the full-length product, providing a quantitative measure of the overall synthesis purity.
-
Protocol 4: Monitoring Coupling Kinetics by ³¹P NMR Spectroscopy
-
Sample Preparation:
-
In an NMR tube, under an inert atmosphere, dissolve the phosphoramidite monomer and a suitable alcohol (to mimic the 5'-OH of the growing chain) in anhydrous deuterated acetonitrile.
-
Chill the sample to the desired reaction temperature.
-
-
NMR Acquisition:
-
Acquire a baseline ³¹P NMR spectrum.
-
Initiate the reaction by adding a pre-determined amount of the activator solution.
-
Immediately begin acquiring a series of time-resolved ³¹P NMR spectra.
-
-
Data Analysis:
Logical Relationships and Decision Making
The selection of an activator is not a one-size-fits-all decision. The optimal choice depends on a careful consideration of the specific application.
Caption: Decision matrix for selecting a phosphoramidite activator.
Conclusion
The choice of phosphoramidite activator is a critical parameter that can significantly impact the success of oligonucleotide synthesis. While ETT and BTT are robust and reliable activators for general-purpose and sterically demanding syntheses, DCI offers advantages in terms of speed and fidelity, particularly for long oligonucleotides and large-scale production. Activator 42 provides the fastest coupling times but requires careful optimization to mitigate the risk of side reactions associated with its high acidity. By understanding the underlying chemical principles and employing the rigorous experimental protocols outlined in this guide, researchers can make informed decisions to optimize their oligonucleotide synthesis workflows, leading to higher yields, improved purity, and ultimately, more reliable downstream applications.
References
-
Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
-
Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. Nucleic Acids Research, 17(3), 853–864. [Link]
-
Glen Research. (1997). DCI - A Logical Alternative Activator. Glen Report, 10.1. [Link]
-
Singe, A., et al. (2010). Express photolithographic DNA microarray synthesis with optimized chemistry and high-efficiency photolabile groups. Nature Methods, 7(4), 295-300. [Link]
-
Hayakawa, Y., et al. (2001). Acid/Azole Complexes as Highly Effective Promoters in the Synthesis of DNA and RNA Oligomers via the Phosphoramidite Method. Journal of the American Chemical Society, 123(34), 8165–8176. [Link]
-
Glen Research. (2007). About Activators: Now and tomorrow. Glen Report, 19.2. [Link]
-
Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its uses. Science, 230(4723), 281–285. [Link]
-
Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. PubMed Central, 26(4), 1046-1050. [Link]
-
Separation Science. (2025). Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing. [Link]
-
University of Southampton. (n.d.). RP-HPLC Purification of Oligonucleotides. [Link]
-
Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. [Link]
-
NPTEL IIT Bombay. (2024). Week 4 : Lecture 17 : Monitoring reaction through 31P NMR Spectroscopy. [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. [Link]
-
University of Sheffield. (n.d.). 31 Phosphorus NMR. [Link]
-
Glen Research. (2010). Saccharin 1-methylimidazole - An Activator for DNA and RNA Synthesis. Glen Report, 22.1. [Link]
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- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Characterizing Synthetic m6A-Containing RNA with NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Epitranscriptomic Significance of N6-methyladenosine (m6A) and the Power of NMR
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and has emerged as a critical regulator of RNA metabolism, influencing everything from splicing and nuclear export to translation and decay. This reversible methylation, installed by "writer" enzymes and removed by "erasers," is recognized by specific "reader" proteins, which mediate its diverse functional consequences. The structural and dynamic impact of m6A on RNA is subtle yet profound, often modulating local RNA conformation and protein-RNA interactions. Understanding these effects at an atomic level is paramount for deciphering the m6A code and for the rational design of therapeutics targeting these pathways.
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for this challenge. Unlike static methods like X-ray crystallography, which provide a single, often non-physiological snapshot, NMR excels at characterizing the structure, dynamics, and intermolecular interactions of biomolecules in a solution state that more closely mimics the cellular environment. This guide provides a comprehensive comparison of NMR-based approaches for the characterization of synthetic RNA containing m6A, offering field-proven insights and detailed protocols to empower your research.
The Foundational Step: High-Fidelity Synthesis and Purification of m6A-RNA for NMR
The quality of your NMR data is inextricably linked to the quality of your RNA sample. For atomic-resolution studies, the RNA must be isotopically labeled (¹³C, ¹⁵N) and exceptionally pure.
Experimental Protocol: Solid-Phase Synthesis and Purification of m6A-RNA
-
Solid-Phase Synthesis:
-
Rationale: This standard phosphoramidite chemistry allows for the site-specific incorporation of the m6A modification.
-
Procedure:
-
Commercially available N6-benzoyl-5'-O-DMT-2'-O-TBDMS-N6-methyladenosine phosphoramidite is used in place of the standard adenosine phosphoramidite at the desired position during automated solid-phase synthesis.
-
For isotopic labeling, ¹³C, ¹⁵N-labeled phosphoramidites for A, U, G, and C are utilized for the other positions.
-
Following synthesis, the RNA is cleaved from the solid support and deprotected using a solution of aqueous ammonia and ethanol.
-
The 2'-O-TBDMS protecting groups are removed using triethylamine trihydrofluoride (TEA·3HF).
-
-
-
Purification by Denaturing Polyacrylamide Gel Electrophoresis (dPAGE):
-
Rationale: dPAGE provides single-nucleotide resolution, ensuring the removal of n-1 and other failure sequences.
-
Procedure:
-
The crude RNA is loaded onto a large-format denaturing (7M Urea) polyacrylamide gel.
-
The full-length product band is visualized by UV shadowing, excised, and eluted from the gel matrix overnight into a high-salt buffer (e.g., 0.5 M NaCl).
-
The eluted RNA is desalted and concentrated using an ultrafiltration device (e.g., Amicon Ultra with an appropriate molecular weight cutoff).
-
-
-
Final Buffer Exchange into NMR Buffer:
-
Rationale: The final buffer must be compatible with NMR spectroscopy and maintain RNA stability.
-
Procedure:
-
The purified RNA is repeatedly washed and concentrated with the final NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, 0.1 mM EDTA in 90% H₂O/10% D₂O or 99.9% D₂O).
-
The final concentration is determined by UV absorbance at 260 nm, and the sample integrity is verified by analytical gel electrophoresis.
-
-
NMR Experimental Workflow for m6A-RNA Characterization
The following workflow provides a logical progression from initial sample validation to detailed structural and dynamic characterization.
Figure 1: A comprehensive workflow for the characterization of m6A-containing RNA using NMR spectroscopy.
Comparative Analysis of NMR Experiments for m6A Characterization
The choice of NMR experiment is dictated by the specific question being asked. Below is a comparison of key experiments and the insights they provide regarding the m6A modification.
1D ¹H NMR: A First Look at Structural Integrity
-
Principle: The imino protons (G-H1, U-H3) of Watson-Crick base pairs have characteristic chemical shifts in the 10-15 ppm range and are only observable when protected from exchange with the solvent (i.e., when base-paired).
-
Application to m6A: The 1D ¹H spectrum serves as a rapid quality control check. A well-folded RNA will exhibit sharp, dispersed imino proton resonances. The presence of m6A may cause subtle but specific shifts in the imino protons of neighboring base pairs, providing the first evidence of a structural perturbation.
-
Trustworthiness: The presence and sharpness of imino signals are a direct validation of a stable secondary structure.
2D NOESY: Mapping Through-Space Interactions
-
Principle: The Nuclear Overhauser Effect (NOE) arises between protons that are close in space (< 5 Å), regardless of whether they are connected by chemical bonds. A 2D NOESY experiment correlates these spatially proximate protons.
-
Application to m6A: NOESY is the cornerstone of RNA structure determination.
-
Sequential Assignment: A characteristic "walk" from the H1'/H5 proton of one nucleotide to the H6/H8 proton of the next in the sequence is used for resonance assignment.
-
m6A-Specific NOEs: Crucially, NOEs can be observed between the m6A methyl protons (~3.3 ppm) and nearby protons on the RNA chain. These NOEs are direct, unambiguous evidence of the methyl group's position and orientation within the RNA structure. For example, an NOE between the m6A methyl group and the H2 proton of an adjacent adenine can confirm a specific local conformation.
-
-
Expertise & Experience: The mixing time of the NOESY experiment is a critical parameter. A short mixing time (e.g., 50-100 ms) is used to observe strong, unambiguous NOEs, while longer mixing times (200-300 ms) can reveal weaker, long-range interactions but are more susceptible to spin diffusion artifacts.
2D ¹H-¹⁵N HSQC: Probing the Hydrogen Bonding Network
-
Principle: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates a proton with its directly attached nitrogen. For RNA, the ¹H-¹⁵N HSQC is particularly informative for the imino and amino groups involved in base pairing.
-
Application to m6A:
-
Chemical Shift Perturbations (CSPs): By comparing the ¹H-¹⁵N HSQC spectrum of an unmodified RNA with its m6A-containing counterpart, specific changes in the chemical environment of each base pair can be mapped. Nucleotides with significant CSPs are likely at or near the modification site and are experiencing a change in structure or dynamics.
-
Disruption of Base Pairing: If the m6A modification disrupts a Watson-Crick base pair, the corresponding imino correlation in the HSQC spectrum will disappear due to rapid solvent exchange. This provides definitive evidence of local structural melting.
-
-
Authoritative Grounding: The magnitude of the CSP can be quantitatively related to the structural change, although the relationship is not always linear.
Data Summary: Expected NMR Observables for m6A-RNA
| NMR Experiment | Key Observable | Information Gained Regarding m6A | Comparison with Unmodified RNA |
| 1D ¹H NMR | Imino proton chemical shifts (10-15 ppm) | Initial assessment of secondary structure integrity and local perturbations. | Subtle upfield or downfield shifts of imino protons near the m6A site. |
| 2D NOESY | Cross-peaks between spatially close protons | Defines the 3D fold. Provides direct distance restraints from the m6A methyl group to other protons. | Appearance of new, unique NOEs involving the m6A methyl protons. |
| 2D ¹H-¹⁵N HSQC | Correlation for each N-H group | Reports on the hydrogen bonding status of each base. Sensitive to changes in the chemical environment. | Significant chemical shift perturbations (CSPs) for nuclei at and surrounding the m6A site. |
| Relaxation (T₁, T₂) | Relaxation rates of individual nuclei | Probes local and global dynamics on ps-ns and µs-ms timescales. | Changes in relaxation parameters can indicate increased or decreased flexibility at the modification site. |
Comparison with Alternative Methodologies
While powerful, NMR is not the only tool for studying m6A. An objective comparison highlights its unique advantages.
| Technique | Principle | Advantages for m6A Analysis | Limitations |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field | Atomic resolution in solution; provides structural, dynamic, and interaction data. | Requires relatively large amounts of isotopically labeled material; size limitations (~50-60 nt). |
| X-ray Crystallography | X-ray diffraction from a crystal lattice | High-resolution static structure. | Requires crystallization, which may not be feasible; crystal packing can introduce artifacts. |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Highly sensitive for detecting and quantifying the modification. | Provides no direct structural information beyond stoichiometry. |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Provides information on global secondary structure content (e.g., A-form helix). | Low resolution; does not report on specific local changes. |
Advanced NMR: Probing the Dynamics of m6A-Containing RNA
The structural impact of m6A is often linked to changes in RNA dynamics. NMR is unparalleled in its ability to probe these motions over a wide range of timescales.
-
¹⁵N Relaxation Experiments (T₁, T₂, het-NOE): These experiments measure the relaxation rates of the ¹⁵N nuclei in the RNA backbone and bases. By analyzing these rates, one can derive information about the flexibility of the RNA on the picosecond to nanosecond timescale. An increase in flexibility at the m6A site, for instance, would manifest as changes in these relaxation parameters compared to the unmodified RNA.
Conclusion: An Indispensable Tool for the m6A Field
NMR spectroscopy offers an unparalleled, atomic-level view into the structural and dynamic consequences of m6A modification in synthetic RNA. From the initial validation of the secondary structure using 1D ¹H spectra to the detailed 3D structure determination via NOESY and the sensitive probing of environmental changes with ¹H-¹⁵N HSQC, NMR provides a multi-faceted characterization that is essential for a mechanistic understanding of this critical epitranscriptomic mark. When compared to other biophysical techniques, NMR's ability to deliver this wealth of information in a native-like solution state solidifies its position as an indispensable tool for researchers and drug developers in the m6A field.
References
-
Title: N6-Methyladenosine (m6A) in Human Cancer Source: Molecular Cancer URL: [Link]
-
Title: Dynamic N6-methyladenosine and its biological functions Source: FEBS Letters URL: [Link]
-
Title: NMR resonance assignments of a 29-nt RNA containing the m6A modification in the GACU motif Source: Biomolecular NMR Assignments URL: [Link]
-
Title: Structural basis for the recognition of N6-methyladenosine (m6A) in RNA by the YTHDC1 YTH domain Source: Nature Communications URL: [Link]
-
Title: The N6-methyladenosine (m6A) reader YTHDF2 inhibits translation and promotes mRNA decay Source: Cell Research URL: [Link]
-
Title: Probing themethyltransfer-catalysed N6-methylation of adenine in a DNA hairpin by NMR spectroscopy Source: Chemical Communications URL: [Link]
A Senior Application Scientist's Guide to Benchmarking Oligonucleotide Synthesis Fidelity: Modified vs. Unmodified Phosphoramidites
Introduction: The Pursuit of Perfection in Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides via the phosphoramidite method is a cornerstone of modern molecular biology, enabling a vast array of applications from PCR primers and diagnostic probes to cutting-edge RNAi and antisense therapeutics.[1] This process, refined over decades, routinely achieves remarkable stepwise coupling efficiencies exceeding 99% for standard DNA and RNA bases, making the assembly of short, unmodified oligonucleotides a highly reliable process.[2][3]
However, the frontier of biotechnology demands more than just the canonical A, C, G, and T. Functionalization with modified bases, altered backbone linkages, and conjugated moieties is critical for enhancing stability, enabling detection, and imparting therapeutic activity.[4][5] These "modified" phosphoramidites, while essential for innovation, introduce chemical complexities that can challenge the near-perfect fidelity of the standard synthesis cycle.
This guide provides an in-depth comparison of synthesis fidelity between unmodified and modified phosphoramidites. We will dissect the underlying chemistry, provide a framework for empirical benchmarking, detail validated analytical protocols, and explain the causal logic behind troubleshooting common synthesis failures. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to anticipate challenges, optimize protocols, and ensure the highest possible fidelity for any oligonucleotide sequence, standard or modified.
Pillar 1: The "Gold Standard" Synthesis Cycle with Unmodified Phosphoramidites
Solid-phase oligonucleotide synthesis is a cyclical process performed on an automated synthesizer, where a nascent oligonucleotide chain is elongated one nucleotide at a time while anchored to a solid support, typically controlled pore glass (CPG).[6][7] Each cycle for adding a single nucleotide consists of four fundamental steps, which are executed with high precision and speed for the four standard, unmodified deoxynucleoside phosphoramidites (dA, dC, dG, dT).
The four steps are:
-
Deblocking (Detritylation): The cycle begins with the acid-catalyzed removal of the 5'-hydroxyl protecting group, a dimethoxytrityl (DMT) group, from the support-bound nucleoside. This exposes a free 5'-hydroxyl group, making it ready for the next coupling reaction.
-
Coupling: The next nucleoside phosphoramidite, pre-activated by a weak acid catalyst like tetrazole or a derivative, is delivered to the synthesis column. The activated phosphorus atom reacts swiftly with the free 5'-hydroxyl group of the growing chain, forming a new phosphite triester linkage.[1] This reaction is incredibly efficient, typically achieving >99% completion in under a minute for standard amidites.[2]
-
Capping: To prevent the formation of deletion mutations (n-1 sequences), any unreacted 5'-hydroxyl groups (~0.5-1%) are permanently blocked through acetylation with acetic anhydride.[1][8] This "capping" ensures that these failed sequences cannot participate in subsequent coupling steps.
-
Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to a more stable P(V) species. This is achieved by introducing an oxidizing agent, typically an iodine solution in water and pyridine, which converts the phosphite triester to a natural phosphotriester backbone.[2]
This highly optimized four-step process is the engine of modern DNA synthesis.
Caption: The standard four-step phosphoramidite synthesis cycle.
The fidelity of this process is exceptionally high. The primary impurity in a crude synthesis product is the accumulation of capped, truncated sequences, with the most abundant being the "n-1" species (the full-length sequence missing one base). The overall yield of the full-length product (FLP) is a direct function of the average stepwise coupling efficiency (CE), calculated as: Yield = (CE)^(n-1) , where 'n' is the number of nucleotides.[8]
Pillar 2: The Impact of Modified Phosphoramidites on Synthesis Fidelity
Modified oligonucleotides are essential for advanced applications, but their structural diversity introduces significant challenges to the standardized synthesis cycle. Modifications can be broadly categorized:
-
Backbone Modifications: The most common is the phosphorothioate (PS) linkage, where a non-bridging oxygen in the phosphate backbone is replaced with sulfur.[9] This modification confers nuclease resistance, a critical feature for therapeutic oligonucleotides.[10][11] It requires replacing the "Oxidation" step with a "Sulfurization" step using reagents like xanthane hydride.[12]
-
Sugar Modifications: Modifications at the 2' position of the ribose sugar, such as 2'-O-Methyl (2'-OMe) or 2'-O-Methoxyethyl (2'-MOE), enhance binding affinity and nuclease resistance.[5][] The steric bulk of these groups can impede the coupling reaction.[]
-
Base Modifications & Conjugations: This diverse group includes fluorescent dyes (e.g., FAM, HEX), quenchers, biotin, and other ligands attached to the nucleobase or via a linker to the 5' or 3' end.[][15] These are often bulky and chemically complex, posing significant challenges to coupling efficiency and may require special deprotection conditions to avoid degradation.[16]
How Modifications Compromise Fidelity:
-
Reduced Coupling Efficiency: This is the most significant factor. Steric hindrance from bulky modifications (e.g., large dyes, 2'-MOE groups) can slow the coupling reaction, leading to a lower stepwise efficiency compared to the >99% standard.[][] This necessitates protocol adjustments like extended coupling times or the use of more potent activators.[]
-
Incomplete Backbone Modification: In phosphorothioate synthesis, the sulfurization reaction may not proceed to 100% completion. This results in a heterogeneous backbone containing a mix of desired P=S linkages and undesired P=O linkages, which can be difficult to separate and can impact the biological activity of the oligonucleotide.
-
Side Reactions and Instability: Modified phosphoramidites or the resulting linkages can be sensitive to the standard chemicals used in the synthesis cycle. For example, some fluorescent dyes are degraded by the harsh ammonium hydroxide treatment used for final cleavage and deprotection, requiring milder conditions or a post-synthesis conjugation strategy.[4][16]
-
Diastereomer Formation: The introduction of a sulfur atom in a phosphorothioate linkage creates a chiral center at the phosphorus atom, resulting in a mixture of 2^(n-1) diastereomers for an oligo with 'n' PS linkages.[9][19] While not a synthesis "error" in the traditional sense, this heterogeneity is an inherent outcome of the chemistry that complicates analysis and can have biological implications.
Pillar 3: A Framework for Benchmarking and Data-Driven Comparison
Objectively comparing synthesis fidelity requires rigorous quantitative analysis. The primary metrics are coupling efficiency, final product purity, and identity confirmation.
Quantitative Data Summary
The following tables summarize the expected performance differences and the theoretical impact of coupling efficiency on final yield.
Table 1: Typical Stepwise Coupling Efficiencies
| Phosphoramidite Type | Typical Coupling Efficiency | Key Causality for Reduced Efficiency |
|---|---|---|
| Unmodified (A, C, G, T) | > 99.0% | Baseline; highly optimized reaction. |
| 2'-O-Methyl | 98.0 - 99.0% | Minor steric hindrance from the 2'-OMe group.[] |
| 2'-MOE | 97.0 - 98.5% | Significant steric hindrance from the bulkier 2'-MOE group. |
| Phosphorothioate (PS) | 98.5 - 99.5% | The coupling step itself is standard; fidelity issues arise from incomplete sulfurization.[20] |
| Internal Fluorescent Dye | 95.0 - 98.0% | Major steric hindrance from the bulky dye moiety attached to the base.[][] |
| 5'-Terminus Modifier | ~98.0% | Generally high as it is the final coupling step; less impacted by cumulative failures. |
Table 2: Theoretical Impact of Coupling Efficiency on Full-Length Product (FLP) Yield
| Average Coupling Efficiency | FLP Yield (20-mer) | FLP Yield (50-mer) | % Truncated Product (50-mer) |
|---|---|---|---|
| 99.5% | 91.0% | 78.2% | 21.8% |
| 99.0% | 82.6% | 61.0% | 39.0% |
| 98.0% | 67.3% | 37.2% | 62.8% |
| 97.0% | 54.9% | 21.8% | 78.2% |
| 95.0% | 37.7% | 7.7% | 92.3% |
Calculated as (Efficiency)^(Number of Couplings)[8]
These tables clearly illustrate that even small drops in stepwise efficiency, often encountered with modified phosphoramidites, lead to a dramatic decrease in the yield of the desired full-length product, especially for longer oligonucleotides.[21]
Experimental Protocols for Fidelity Assessment
Trustworthy benchmarking relies on validated analytical methods. The two indispensable techniques are High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity verification.[22][23]
Caption: Standard analytical workflow for assessing synthesis fidelity.
Protocol 1: Purity Analysis by Ion-Pair Reversed-Phase HPLC (RP-HPLC)
Objective: To separate the full-length oligonucleotide from shorter failure sequences (n-1, n-2) and other impurities based on hydrophobicity.
Materials:
-
Crude oligonucleotide sample, desalted and resuspended in nuclease-free water.
-
HPLC system with a UV detector.
-
Reversed-phase C18 column suitable for oligonucleotides.
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water.[24]
-
Mobile Phase B: 100% Acetonitrile.
Methodology:
-
Sample Preparation: Dilute the crude oligonucleotide sample to a final concentration of approximately 0.5-1.0 OD₂₆₀ units/100 µL in Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with a starting mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient to elute the oligonucleotides. A typical gradient might be:
-
5% to 15% B over 25 minutes.[24]
-
15% to 95% B over 5 minutes (for column wash).
-
95% to 5% B over 1 minute (return to start).
-
Hold at 5% B for 5 minutes (re-equilibration).
-
-
Detection: Monitor the elution profile at 260 nm.
-
Data Analysis: Integrate the peak areas. The main, latest-eluting peak typically corresponds to the full-length product (FLP).[8] Earlier eluting peaks represent shorter, less hydrophobic failure sequences. Calculate purity as: % Purity = (Area of FLP Peak / Total Area of All Peaks) * 100 .
Protocol 2: Identity Verification by LC-Mass Spectrometry (LC-MS)
Objective: To confirm that the molecular weight (MW) of the main product matches the theoretical MW of the desired sequence.
Materials:
-
LC-MS system (e.g., ESI-QTOF).
-
Reversed-phase C18 column.
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 10 mM Hexafluoroisopropanol (HFIP) in water.[24]
-
Mobile Phase B: Methanol.
Methodology:
-
Sample Preparation: Dilute the crude oligonucleotide to ~5-10 µM in Mobile Phase A.
-
LC Separation: Perform a rapid separation using a gradient similar to the HPLC protocol but optimized for MS-compatible buffers (e.g., 10% to 50% B over 10 minutes). The goal is to desalt the sample on the column before it enters the mass spectrometer.
-
MS Acquisition: Acquire mass spectra in negative ion mode across a relevant m/z range (e.g., 500-2000 m/z). Oligonucleotides will appear as a series of multiply charged ions.
-
Data Analysis: Use deconvolution software to process the raw spectrum of multiply charged ions into a single, zero-charge mass.
-
Verification: Compare the observed (deconvoluted) mass to the calculated theoretical mass of the target oligonucleotide. The mass should match within a specified tolerance (e.g., < 1 Da).[10] Any significant deviations or the presence of unexpected masses indicate synthesis errors or side reactions.
Troubleshooting Guide: Interpreting Analytical Data
The combination of HPLC and MS data provides a powerful diagnostic tool.
Caption: A logic diagram for troubleshooting synthesis based on analytical data.
Conclusion
The synthesis of standard, unmodified oligonucleotides is a robust and high-fidelity process. However, the introduction of modified phosphoramidites—while critical for functional applications—invariably introduces complexities that can compromise this fidelity. The primary challenge stems from reduced coupling efficiencies due to steric hindrance, leading to lower yields of the full-length product and increased levels of truncated impurities. Furthermore, modified oligos may require specialized backbone chemistry (e.g., sulfurization) and gentler deprotection protocols that must be carefully optimized.
A successful synthesis strategy for modified oligonucleotides is not "one-size-fits-all." It requires a deep understanding of the underlying chemical principles and a commitment to empirical validation. By systematically benchmarking synthesis performance using quantitative analytical techniques like HPLC and Mass Spectrometry, researchers can optimize reaction conditions, confidently troubleshoot failures, and ultimately ensure that the final product meets the stringent identity and purity requirements for its intended application.
References
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- Unnamed Source. Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (Note: A specific source URL was not available from the search results, but the content describes fundamental chemical principles.)
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- ResearchGate. (PDF) The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. [URL: https://www.researchgate.net/publication/329971957_The_Influence_of_the_Capping_Step_During_Solid-Phase_Phosphoramidite_Synthesis_of_Oligonucleotides_on_Synthetic_Errors_in_Oligonucleotides]
- NIH. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. [URL: https://www.fda.gov/media/135118/download]
- MDPI. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. [URL: https://www.mdpi.com/1420-3049/24/10/1908]
- BOC Sciences. Phosphoramidite Chemistry for DNA and RNA Synthesis. [URL: https://www.bocsci.com/blog/phosphoramidite-chemistry-for-dna-and-rna-synthesis/]
- NIH PMC. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6368369/]
- NIH. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6412437/]
- Amerigo Scientific. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. [URL: https://www.amerigoscientific.com/exploring-phosphoramidites-essential-building-blocks-in-modern-chemistry-and-biotechnology.html]
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite
Welcome to a comprehensive guide on the proper handling and disposal of 5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite. As researchers, scientists, and drug development professionals, our work with highly specialized reagents like modified phosphoramidites is fundamental to advancing therapeutic and diagnostic frontiers. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship.
This document moves beyond mere procedural lists. It aims to provide a deep, mechanistic understanding of why specific steps are taken, grounding your laboratory practices in the chemical principles that govern the stability and reactivity of this compound. By internalizing this logic, you not only ensure compliance but also build a culture of intrinsic safety within your team.
Part 1: Understanding the Reagent - Hazard Profile and Reactivity
Before we can discuss disposal, we must understand the nature of the compound itself. 5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite (CAS No. 2348385-04-4) is a high-purity building block essential for the synthesis of modified oligonucleotides.[1][2] Its structure, featuring a dimethoxytrityl (DMTr) protecting group, a 2'-O-methyl modification, and a reactive cyanoethyl phosphoramidite (CED) moiety, dictates its handling and disposal requirements.
Core Hazards: This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[3]
The primary risk stems from the phosphoramidite group, a trivalent phosphorus (P(III)) center. This group is highly susceptible to moisture and acid-catalyzed hydrolysis.[4][5] During oligonucleotide synthesis, this reactivity is harnessed by using a weak acid activator (e.g., tetrazole) to enable coupling to a growing oligonucleotide chain.[6][7] However, this same reactivity makes uncontrolled exposure to environmental moisture or incompatible waste streams a significant concern, potentially leading to degradation and the generation of unintended byproducts.
Table 1: Key Safety and Handling Parameters
| Parameter | Specification | Rationale & Causality |
| GHS Pictogram | GHS07 (Exclamation Mark) | Indicates moderate hazards, including irritation (skin and eye) and acute toxicity (harmful if swallowed).[3] |
| Signal Word | Warning | Denotes a less severe hazard level than "Danger".[3] |
| Storage | Store in a freezer (-20°C) under an inert atmosphere (e.g., Argon or Nitrogen). | The phosphoramidite moiety is sensitive to hydrolysis from atmospheric moisture and oxidation. Cold temperatures and an inert atmosphere drastically slow these degradation pathways, preserving the reagent's integrity.[4] |
| Incompatibilities | Water, acids, strong oxidizing agents, alcohols. | These substances can react with and degrade the phosphoramidite group, rendering it useless for synthesis and complicating waste disposal.[8] |
Part 2: The Disposal Workflow - A Step-by-Step Protocol
The guiding principle for disposing of this phosphoramidite is waste stream segregation and chemical deactivation . Never dispose of the pure solid or its solutions directly down the drain or in the regular trash.[5] The process involves collecting, deactivating (where appropriate and safe), and packaging the waste for collection by your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for managing all waste streams associated with this phosphoramidite.
Caption: Waste Disposal Workflow for Modified Phosphoramidites.
Protocol 1: Disposal of Solid Waste
This category includes expired or unused pure phosphoramidite powder, as well as any labware contaminated with it (e.g., original vials, weigh boats, pipette tips, gloves, and absorbent wipes used for minor cleanups).
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Waste Container Selection: Use a designated solid hazardous waste container made of high-density polyethylene (HDPE) or polypropylene (PP). These plastics exhibit good chemical resistance to the residual acetonitrile often associated with the solid.[7][9]
-
Collection:
-
Carefully place the original vial containing the unused phosphoramidite into the solid waste container. Do not attempt to empty the vial.
-
Place all contaminated disposables directly into the container.
-
For spill cleanup materials, ensure they are collected and added to this container.
-
-
Labeling: The container must be clearly and indelibly labeled with the words "Hazardous Waste ". The label must also list all chemical constituents, including "5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite" and any associated solvents (e.g., acetonitrile).
-
Storage: Keep the container sealed at all times, except when adding waste. Store it in a designated Satellite Accumulation Area, away from incompatible materials like acids and oxidizers.[10][11]
-
Pickup: Once the container is full, or as per your institution's guidelines, arrange for pickup through your EHS office.
Protocol 2: Disposal of Liquid Waste
This waste stream primarily consists of residual phosphoramidite dissolved in an organic solvent, typically anhydrous acetonitrile from preparing solutions for the synthesizer.
-
PPE: Wear a lab coat, nitrile gloves, and chemical safety goggles. All transfers should be performed inside a certified chemical fume hood.
-
Waste Container Selection: Use a designated liquid hazardous waste container, typically an HDPE or PP carboy, rated for organic solvents. Ensure it is labeled as "Liquid Hazardous Waste - Non-Halogenated Organic ".
-
Segregation is Critical:
-
DO NOT mix phosphoramidite waste with aqueous waste streams. Water will hydrolyze the phosphoramidite.
-
DO NOT mix with acidic waste. Strong acids will cause rapid, potentially uncontrolled degradation.
-
DO NOT mix with halogenated solvent waste (e.g., dichloromethane). Keeping halogenated and non-halogenated waste streams separate is standard practice for cost-effective and environmentally sound disposal.[12]
-
-
Collection: Carefully pour the phosphoramidite solution into the designated waste container using a funnel.
-
Labeling: Ensure the container label is updated with the name "5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite" and estimate the concentration and volume added.
-
Storage and Pickup: Keep the container tightly sealed in a secondary containment tray within a designated Satellite Accumulation Area. Arrange for EHS pickup when full.
Protocol 3: Deactivation of Bulk Liquid Waste (Advanced Procedure)
For laboratories generating larger volumes of phosphoramidite waste solution, an in-lab deactivation step can be considered to neutralize the reactive P(III) moiety prior to collection. This is a proactive safety measure. This procedure must be performed in a chemical fume hood with appropriate PPE.
Causality: The goal is to intentionally and controllably hydrolyze the reactive phosphoramidite to a more stable H-phosphonate or oxidized phosphate species. This is achieved by reacting it with a weak acid in the presence of a controlled amount of water.
-
Prepare a Quenching Solution: In a separate, larger container, prepare a solution of 5% (w/v) citric acid in a 9:1 mixture of acetonitrile and water. The volume of this solution should be at least 1.5 times the volume of the waste you intend to deactivate.
-
Slow Addition: With vigorous stirring, slowly add the phosphoramidite waste solution to the quenching solution. The slow addition and stirring are crucial to control the rate of reaction and dissipate any heat generated.
-
Reaction Time: Allow the mixture to stir for at least one hour at room temperature to ensure the reaction goes to completion.
-
Final Collection: Transfer the now-deactivated solution into the same "Liquid Hazardous Waste - Non-Halogenated Organic " container. Note on the label that the phosphoramidite has been hydrolyzed.
-
Proceed with standard storage and EHS pickup procedures.
Part 3: Emergency Procedures - Spill Management
Accidents happen, but a prepared response is the hallmark of a professional laboratory.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Don PPE: Before addressing the spill, don appropriate PPE: two pairs of nitrile gloves, a lab coat, and chemical safety goggles with a face shield.
-
Containment:
-
For Solid Spills: Gently cover the powder with a dry absorbent material, such as vermiculite or sand. Avoid raising dust.
-
For Liquid Spills: Cover the spill with an inert absorbent pad or material. Work from the outside of the spill inward to prevent spreading.
-
-
Cleanup: Carefully scoop the absorbent material into your designated solid hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Place all cleaning materials into the solid hazardous waste container.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
By adhering to these scientifically grounded procedures, you ensure the safe and responsible management of modified phosphoramidite waste, protecting yourself, your colleagues, and the environment.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Goa University. (2021). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
ResearchGate. (2015). Hydrolysis of a phosphoramidite to give the H-phosphonate via the CE-H-phosphonate. Retrieved from [Link]
-
Cenmed. (n.d.). 5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite. Retrieved from [Link]
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CP Lab Safety. (n.d.). Polypropylene Chemical Compatibility Chart. Retrieved from [Link]
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Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
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- 12. Improve Oligonucleotide Synthesis Efficiency and Sustainability [informaconnect.com]
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite
As a Senior Application Scientist, my primary goal is to empower your research by ensuring not only the success of your experiments but also the safety and confidence of the professionals conducting them. The synthesis of modified oligonucleotides is a cornerstone of modern drug development, and the phosphoramidites used, such as 5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite, are highly specialized and reactive molecules. This guide provides a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE). We will move beyond a simple checklist to explain the causality behind these crucial safety protocols, ensuring a self-validating system of protection for you and your team.
Foundational Risk Assessment: Understanding the Reagent
5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite is a solid, granular powder used as a building block in automated oligonucleotide synthesis.[1][2] While essential for creating custom RNA sequences, its chemical nature presents specific hazards that dictate our safety strategy.[2][3]
The primary risks stem from its reactivity and physical form:
-
Chemical Reactivity: The phosphoramidite moiety is sensitive to moisture and oxidation, and the molecule as a whole is classified with specific health hazards.[4][5]
-
Physical Form: As a powder, it poses an inhalation risk and can easily contaminate surfaces and skin if not handled with care.
Based on available Safety Data Sheets (SDS), the primary hazards are:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
Potential for H333: May be harmful if inhaled.[6]
These classifications, particularly the GHS07 "Exclamation Mark" pictogram, signal that direct contact can cause immediate harm.[1] Therefore, our PPE strategy is designed to create a complete barrier between the researcher and the chemical during all handling phases.
The Core PPE Protocol: A Multi-Layered Defense
Effective protection relies on a multi-layered approach, where each piece of PPE serves a specific function. The selection of PPE must be matched to the task at hand. All personnel handling this reagent must be trained in the proper use, limitations, and disposal of the equipment described below.[7]
Primary Engineering Control: The Fume Hood
Before any PPE is considered, the primary control measure is the use of a certified chemical fume hood. All manipulations of the solid phosphoramidite and its solutions should occur within the fume hood to minimize inhalation exposure and contain potential spills.
Essential Personal Protective Equipment
The following table outlines the minimum required PPE for handling this phosphoramidite. Subsequent sections will detail procedural steps for its use.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Chemical Splash Goggles & Face Shield | 2 pairs of Nitrile Gloves (Double-Gloving) | Laboratory Coat (fully buttoned) & Disposable Sleeves | NIOSH-approved N95 or P100 Respirator |
| Preparing Solutions (in Fume Hood) | Chemical Splash Goggles | Nitrile Gloves | Laboratory Coat (fully buttoned) | Not required if performed correctly within a certified fume hood |
| Operating Synthesizer | Chemical Splash Goggles | Nitrile Gloves | Laboratory Coat (fully buttoned) | Not required for routine operation |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical-resistant Apron over Laboratory Coat | NIOSH-approved Respirator with Organic Vapor Cartridges |
Causality of PPE Choices:
-
Eye and Face Protection: Standard safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and splashes.[8][9] A face shield is added during powder weighing because this task carries the highest risk of accidental aerosolization, protecting the entire face.
-
Hand Protection: Nitrile gloves provide an effective barrier against this chemical.[8] Double-gloving is recommended when handling the solid powder to allow for the safe removal of the outer, potentially contaminated layer without exposing the skin. Always inspect gloves for tears or pinholes before use.
-
Body Protection: A flame-resistant laboratory coat, fully buttoned with snug cuffs, protects the skin and personal clothing from contamination.[8] For tasks with a higher spill risk, a chemical-resistant apron adds a necessary layer of protection.
-
Respiratory Protection: While the fume hood is the primary defense against inhalation, weighing fine powders can generate dust that may escape containment. An N95 or P100 respirator provides a necessary safeguard for the user's respiratory system during this specific, high-risk task.[8]
Operational Plan: Donning, Doffing, and Disposal
The integrity of your PPE is only as good as the procedure used to put it on and, more importantly, take it off. Cross-contamination during doffing is a common source of exposure.
Step-by-Step Donning Procedure
-
Wash Hands: Begin with clean, dry hands.
-
Don Lab Coat: Put on the lab coat and fasten all buttons.
-
Don Respirator (if required): Place the respirator over your nose and mouth. Perform a user seal check to ensure a proper fit.
-
Don Eye/Face Protection: Put on chemical splash goggles. If required, add the face shield.
-
Don Gloves: Pull on the first pair of nitrile gloves. If double-gloving, pull the second pair over the first. Ensure the cuffs of the gloves extend over the cuffs of the lab coat sleeves.
Step-by-Step Doffing Procedure (The "Dirty-to-Clean" Workflow)
This sequence is designed to remove the most contaminated items first.
-
Remove Outer Gloves (if double-gloved): Remove the outer pair of gloves using a proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid touching the outer surface. Dispose of them immediately in the designated hazardous waste container.
-
Remove Lab Coat & Apron: Unbutton the lab coat and remove it by rolling it outwards and away from your body, keeping the contaminated exterior contained. Hang it in its designated area or dispose of it if it's a disposable garment.
-
Wash Hands.
-
Remove Face/Eye Protection: Remove the face shield and goggles from the back to the front.
-
Remove Respirator: Remove the respirator without touching the front.
-
Remove Inner Gloves: Remove the final pair of gloves.
-
Wash Hands Thoroughly: Wash hands with soap and water for at least 20 seconds.
Disposal Plan
All disposable PPE and materials contaminated with the phosphoramidite must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, wipes, weigh boats, and disposable lab coats must be placed in a clearly labeled, sealed hazardous waste container.[8][10]
-
Empty Reagent Bottles: The original reagent bottle is considered hazardous waste. Do not rinse it or place it in the regular trash. It should be disposed of through your institution's hazardous waste program.[10]
-
Liquid Waste: Solvents and solutions containing the phosphoramidite (e.g., from oligonucleotide synthesis) must be collected in a designated, compatible, and clearly labeled hazardous waste container.[10][11] Never dispose of phosphoramidite waste down the drain.[10][12]
Visualization of the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task being performed.
Sources
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- 3. 5'-O-DMTr-2'-O-Me-N6-Me-adenosine 3'-CED phosphoramidite, 2348385-04-4 | BroadPharm [broadpharm.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. lcms.cz [lcms.cz]
- 6. glenresearch.com [glenresearch.com]
- 7. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
